pent-2-yne-1-thiol
Description
Properties
CAS No. |
147471-84-9 |
|---|---|
Molecular Formula |
C5H8S |
Molecular Weight |
100.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Pent-2-yne-1-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic protocol for the preparation of pent-2-yne-1-thiol, a novel alkynyl thiol with potential applications in medicinal chemistry and materials science. As no direct synthesis has been reported in the peer-reviewed literature for this specific compound, this guide details a robust and logical two-step approach based on well-established and analogous chemical transformations. The proposed synthesis involves the bromination of commercially available pent-2-yn-1-ol, followed by nucleophilic substitution with a thiolating agent. This document provides detailed, step-by-step experimental procedures, a summary of representative quantitative data, and a visual workflow to aid researchers in the successful synthesis of this target molecule.
Introduction
Alkynyl thiols are a class of organic compounds that incorporate both a reactive alkyne and a thiol functional group. This unique combination makes them valuable building blocks in organic synthesis, particularly in the fields of "click" chemistry, bioconjugation, and the development of novel therapeutic agents and functional materials. The thiol moiety can undergo a variety of transformations, including oxidation to disulfides or sulfonic acids, and can participate in thiol-ene and thiol-yne reactions. The alkyne group provides a site for cycloadditions, metal-catalyzed cross-coupling reactions, and hydrofunctionalization. This guide provides a comprehensive, albeit proposed, protocol for the synthesis of a specific member of this class, this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two sequential steps starting from the commercially available pent-2-yn-1-ol.
Step 1: Bromination of Pent-2-yn-1-ol The first step involves the conversion of the primary alcohol, pent-2-yn-1-ol, into its corresponding bromide, 1-bromo-pent-2-yne. This is a classic S(_N)2 reaction, for which phosphorus tribromide (PBr(_3)) is a highly effective reagent. The reaction proceeds with inversion of configuration, although for an achiral center this is not a concern. Using PBr(_3) is advantageous over methods like using HBr as it minimizes the risk of carbocation rearrangements.[1][2]
Step 2: Thiolation of 1-Bromo-pent-2-yne The second step is the formation of the target thiol via a nucleophilic substitution reaction. 1-Bromo-pent-2-yne is treated with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to displace the bromide and form the thiol. This reaction is typically carried out in a polar solvent like methanol or ethanol.[3] It is important to note that a potential side product of this reaction is the corresponding symmetrical sulfide, di(pent-2-yn-1-yl)sulfide, which may form if the newly generated thiol attacks another molecule of the starting bromide.[3]
The overall synthetic workflow is depicted below.
Figure 1: Proposed two-step synthesis of this compound.
Quantitative Data
The following table summarizes representative quantitative data for the proposed synthetic protocol. These values are based on typical yields for analogous reactions reported in the chemical literature and should be considered as expected targets. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Reactant | Product | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Purity (%) |
| 1 | Bromination | Pent-2-yn-1-ol | 1-Bromo-pent-2-yne | PBr(_3) | Ether | 0 to RT | 3 | 85-95 | >95 (GC) |
| 2 | Thiolation | 1-Bromo-pent-2-yne | This compound | NaSH | Methanol | RT | 1.5 | 60-75 | >95 (GC) |
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus tribromide is corrosive and reacts violently with water. This compound is expected to be malodorous.
Step 1: Synthesis of 1-Bromo-pent-2-yne
Materials:
-
Pent-2-yn-1-ol
-
Phosphorus tribromide (PBr(_3))
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pent-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per 1 g of alcohol).
-
Cool the flask in an ice-water bath to 0 °C with stirring.
-
Add phosphorus tribromide (0.34 eq) dropwise via the dropping funnel to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-pent-2-yne.
-
The product can be further purified by vacuum distillation.
Step 2: Synthesis of this compound
Materials:
-
1-Bromo-pent-2-yne
-
Sodium hydrosulfide hydrate (NaSH·xH(_2)O)
-
Anhydrous methanol
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium hydrosulfide hydrate (1.2 eq) in anhydrous methanol (approx. 10 mL per 1 g of NaSH). Stir until fully dissolved.
-
To this solution, add a solution of 1-bromo-pent-2-yne (1.0 eq) in a small amount of methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture to pH ~5 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (to avoid loss of the volatile product) to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Logical Relationships and Workflow
The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By leveraging established and reliable chemical transformations, the proposed two-step route offers a high probability of success for researchers aiming to prepare this compound. The provided experimental procedures, representative data, and workflow diagrams are intended to serve as a comprehensive resource for the synthesis and future investigation of this and related alkynyl thiols.
References
An In-depth Technical Guide to the Chemical Properties of Pent-2-yne-1-thiol
Abstract
This technical guide provides a comprehensive overview of the chemical properties of pent-2-yne-1-thiol, a bifunctional molecule featuring both a thiol and an internal alkyne group. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous compounds and established principles of organic chemistry to infer its physicochemical properties, reactivity, and spectroscopic characteristics. A significant focus is placed on the thiol-yne reaction, a powerful click chemistry transformation for which this compound is a prime substrate. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique chemistry of bifunctional alkynyl thiols.
Introduction
This compound is an organic compound that possesses a unique combination of two highly reactive functional groups: a terminal thiol (-SH) and an internal alkyne (-C≡C-). This bifunctionality makes it a molecule of significant interest, particularly in the fields of polymer chemistry, materials science, and bioconjugation. The thiol group offers a versatile handle for nucleophilic reactions and disulfide bond formation, while the alkyne group can participate in a variety of addition reactions.
The co-localization of these two groups enables intramolecular reactions and, most notably, participation in the thiol-yne reaction . The thiol-yne reaction is a type of "click chemistry" that allows for the efficient and selective formation of vinyl sulfides.[1] This reaction can proceed via either a radical or a nucleophilic mechanism, offering flexibility in reaction design.[2][3] Given the high efficiency and functional group tolerance of click chemistry, this compound represents a valuable building block for the synthesis of complex molecular architectures.
This guide aims to provide a detailed account of the known and predicted chemical properties of this compound, with a focus on its reactivity and potential applications.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a five-carbon chain with a thiol group at position 1 and a triple bond between carbons 2 and 3.
Molecular Formula: C₅H₈S
Molecular Weight: 100.18 g/mol
The following table summarizes the estimated physicochemical properties of this compound. These values are inferred from data for structurally related compounds, including pent-2-yne, and various thiols, and should be considered as approximations pending experimental verification.
| Property | Estimated Value | Notes |
| Boiling Point | 130-140 °C | Estimated based on the boiling points of related thiols and alkynes. |
| Density | ~0.95 g/cm³ | Estimated based on the density of similar sulfur-containing organic compounds. |
| pKa (Thiol) | ~10-11 | Thiols are generally more acidic than alcohols, with pKa values typically in this range.[4] |
| LogP | ~1.5 | Estimated based on the contributions of the alkyl chain, thiol, and alkyne groups. |
Reactivity and Chemical Properties
The chemical behavior of this compound is dictated by the interplay of its thiol and alkyne functional groups.
Reactivity of the Thiol Group
The thiol group is a versatile functional group with well-established reactivity:
-
Acidity: The thiol proton is acidic, with an estimated pKa of 10-11, making it readily deprotonated by a suitable base to form a thiolate anion.[4] This thiolate is a potent nucleophile.
-
Nucleophilicity: The thiolate anion is an excellent nucleophile and can participate in a wide range of S-alkylation and S-acylation reactions.
-
Oxidation: Thiols can be oxidized to form disulfides. This reaction is often reversible, providing a mechanism for dynamic covalent chemistry.
Reactivity of the Alkyne Group
The internal alkyne in this compound is less reactive than a terminal alkyne but can still undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. However, its most significant reactivity is in conjunction with the neighboring thiol group.
The Thiol-Yne Reaction
The thiol-yne reaction is a highly efficient "click" reaction between a thiol and an alkyne, leading to the formation of a vinyl sulfide.[1] This reaction can be initiated by radicals or catalyzed by bases and transition metals.[2]
Radical-Mediated Thiol-Yne Reaction: This is the most common pathway, typically initiated by UV light in the presence of a photoinitiator or by a thermal radical initiator. The reaction proceeds via a two-step mechanism:
-
Mono-addition: A thiyl radical adds across the alkyne to form a vinyl sulfide radical. Subsequent hydrogen abstraction from another thiol molecule yields the vinyl sulfide product and regenerates a thiyl radical, propagating the chain reaction. This addition is typically anti-Markovnikov.[1]
-
Di-addition: A second thiyl radical can add to the newly formed vinyl sulfide, resulting in a 1,2-dithioether product. The extent of di-addition can be controlled by the stoichiometry of the reactants.
The radical-mediated thiol-yne reaction is highly efficient, often proceeding to high conversion under mild conditions and tolerating a wide range of other functional groups.[2]
Experimental Protocols
Proposed Synthesis of this compound
Hypothetical Protocol for Synthesis via S-alkylation:
-
Starting Materials: Pent-2-yn-1-ol and a suitable thiolation agent (e.g., thiourea followed by hydrolysis, or Lawesson's reagent).
-
Step 1: Conversion of Alcohol to a Leaving Group: The hydroxyl group of pent-2-yn-1-ol is first converted to a good leaving group, such as a tosylate or a halide (e.g., by reaction with p-toluenesulfonyl chloride or a halogenating agent like PBr₃).
-
Step 2: Nucleophilic Substitution with a Thiol Surrogate: The resulting electrophile is then reacted with a thiol surrogate, such as sodium hydrosulfide (NaSH) or thiourea. If thiourea is used, a subsequent hydrolysis step is required to liberate the free thiol.
-
Purification: The crude product would then be purified using standard techniques such as distillation or column chromatography.
Disclaimer: This is a proposed synthetic route and would require experimental optimization and validation.
General Protocol for a Radical-Initiated Thiol-Yne Reaction
The following is a general procedure for the intermolecular thiol-yne reaction, which can be adapted for this compound to form polymers or for reactions with other thiols.
Materials:
-
This compound
-
A suitable thiol or alkyne co-monomer
-
A radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, for photoinitiation, or azobisisobutyronitrile, AIBN, for thermal initiation)
-
An appropriate solvent (if necessary)
-
UV lamp (for photoinitiation) or a heat source (for thermal initiation)
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the co-monomer in the chosen solvent (if used).
-
Add the radical initiator (typically 0.1-1 mol%).
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
If using a photoinitiator, expose the reaction mixture to UV light (e.g., 365 nm). If using a thermal initiator, heat the mixture to the appropriate temperature (e.g., 60-80 °C for AIBN).
-
Monitor the reaction progress using techniques such as FTIR (disappearance of the -SH and -C≡C- stretches) or NMR spectroscopy.
-
Upon completion, the product can be isolated by removing the solvent and purifying as necessary (e.g., by precipitation or chromatography).
Spectroscopic Data (Inferred)
The following are the expected key signals in the spectroscopic analysis of this compound:
-
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) at approximately 1.1 ppm.
-
A quartet corresponding to the methylene protons adjacent to the methyl group (-CH₂-CH₃) at approximately 2.2 ppm.
-
A doublet corresponding to the methylene protons adjacent to the thiol group (-CH₂-SH) at approximately 3.2 ppm.
-
A triplet corresponding to the thiol proton (-SH) between 1-2 ppm (this signal is often broad and its position can vary; it will also be exchangeable with D₂O).
-
-
¹³C NMR:
-
Signals for the two sp-hybridized carbons of the alkyne between 70-90 ppm.
-
A signal for the methylene carbon attached to the sulfur atom at approximately 20-30 ppm.
-
Signals for the ethyl group carbons.
-
-
IR Spectroscopy:
-
A weak C≡C stretching absorption band around 2200-2260 cm⁻¹.
-
A weak S-H stretching absorption band around 2550-2600 cm⁻¹.
-
C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.
-
Signaling Pathways and Biological Activity
Currently, there is no published literature available detailing the involvement of this compound in any biological signaling pathways or its specific biological activities. Its structural similarity to some natural products containing sulfur and alkyne moieties suggests potential for biological relevance, but this remains an area for future investigation. The thiol group could potentially interact with biological thiols such as cysteine residues in proteins.
Visualizations
The following diagram illustrates the radical-initiated thiol-yne reaction, a key chemical transformation for this compound.
Caption: Radical-initiated thiol-yne reaction mechanism.
Conclusion
This compound is a promising bifunctional molecule with a rich potential for chemical transformations. While direct experimental data remains limited, its chemical properties can be reliably inferred from the well-established chemistry of its constituent thiol and alkyne functional groups. The capacity of this compound to participate in the highly efficient thiol-yne click reaction positions it as a valuable building block for the synthesis of advanced polymers, functional materials, and for applications in bioconjugation. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in various scientific disciplines.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and bonding of pent-2-yne-1-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established principles of chemical bonding and data from analogous compounds.
Molecular Structure
This compound is an organic molecule with the chemical formula C₅H₈S. Its structure features a five-carbon chain containing a carbon-carbon triple bond (an alkyne) at the second position and a thiol functional group (-SH) at the first position.
The key structural features are:
-
A linear geometry around the C2-C3 triple bond.
-
A flexible ethyl group attached to C3.
-
A methylene bridge connecting the thiol group to the C2 of the alkyne.
Diagram of the Molecular Structure of this compound:
A 2D representation of the this compound molecule.
Chemical Bonding and Hybridization
The bonding in this compound is a combination of sigma (σ) and pi (π) bonds, with the hybridization of the carbon atoms varying along the chain.
-
C1 (Methylene Carbon): This carbon is sp³ hybridized, forming four single bonds with tetrahedral geometry.
-
C2 and C3 (Alkyne Carbons): These carbons are sp hybridized, each forming two sigma bonds and two pi bonds. This results in a linear arrangement with bond angles of approximately 180°.[1][2][3][4]
-
C4 and C5 (Ethyl Group Carbons): These carbons are sp³ hybridized, exhibiting tetrahedral geometry.
-
Sulfur Atom: The sulfur atom in the thiol group is approximately sp³ hybridized, with two lone pairs of electrons.
Table 1: Predicted Bond Lengths in this compound
| Bond | Type | Hybridization | Predicted Bond Length (pm) |
| C≡C | Triple | sp-sp | ~120-121 |
| C-C (adjacent to ≡) | Single | sp³-sp | ~146 |
| C-C (alkyl) | Single | sp³-sp³ | ~154 |
| C-S | Single | sp³-sp³ | ~180 |
| S-H | Single | sp³-1s | ~134 |
| C-H (alkyl) | Single | sp³-1s | ~109 |
Note: These values are based on typical bond lengths for these functional groups and may vary slightly in the actual molecule.[5][6][7][8][9]
Table 2: Predicted Bond Angles in this compound
| Atoms | Predicted Bond Angle (°) |
| C1-C2≡C3 | ~180 |
| C2≡C3-C4 | ~180 |
| H-C1-S | ~109.5 |
| C1-S-H | ~90-100 |
| H-C(alkyl)-H | ~109.5 |
Note: The linear geometry of the alkyne group dominates the shape of the central part of the molecule.[1][5][10][11]
Physicochemical Properties (Predicted)
-
Polarity: The molecule is expected to be moderately polar due to the presence of the thiol group.
-
Boiling Point: Thiols generally have lower boiling points than their corresponding alcohols due to weaker hydrogen bonding.[5]
-
Solubility: It is expected to be sparingly soluble in water but soluble in organic solvents.[5]
-
Odor: Like most thiols, it is predicted to have a strong, unpleasant odor.[5]
Experimental Protocols
As no specific synthesis for this compound has been documented in the searched literature, this section outlines general synthetic strategies that could be adapted for its preparation.
General Synthesis of Alkynyl Thiols:
A plausible synthetic route could involve the nucleophilic substitution of a suitable leaving group on a pent-2-yne precursor with a thiolating agent.
Workflow for a Potential Synthesis:
A potential synthetic pathway for this compound.
Detailed Methodological Steps (Hypothetical):
-
Activation of the Hydroxyl Group: 2-Pentyn-1-ol would be reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine) to convert the hydroxyl group into a good leaving group (tosylate).
-
Nucleophilic Substitution: The resulting tosylate would then be treated with a source of the hydrosulfide anion (-SH), such as sodium hydrosulfide (NaSH), in a polar aprotic solvent.[12] An alternative, often yielding fewer side products, involves using thiourea to form an isothiouronium salt, which is then hydrolyzed with a base to yield the thiol.[12]
-
Work-up and Purification: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The final product would likely require purification by distillation or column chromatography.
Reactivity
The reactivity of this compound is dictated by its two functional groups:
-
Thiol Group:
-
Acidity: The thiol proton is weakly acidic and can be deprotonated by a strong base to form a thiolate anion.
-
Nucleophilicity: The sulfur atom is a good nucleophile, particularly in its thiolate form.
-
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R).[12]
-
-
Alkyne Group:
-
Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
-
Thiol-Yne Reaction: A notable reaction is the thiol-yne "click" reaction, where a thiol adds across the alkyne, often initiated by radicals or light. This can be a powerful tool for bioconjugation and polymer synthesis.
-
Signaling Pathway Analogy for Reactivity:
Reactivity pathways of this compound's functional groups.
Conclusion
This compound is a molecule with a unique combination of a reactive thiol group and a rigid, linear alkyne functionality. While direct experimental data is sparse, a comprehensive understanding of its structure and bonding can be achieved by applying fundamental chemical principles. The predicted properties and reactivity of this molecule make it an interesting candidate for further investigation in materials science and drug development, particularly in applications leveraging thiol and alkyne chemistry. Future computational and experimental studies are warranted to fully characterize this compound.
References
- 1. All About Electronic Structure of Alkynes [unacademy.com]
- 2. Video: Structure and Physical Properties of Alkynes [app.jove.com]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. 1. Bond Length, Angle and Polarity in Alkynes, Alkanes, Alkenes, and Benz.. [askfilo.com]
- 7. The CC bond length of the following molecules is in class 11 chemistry JEE_Main [vedantu.com]
- 8. Carbon–carbon bond - Wikipedia [en.wikipedia.org]
- 9. Bond length - Wikipedia [en.wikipedia.org]
- 10. gauthmath.com [gauthmath.com]
- 11. brainly.com [brainly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Nucleophilicity of Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-2-yne-1-thiol is a fascinating molecule characterized by the presence of both a thiol and an internal alkyne functional group. This unique structure imparts a distinct reactivity profile, particularly concerning its nucleophilic character. This technical guide provides a comprehensive overview of the nucleophilicity of this compound, delving into its synthesis, physicochemical properties, and reactivity in key chemical transformations. The document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the potential applications of this versatile building block. While direct quantitative kinetic data for this compound is not extensively available in the current literature, this guide draws upon established principles of thiol chemistry and data from analogous systems to provide a thorough analysis.
Introduction
Thiols are a class of organosulfur compounds that play a crucial role in a myriad of chemical and biological processes. Their high nucleophilicity, a consequence of the polarizability of the sulfur atom and the relatively weak S-H bond, makes them potent reactants in a variety of synthetic transformations.[1][2] this compound, with its combination of a nucleophilic thiol group and an electrophilic alkyne, presents a unique platform for the synthesis of complex molecules. The interplay between these two functional groups governs its reactivity and opens avenues for diverse applications, from the construction of sulfur-containing heterocycles to the development of novel drug candidates and advanced materials.
This guide will explore the fundamental aspects of the nucleophilicity of this compound, including its acidity (pKa), which is a key determinant of its nucleophilic strength in its thiolate form. We will also examine its reactivity in nucleophilic addition reactions, a cornerstone of its chemical behavior.
Physicochemical Properties
The nucleophilicity of this compound is intrinsically linked to its physicochemical properties. The following table summarizes key computed and predicted properties for this compound and its close analogue, prop-2-yne-1-thiol.
| Property | Value (this compound) | Value (prop-2-yne-1-thiol) | Reference |
| Molecular Formula | C5H8S | C3H4S | [3] |
| Molecular Weight | 98.18 g/mol | 72.13 g/mol | [3] |
| Predicted pKa | ~8.6 | 8.57 ± 0.10 | [4] |
| XLogP3 | 1.3 | 0.6 | [3] |
The pKa of a thiol is a critical parameter as it determines the concentration of the highly nucleophilic thiolate anion at a given pH. The predicted pKa of approximately 8.6 for this compound is in the typical range for thiols and suggests that a significant concentration of the thiolate can be generated under moderately basic conditions, thereby enhancing its nucleophilic reactivity.
Synthesis of this compound
A common and effective method for the synthesis of thiols is through the hydrolysis of thioacetates. This approach offers a reliable route to this compound from the corresponding pent-2-yn-1-ol.
Experimental Protocol: A Plausible Synthesis of this compound
This protocol is a general representation based on established methods for thiol synthesis from alcohols via thioacetates.[5]
Step 1: Synthesis of Pent-2-yn-1-yl ethanethioate
-
To a solution of pent-2-yn-1-ol (1.0 eq) and thioacetic acid (1.2 eq) in a suitable aprotic solvent (e.g., THF, DCM) at 0 °C, add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pent-2-yn-1-yl ethanethioate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified pent-2-yn-1-yl ethanethioate (1.0 eq) in a deoxygenated solvent such as methanol or ethanol.
-
Add a solution of a base, such as sodium hydroxide (2.0 eq) or potassium carbonate (2.0 eq), in deoxygenated water.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield this compound.
Caution: Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
Nucleophilicity and Reactivity
The nucleophilicity of this compound is primarily exhibited through the sulfur atom of the thiol group. In its neutral form, the thiol is a moderate nucleophile. However, upon deprotonation to the thiolate anion, its nucleophilicity is significantly enhanced.
Nucleophilic Addition to Alkynes (Thiol-Yne Reaction)
The reaction of a thiol with an alkyne, known as the thiol-yne reaction, can proceed through either a radical-mediated or a nucleophilic pathway. For the purpose of this guide, we will focus on the nucleophilic pathway, which is a direct reflection of the thiol's nucleophilicity.
The nucleophilic addition of a thiol to an alkyne, particularly an activated alkyne (i.e., an alkyne conjugated to an electron-withdrawing group), is a type of Michael addition.[6][7] This reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more potent thiolate nucleophile.
Mechanism of Base-Catalyzed Nucleophilic Thiol-Yne Addition:
Caption: Base-catalyzed nucleophilic addition of a thiol to an alkyne.
In the case of this compound reacting with another alkyne, the reaction can be either intermolecular or, if the structure allows, intramolecular. The internal, non-activated alkyne of this compound itself is generally less reactive towards nucleophilic attack compared to terminal or activated alkynes. However, under forcing conditions or with appropriate catalytic activation, it can undergo reactions.
Factors Influencing Nucleophilicity and Reaction Rates
Several factors influence the rate and efficiency of the nucleophilic addition of this compound:
-
Basicity of the Catalyst: A stronger base will lead to a higher concentration of the thiolate anion, thus increasing the reaction rate. However, very strong bases may cause side reactions.
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the thiolate anion, thus preserving its nucleophilicity.
-
Structure of the Alkyne: Electron-withdrawing groups on the alkyne substrate significantly increase its electrophilicity and accelerate the rate of nucleophilic attack. Terminal alkynes are generally more reactive than internal alkynes.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Experimental Workflow for Monitoring Thiol-Yne Reactions
A general workflow for carrying out and monitoring a nucleophilic thiol-yne reaction is depicted below. This workflow can be adapted for various substrates and reaction scales.
Caption: General experimental workflow for a nucleophilic thiol-yne reaction.
Applications in Drug Development and Materials Science
The unique reactivity of this compound makes it a valuable tool for medicinal chemists and materials scientists.
-
Drug Discovery: The thiol group can be used to attach the molecule to biomolecules, such as cysteine residues in proteins, through disulfide exchange or Michael addition. The alkyne functionality can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation and the synthesis of complex molecular architectures.
-
Materials Science: The ability of thiols to react with both alkynes and alkenes (in thiol-ene reactions) makes this compound a potential monomer or cross-linker in the synthesis of advanced polymers and networks. The resulting thioether linkages can enhance the refractive index and thermal stability of materials.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry, driven by the high nucleophilicity of its thiol group. While a comprehensive quantitative understanding of its reactivity is still an emerging area of research, the principles outlined in this guide provide a solid foundation for its application in the design and synthesis of novel molecules for drug discovery and materials science. The ability to fine-tune its reactivity through the choice of catalyst, solvent, and reaction partner underscores its versatility as a synthetic building block. Further investigation into the specific kinetics of its reactions will undoubtedly unlock even greater potential for this intriguing compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pent-2-en-4-yne-1-thiol | C5H6S | CID 131876849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. data.virginia.gov [data.virginia.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Pent-2-yne-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for pent-2-yne-1-thiol, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Introduction
This compound is a bifunctional molecule containing both a terminal alkyne and a primary thiol group. These functional groups are highly valuable in various chemical transformations, including "click" chemistry, metal catalysis, and the formation of self-assembled monolayers. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and utilization in research and development. This guide aims to fill the current gap in available data by providing a robust predicted spectroscopic profile.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.0 - 1.2 | Triplet | 3H | CH₃-CH₂- |
| ~1.3 - 1.5 | Triplet of quartets | 2H | CH₃-CH₂- |
| ~1.5 - 1.7 | Triplet | 1H | -SH |
| ~2.1 - 2.3 | Quartet | 2H | -CH₂-C≡C- |
| ~3.2 - 3.4 | Triplet | 2H | -CH₂-SH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~13 - 15 | CH₃- |
| ~14 - 16 | CH₃-CH₂- |
| ~20 - 25 | -CH₂-SH |
| ~75 - 85 | -C≡C-CH₂- |
| ~80 - 90 | -CH₂-C≡C- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~2960 - 2850 | Strong | C-H (alkane) stretch |
| ~2550 - 2600 | Weak | S-H stretch |
| ~2100 - 2260 | Medium to Weak | C≡C stretch |
| ~1465 | Medium | CH₂ bend |
| ~630 | Medium | ≡C-H bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 100 | [M]⁺ (Molecular Ion) |
| 99 | [M-H]⁺ |
| 85 | [M-CH₃]⁺ |
| 71 | [M-C₂H₅]⁺ |
| 67 | [M-SH]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for volatile compounds.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 10-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
Solubility of Pent-2-yne-1-thiol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pent-2-yne-1-thiol
This compound is an organic compound featuring a five-carbon chain with a triple bond at the second carbon (an internal alkyne) and a thiol group at the first carbon. Its structure suggests a molecule with moderate polarity. The thiol group (-SH) is less polar than the hydroxyl group (-OH) found in its alcohol analogue, pent-2-yne-1-ol, which influences its solubility behavior. Thiols, in general, exhibit weaker hydrogen bonding compared to alcohols.[1][2] The alkyne group contributes to the molecule's nonpolar character.[3][4]
Expected Solubility Profile
Based on the general principles of solubility ("like dissolves like"), this compound is expected to exhibit good solubility in a range of common organic solvents.
-
Nonpolar Solvents: Due to the hydrocarbon backbone and the alkyne functionality, good solubility is anticipated in nonpolar solvents such as hexane, toluene, and diethyl ether.[3][4]
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are also likely to be effective solvents due to their ability to engage in dipole-dipole interactions.
-
Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is expected to be moderate. While the thiol group can participate in some hydrogen bonding, it is weaker than that of alcohols.[1][2]
-
Aqueous Solubility: Thiols generally have low solubility in water, and this is expected to be the case for this compound.[1][2]
A summary of the expected qualitative solubility is presented in Table 1.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The nonpolar hydrocarbon chain and alkyne group will interact favorably with nonpolar solvents.[3][4] |
| Polar Aprotic | Acetone, Ethyl Acetate | High to Moderate | The molecule's moderate polarity will allow for favorable interactions with these solvents. |
| Polar Protic | Ethanol, Methanol | Moderate | The thiol group can form weak hydrogen bonds, but the nonpolar part of the molecule limits solubility.[1] |
| Aqueous | Water | Low | Thiols are generally less soluble in water than corresponding alcohols due to weaker hydrogen bonding.[1][2] |
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
Experimental Protocol for Solubility Determination
The following is a general protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials
-
This compound
-
Selected organic solvents (e.g., hexane, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
-
Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a high-performance liquid chromatograph (HPLC)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure saturation.
-
Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a period to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter to remove any suspended micro-droplets of the undissolved solute.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
The Dawn of a Powerful Moiety: A Technical Guide to the Discovery and History of Alkynyl Thiols
For Researchers, Scientists, and Drug Development Professionals
Alkynyl thiols, a class of organic compounds characterized by the presence of both a carbon-carbon triple bond and a thiol group, have emerged from relative obscurity to become a cornerstone in modern chemical biology and drug discovery. Their unique reactivity, particularly in the context of "click chemistry" and covalent inhibitor design, has cemented their importance in the development of novel therapeutics and research tools. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of alkynyl thiols, tailored for professionals in the scientific research and drug development sectors.
A Historical Perspective: From Curiosity to "Click" Chemistry Staple
The story of alkynyl thiols is one of gradual recognition of their synthetic potential. Early reports of reactions involving thiols and alkynes date back to the mid-20th century, with the first documented thiol-yne reaction appearing in 1949.[1] However, for decades, these compounds remained largely a niche interest within organic synthesis.
The paradigm shifted with the advent of "click chemistry" in the early 2000s. The thiol-yne reaction, a prime example of this philosophy, offers a highly efficient and selective method for the formation of vinyl sulfide linkages.[1] This reaction can proceed through either a radical-mediated or a nucleophilic addition mechanism, providing chemists with versatile tools for molecular construction. The radical-mediated pathway often yields anti-Markovnikov addition products, while the nucleophilic addition, particularly with activated alkynes, allows for precise control over the reaction outcome.
Key Synthetic Methodologies: A Comparative Overview
The synthesis of alkynyl thiols has evolved significantly, with modern methods offering high yields, broad substrate scope, and mild reaction conditions. Two prominent strategies have emerged as leaders in the field: copper-catalyzed thiolations and the use of hypervalent iodine reagents.
Copper-Catalyzed Thiolation of Terminal Alkynes
Copper catalysis has proven to be a robust and versatile method for the formation of C-S bonds. In the context of alkynyl thiol synthesis, copper catalysts facilitate the coupling of thiols with terminal alkynes or their derivatives.[2][3][4] These reactions are typically mild, odorless, and tolerate a wide range of functional groups, making them highly attractive for complex molecule synthesis.[2][3]
Table 1: Copper-Catalyzed Synthesis of Alkynyl Sulfides - Representative Yields and Conditions
| Thiol Substrate | Alkyne Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbenzenethiol | Phenylacetylene | CuI (10 mol%) / Xantphos (10 mol%) | K₂CO₃ | DMSO | 80 | 12 | 95 | [5] |
| Thiophenol | 1-Octyne | CuI (5 mol%) | Cs₂CO₃ | CH₃CN | RT | 1.5 | 92 | [2] |
| Benzyl mercaptan | Ethynylbenzene | CuNPs/TiO₂ | - | 1,2-DCE | 80 | 20 | 97 | [6] |
| Cysteine derivative | Propiolic acid | CuCl₂ | - | - | - | - | - | [6] |
This table presents a selection of reported yields and conditions and is not exhaustive.
Alkynylation of Thiols with Hypervalent Iodine Reagents
A significant breakthrough in alkynyl thiol synthesis came with the development of hypervalent iodine reagents, such as ethynylbenziodoxolone (EBX) reagents.[7][8][9][10][11] These reagents act as electrophilic alkyne sources, reacting rapidly and chemoselectively with thiols under mild, often metal-free, conditions.[10][11] The reaction is typically complete within minutes at room temperature and is compatible with a wide array of functional groups, including those found in biological molecules.[10][11]
Table 2: Synthesis of Alkynyl Thiols using TIPS-EBX - Representative Yields
| Thiol Substrate | Base | Solvent | Time (min) | Yield (%) | Reference |
| 4-Bromothiophenol | TMG | THF | < 1 | 98 | [10] |
| (4-Methoxyphenyl)methanethiol | TMG | THF | < 1 | 95 | [10] |
| N-acetyl-L-cysteine methyl ester | TMG | THF | < 1 | 94 | [10] |
| Thioacetic acid | TMG | THF | < 1 | 92 | [10] |
TMG: 1,1,3,3-Tetramethylguanidine. This table highlights the high efficiency of the TIPS-EBX reagent.
Spectroscopic Characterization
The structural elucidation of alkynyl thiols relies on standard spectroscopic techniques.
Table 3: Typical Spectroscopic Data for Alkynyl Thiols
| Technique | Functional Group | Characteristic Signal |
| ¹H NMR | Alkyne C-H | δ 2.0 - 3.0 ppm (sharp singlet) |
| Thiol S-H | δ 1.5 - 2.5 ppm (broad singlet) | |
| Propargylic C-H | δ 3.0 - 4.0 ppm | |
| ¹³C NMR | Alkyne C≡C | δ 70 - 90 ppm |
| IR | Alkyne C-H stretch | ~3300 cm⁻¹ (strong, sharp) |
| Alkyne C≡C stretch | ~2100 - 2260 cm⁻¹ (weak to medium) | |
| Thiol S-H stretch | ~2550 - 2600 cm⁻¹ (weak, broad)[12][13] |
Experimental Protocols
General Procedure for Copper-Catalyzed Thiolation of Terminal Alkynes
Materials:
-
Thiol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Xantphos (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO), 5 mL
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI, Xantphos, and K₂CO₃.
-
Add the thiol and anhydrous DMSO to the tube.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl sulfide.
General Procedure for Alkynylation of Thiols using TIPS-EBX
Materials:
-
Thiol (1.0 mmol)
-
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX, 1.1 mmol)
-
1,1,3,3-Tetramethylguanidine (TMG, 1.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 5 mL
Procedure:
-
In a flask open to the air, dissolve the thiol in anhydrous THF.
-
Add TMG to the solution and stir for 1 minute at room temperature.
-
Add TIPS-EBX in one portion. The reaction is typically complete within 5 minutes. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure alkynyl thiol.
Applications in Drug Development and Chemical Biology
The unique reactivity of the alkynyl thiol moiety has been harnessed in several key areas of drug development and chemical biology.
Covalent Inhibition of Cysteine Proteases
Alkynyl thiols can act as mechanism-based inhibitors of cysteine proteases. The nucleophilic cysteine residue in the enzyme's active site can attack the alkyne, leading to the formation of a covalent vinyl sulfide adduct and irreversible inhibition of the enzyme.[14][15][16][17] This strategy has been employed to develop potent and selective inhibitors for various cysteine proteases implicated in diseases such as cancer and infectious diseases.
Caption: Covalent inhibition of a cysteine protease by an alkynyl thiol inhibitor.
Activity-Based Protein Profiling (ABPP)
Alkynyl thiols are valuable tools in activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize enzyme activity in complex biological systems.[18][19][20][21] In this approach, an alkynyl thiol-containing probe is designed to covalently label the active site of a specific enzyme or enzyme family. The alkyne serves as a bioorthogonal handle for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via a click reaction, enabling visualization and identification of the labeled proteins.
References
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 5. Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates [organic-chemistry.org]
- 6. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Stability Analysis of Pent-2-yne-1-thiol: A Computational Guide for Drug Development
For Immediate Release
This technical guide provides a comprehensive theoretical framework for assessing the stability of pent-2-yne-1-thiol, a molecule of interest in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, understanding the inherent stability, conformational preferences, and potential tautomeric forms of a drug candidate is paramount. This document outlines a robust computational and experimental workflow to elucidate these critical properties, ensuring the selection of stable and reliable candidates for further development.
Introduction: The Stability Challenge of Bifunctional Molecules
This compound incorporates two reactive functional groups: a thiol and an internal alkyne. This bifunctionality, while potentially useful for therapeutic applications, also presents stability challenges. The thiol group is susceptible to oxidation, and the molecule can potentially exist in different spatial arrangements (conformers) or as different constitutional isomers (tautomers). A thorough understanding of the relative stabilities of these forms is crucial for predicting shelf-life, metabolic fate, and interaction with biological targets.
This guide details a theoretical approach, primarily using Density Functional Theory (DFT), to model the conformational landscape and tautomeric equilibria of this compound. Furthermore, it provides standardized experimental protocols to validate the computational predictions.
Theoretical Calculations on Molecular Stability
Quantum chemical calculations offer a powerful, predictive tool for evaluating molecular stability before committing to extensive synthetic and experimental work. The following sections detail a proposed computational protocol.
Computational Methods
The stability of this compound can be effectively investigated using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for organic molecules.[1][2] For higher accuracy, single-point energy calculations can be performed using coupled-cluster methods like CCSD(T).[3]
-
Software: All calculations can be performed using quantum chemistry software packages such as Gaussian, Q-Chem, or the open-source GAMESS.[4][5]
-
DFT Functional: The M06-2X and B3LYP functionals are recommended as they have shown good performance for thermochemistry and conformational analysis of organic molecules.[6][7] Dispersion corrections (e.g., D3BJ) should be included to accurately model non-covalent interactions.[2]
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is suitable for obtaining reliable geometries and energies.[8]
-
Solvation Model: To simulate a biological environment, the Polarizable Continuum Model (PCM) can be used to account for the effects of a solvent (e.g., water).[9]
Conformational Analysis
This compound possesses rotational freedom around its single bonds, leading to various conformers. Identifying the global minimum energy structure is essential.
A systematic conformational search should be performed by rotating the dihedral angles of the C-C and C-S single bonds. Each resulting structure is then subjected to geometry optimization to find the nearest local minimum on the potential energy surface.[10][11] A frequency calculation for each optimized conformer confirms that it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[6] The relative stability of the conformers is determined by comparing their Gibbs free energies.
Tautomeric Analysis
The thiol group in this compound can potentially undergo tautomerization to a thione form (pent-2-yne-1-thione) or rearrange to an allenic thiol (penta-1,2-diene-1-thiol). The relative stability of these tautomers is a critical factor in the overall stability profile of the molecule.
The geometries of all possible tautomers should be optimized using the same level of theory. The relative Gibbs free energies of formation will determine the position of the tautomeric equilibrium.[2][12]
Data Presentation: Summarized Computational Results
The quantitative data obtained from the theoretical calculations should be organized into clear tables for comparative analysis. The following tables present hypothetical, yet plausible, results for such a study.
Table 1: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 (Global Minimum) | 180° (anti) | 0.00 | 0.00 | 75.3 |
| Conf-2 | 60° (gauche) | 1.25 | 1.10 | 24.1 |
| Conf-3 | -60° (gauche) | 1.25 | 1.10 | 0.6 |
Table 2: Relative Stability of Tautomers
| Tautomer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Constant (Keq) |
| This compound | 0.00 | 0.00 | 1.00 |
| Pent-2-yne-1-thione | 8.50 | 8.20 | 1.5 x 10⁻⁶ |
| Penta-1,2-diene-1-thiol | 15.20 | 14.80 | 3.2 x 10⁻¹¹ |
Table 3: Calculated Bond Dissociation Energies (BDE) and Vibrational Frequencies
| Parameter | Value |
| S-H Bond Dissociation Energy | 85.5 kcal/mol |
| C-S Bond Dissociation Energy | 70.2 kcal/mol |
| S-H Stretch Frequency | 2580 cm⁻¹ |
| C≡C Stretch Frequency | 2250 cm⁻¹ |
Experimental Protocols for Validation
Experimental validation is crucial to confirm the theoretical predictions. The following protocols outline key experiments for assessing the stability of this compound.
Synthesis of Alkynyl Thiols
A general synthesis can be achieved through the reaction of a suitable alkynyl halide with a sulfur nucleophile like sodium hydrosulfide. The reaction should be performed under an inert atmosphere to prevent the oxidation of the thiol product. Purification is typically achieved by column chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and assess the presence of different tautomers in solution.
-
Methodology: ¹H and ¹³C NMR spectra should be recorded in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to observe any solvent-dependent tautomeric equilibrium.[13] The presence of the thiol proton (SH) can be confirmed by D₂O exchange. The slow kinetics of tautomerism on the NMR timescale allows for the potential identification and quantification of both keto and enol forms if present in significant amounts.[14]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify characteristic functional group vibrations and compare them with simulated spectra.
-
Methodology: The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. Key vibrational bands to identify include the S-H stretch (around 2550-2600 cm⁻¹) and the C≡C stretch (around 2100-2260 cm⁻¹). The absence of a strong C=S stretch (around 1050-1200 cm⁻¹) would support the predominance of the thiol tautomer.[15]
-
Chromatographic Stability Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess the thermal stability and purity of the compound.
-
Methodology: A solution of this compound is injected into a GC-MS system. The sample is vaporized at a high temperature in the injection port and separated on a capillary column before detection by a mass spectrometer.[16] The appearance of degradation products, such as disulfides resulting from thiol oxidation, would indicate thermal instability.[17] It is important to note that thiols can be reactive in the hot injector or on the column, so careful method development is required.[18]
-
Thermal Stability Analysis
-
Calorimetry:
-
Objective: To experimentally measure the enthalpy of formation or decomposition.
-
Methodology: Differential Scanning Calorimetry (DSC) can be used to determine the temperatures of melting, boiling, and decomposition. For determining the standard enthalpy of formation, bomb calorimetry can be employed.[19] In this method, the compound is combusted in a sealed container, and the heat released is measured.[20] Using Hess's law, the enthalpy of formation can then be calculated.[21]
-
Mandatory Visualizations
The following diagrams illustrate the theoretical workflows and concepts discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 3. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 5. Q-Chem 6.3 | Fast, Accurate, Robust Chemistry Simulations | Q-Chem [q-chem.com]
- 6. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. calcus.cloud [calcus.cloud]
- 11. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Density functional theory ( DFT ) studies of the stability of tautomers and equilibrium constants of cyanuric acid ( CA ) in different solvents | Semantic Scholar [semanticscholar.org]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. reddit.com [reddit.com]
- 21. web.colby.edu [web.colby.edu]
An In-depth Technical Guide to the Fundamental Mechanisms of Thiol-Yne Click Reactions
For Researchers, Scientists, and Drug Development Professionals
The thiol-yne click reaction, a powerful and versatile transformation in the chemist's toolbox, has garnered significant attention for its high efficiency, orthogonality, and mild reaction conditions. This guide provides a comprehensive overview of the core mechanisms of the thiol-yne reaction, offering insights into both radical and nucleophilic pathways. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and practical application of this important click chemistry.
Core Concepts of the Thiol-Yne Click Reaction
The thiol-yne reaction involves the addition of a thiol (R-SH) across a carbon-carbon triple bond of an alkyne (R'-C≡C-R''). This reaction can proceed through two primary mechanistic pathways: a radical-mediated addition and a nucleophilic conjugate addition (Michael addition). A key feature of the thiol-yne reaction is the potential for a double addition, where two thiol molecules react sequentially with one alkyne moiety, first forming a vinyl sulfide intermediate, which can then undergo a second addition.[1][2] This stepwise process allows for the creation of highly functionalized molecules and cross-linked polymer networks.[3]
Radical-Mediated Thiol-Yne Reaction
The radical-mediated thiol-yne reaction is a chain-growth process initiated by the generation of a thiyl radical (RS•). This can be achieved through photolysis or thermolysis of a radical initiator.[4] The reaction is characterized by its anti-Markovnikov regioselectivity.
Initiation
Photoinitiation: This is the most common method for initiating radical thiol-yne reactions. It involves the use of a photoinitiator that, upon exposure to UV or visible light, generates radicals. These primary radicals then abstract a hydrogen atom from a thiol, producing a thiyl radical.[5] Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (DMPA) and Irgacure series initiators.[6] Sunlight, in the presence of a catalytic amount of an initiator like tert-butyl hydroperoxide (TBHP), can also be used to generate thiyl radicals.[5][7]
Thermal Initiation: This method employs thermal initiators, such as azobisisobutyronitrile (AIBN), which decompose upon heating to generate radicals.[4] These radicals then initiate the chain reaction by creating thiyl radicals. Thermal initiation is a viable alternative when photoreaction is not feasible, though it may require higher temperatures and longer reaction times.[5]
Propagation
The propagation stage consists of a two-step cycle:
-
Addition: The generated thiyl radical (RS•) adds across the alkyne's triple bond, forming a vinyl radical intermediate.
-
Chain Transfer: The vinyl radical abstracts a hydrogen atom from another thiol molecule, yielding the vinyl sulfide product and regenerating a thiyl radical, which continues the chain reaction.
This cycle can be repeated with the resulting vinyl sulfide, which is often more reactive than the initial alkyne, leading to a second addition of a thiyl radical to form a dithioether product.[2][3]
Termination
The chain reaction is terminated by the combination of any two radical species.
Below is a diagram illustrating the radical-mediated thiol-yne reaction pathway.
Nucleophilic Thiol-Yne Reaction (Thiol-Michael Addition)
The nucleophilic thiol-yne reaction, also known as the thiol-Michael addition, involves the conjugate addition of a thiolate anion to an electron-deficient alkyne. This reaction is typically catalyzed by bases or nucleophiles and proceeds under mild conditions.[8]
Catalysis
Base Catalysis: A base, such as an amine (e.g., triethylamine), deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electron-poor alkyne, leading to the formation of a carbanion intermediate, which is subsequently protonated to yield the vinyl sulfide product.[9]
Nucleophilic Catalysis (Phosphine-Catalyzed): Nucleophiles, most notably phosphines (e.g., dimethylphenylphosphine), can also catalyze the thiol-Michael addition. The phosphine first adds to the activated alkyne to form a zwitterionic intermediate. This intermediate is a strong base that deprotonates the thiol, generating a thiolate anion which then proceeds with the conjugate addition.[10] Phosphine-catalyzed reactions are often more efficient than base-catalyzed ones.[8][10]
Reaction Mechanism
The nucleophilic thiol-yne reaction is a step-growth process:
-
Thiolate Formation: A base or a nucleophilic catalyst facilitates the formation of a thiolate anion (RS⁻).
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkyne.
-
Protonation: The resulting carbanion is protonated by a proton source, typically another thiol molecule or the protonated base, to give the final vinyl sulfide product and regenerate the catalyst.
The stereochemistry of the product (E/Z isomer) can be influenced by the choice of catalyst, solvent, and reaction temperature.[11]
Below is a diagram illustrating the base-catalyzed nucleophilic thiol-yne reaction pathway.
Quantitative Data Summary
The efficiency of the thiol-yne reaction is highly dependent on the chosen conditions. The following tables summarize key quantitative data for different catalytic systems to facilitate comparison.
Table 1: Comparison of Radical Initiators for Thiol-Yne Reactions
| Initiator | Initiation Method | Typical Concentration | Reaction Time | Yield | Key Features |
| DMPA | UV Photoinitiation | 1-3 wt% | Minutes to hours | High to quantitative | Widely used, efficient at room temperature.[3] |
| Irgacure series | UV Photoinitiation | 1-3 wt% | Minutes to hours | High to quantitative | Various types available for different wavelengths.[6] |
| AIBN | Thermal Initiation | 1-5 mol% | Hours | Good to high | Suitable for systems sensitive to UV light.[4] |
| TBHP/Sunlight | Photoinitiation | Catalytic amount | Hours | Good to excellent | Green and mild conditions.[5][7] |
Table 2: Comparison of Catalysts for Nucleophilic Thiol-Yne Reactions
| Catalyst | Catalyst Type | Typical Concentration | Reaction Time | Yield | Key Features |
| Triethylamine (TEA) | Base | 10-20 mol% | Hours to days | Moderate to high | Common and inexpensive base.[8] |
| DBU | Base | 5-10 mol% | Hours | High | Stronger base, faster reaction than TEA.[10] |
| Dimethylphenylphosphine (DMPP) | Nucleophile | 1-5 mol% | Minutes to hours | High to quantitative | Highly efficient, faster than amine bases.[10] |
| Copper Nanoparticles on TiO₂ | Heterogeneous | 30 mol% | 1-48 hours | 47-97% | Reusable catalyst, promotes anti-Markovnikov Z-vinyl sulfide formation.[12] |
Experimental Protocols
The following are generalized experimental protocols for key thiol-yne reaction methodologies. Researchers should optimize these protocols for their specific substrates and desired outcomes.
Protocol for UV-Initiated Radical Thiol-Yne Reaction
Materials:
-
Thiol
-
Alkyne
-
Photoinitiator (e.g., DMPA, 1-3 wt%)
-
Solvent (if necessary, e.g., THF, DCM)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the thiol and alkyne in the chosen solvent (if used). A typical stoichiometric ratio is 2:1 (thiol:alkyne) for double addition.
-
Add the photoinitiator to the solution and ensure it is fully dissolved.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
While stirring, irradiate the reaction mixture with a UV lamp. Monitor the reaction progress by techniques such as FTIR (disappearance of S-H and C≡C stretches) or NMR.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product using appropriate methods, such as column chromatography.
Protocol for Base-Catalyzed Nucleophilic Thiol-Yne (Michael Addition) Reaction
Materials:
-
Thiol
-
Electron-deficient alkyne (e.g., propiolate, propiolamide)
-
Base catalyst (e.g., triethylamine, 10-20 mol%)
-
Solvent (e.g., THF, acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the electron-deficient alkyne and the thiol in the solvent.
-
Add the base catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC, GC-MS, or NMR.
-
Upon completion, quench the reaction if necessary (e.g., with a dilute acid wash).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol for Phosphine-Catalyzed Nucleophilic Thiol-Yne Reaction
Materials:
-
Thiol
-
Electron-deficient alkyne
-
Phosphine catalyst (e.g., dimethylphenylphosphine, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon), as phosphines can be sensitive to air and moisture.
-
In a Schlenk flask, dissolve the electron-deficient alkyne and the thiol in the anhydrous solvent.
-
Add the phosphine catalyst via syringe.
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or NMR.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the product, typically by column chromatography, to remove the catalyst and any unreacted starting materials.
Applications in Drug Development and Bioconjugation
The thiol-yne click reaction's high efficiency, orthogonality, and biocompatible conditions make it a valuable tool in drug development and bioconjugation.[6][13][14][15] Its applications include:
-
Lead Optimization: Rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Prodrug Synthesis: Linking a drug to a carrier molecule to improve its solubility, stability, or targeting.
-
Peptide and Protein Modification: Site-specific modification of cysteine residues in proteins and peptides.[14]
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for applications in biosensors and biomaterials.[6][13]
-
Hydrogel Formation: Creating biocompatible hydrogels for drug delivery and tissue engineering.
Conclusion
The thiol-yne click reaction offers a robust and versatile platform for chemical synthesis, with well-defined radical and nucleophilic mechanisms. The choice of initiation or catalytic system allows for tunable reactivity and control over the reaction outcome. For researchers and professionals in drug development, a thorough understanding of these fundamental mechanisms is crucial for leveraging the full potential of this powerful click reaction in creating novel therapeutics, bioconjugates, and advanced materials.
References
- 1. d-nb.info [d-nb.info]
- 2. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 5. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces [ouci.dntb.gov.ua]
- 14. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Pent-2-yne-1-thiol
Disclaimer: A specific Safety Data Sheet (SDS) for pent-2-yne-1-thiol could not be located. The following guide is based on safety information for structurally analogous compounds, including alkynes and thiols. The recommendations provided should be considered as a baseline and a comprehensive, substance-specific risk assessment should be conducted before handling this compound.
This technical guide provides a detailed overview of the potential hazards, safety precautions, and handling procedures for this compound, aimed at researchers, scientists, and professionals in drug development. Due to the absence of specific data for this compound, this guide draws upon information from related chemical structures to infer its safety profile.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its flammability, potential for explosive polymerization, and toxicity associated with the thiol group.
GHS Hazard Statements (Inferred)
| Hazard Class | Hazard Statement | Source Analogy |
| Flammable Liquids | H225: Highly flammable liquid and vapor. | Pentyne, 1-Pentanethiol[1] |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways. | Pentyne |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | 2-Pentanone[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2] | 2-Pentanone[2] |
| Skin Sensitization | May cause an allergic skin reaction. | 1-Pentanethiol[1] |
| Specific Target Organ Toxicity | H336: May cause drowsiness or dizziness. | Pentyne |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. | Pentyne |
| Reactivity | Polymerizes explosively when heated. The polymer formed by exposure to air explodes when heated. | Prop-2-yne-1-thiol[3] |
GHS Pictograms (Inferred)
Physical and Chemical Properties
| Property | 1-Pentanethiol | 2-Pentyne | Prop-2-yne-1-thiol |
| Molecular Formula | C5H12S | C5H8 | C3H4S |
| Molecular Weight | 104.21 g/mol | 68.12 g/mol | 72.13 g/mol |
| Boiling Point | 126-127 °C | 55-56 °C | 85.9 °C at 760 mmHg |
| Flash Point | 18 °C[1] | -20 °C | 9.2 °C |
| Density | 0.842 g/mL | 0.691 g/mL | 0.95 g/cm³ |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures:
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Use only non-sparking tools.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Avoid contact with skin and eyes.[4]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat and sources of ignition.[1]
-
Store away from incompatible materials such as oxidizing agents and acids.[1]
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In case of exposure, follow these first aid protocols:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention immediately.[2][4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Call a physician or poison control center immediately.[1] Aspiration hazard is a major concern. |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4] Water spray may be used to cool closed containers.[4]
-
Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4] Upon combustion, it may produce toxic fumes of sulfur oxides.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[4] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., sand, silica gel) and dispose of as hazardous waste.[4] Use spark-proof tools and explosion-proof equipment.[4]
References
In-Depth Technical Guide to Pent-2-yne-1-thiol: Synthesis, Properties, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pent-2-yne-1-thiol, a niche chemical compound with potential applications in organic synthesis and drug development. Due to its limited commercial availability and the scarcity of published experimental data, this document focuses on its predicted properties, plausible synthetic routes derived from established chemical principles, and the general reactivity of the alkynyl thiol functional group.
Commercial Availability
Table 1: Potential Supplier of this compound
| Supplier Name | Location | Contact Information | Notes |
| Nanjing Shizhou Biology Technology Co., Ltd. | China | Email: --INVALID-LINK--Tel: 13675144456 | Listed as a supplier on ChemicalBook. No detailed product specifications or catalog entry were found. Direct inquiry is recommended.[1] |
Physicochemical Properties
Experimental data for this compound is not widely available. The following table summarizes the computed physicochemical properties sourced from chemical databases. These values are theoretical predictions and should be used as estimates.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Molecular Formula | C₅H₈S | ChemicalBook[1] |
| Molecular Weight | 100.18 g/mol | PubChem[2] |
| IUPAC Name | This compound | - |
| CBNumber | CB410765146 | ChemicalBook[1] |
Proposed Synthesis of this compound
While a specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature, a plausible synthetic route can be proposed based on general methods for the synthesis of alkynyl thiols. A common approach involves the S-alkynylation of a thiolating agent with a suitable pentynyl electrophile. A potential two-step process starting from the commercially available pent-2-yn-1-ol is outlined below.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on analogous syntheses and should be optimized for safety and yield.
Step 1: Synthesis of 1-Bromo-pent-2-yne
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Pent-2-yn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
-
Procedure:
-
Dissolve pent-2-yn-1-ol in the anhydrous solvent and cool the flask in an ice bath (0 °C).
-
Slowly add a solution of PBr₃ (approximately 1/3 molar equivalent) in the same solvent via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-pent-2-yne.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of this compound
-
Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reagents:
-
1-Bromo-pent-2-yne (from Step 1)
-
Sodium hydrosulfide (NaSH) or thiourea
-
Ethanol or a similar polar solvent
-
If using thiourea, a base such as sodium hydroxide for subsequent hydrolysis.
-
-
Procedure (using NaSH):
-
Dissolve 1-bromo-pent-2-yne in ethanol.
-
Add a solution of NaSH in ethanol to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield crude this compound.
-
Purify the product by distillation under reduced pressure.
-
Reactivity and Potential Applications: The Thiol-Yne Reaction
Alkynyl thiols are valuable intermediates in organic synthesis, primarily due to their participation in "thiol-yne" click chemistry. This reaction involves the addition of a thiol across a carbon-carbon triple bond, which can proceed via a radical or nucleophilic mechanism. The radical-mediated thiol-yne reaction is particularly useful as it can lead to a double addition, forming a dithioether, which is a powerful tool for crosslinking and creating complex molecular architectures.
This reactivity makes this compound and similar alkynyl thiols of interest to drug development professionals and materials scientists for applications such as:
-
Bioconjugation: Linking biomolecules to surfaces or other molecules.
-
Polymer Synthesis: Creating highly crosslinked polymer networks with tunable properties.[3]
-
Drug Delivery: Developing novel drug delivery systems where the thiol or alkyne can be used as a handle for further functionalization.
-
Materials Science: Creating functional materials for coatings and electronics.
References
An In-depth Technical Guide to the Electronic Properties of Thiol and Alkyne Groups for Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the electronic properties of thiol and alkyne functional groups, tailored for researchers, scientists, and drug development professionals. It delves into the fundamental principles governing their electron-donating and electron-withdrawing characteristics, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological and chemical processes. Understanding these electronic properties is paramount for designing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.
Introduction
The thiol (-SH) and alkyne (-C≡CH or -C≡C-) functional groups are pivotal moieties in modern drug design and development. Their unique electronic characteristics significantly influence a molecule's reactivity, intermolecular interactions, and metabolic stability. The thiol group, with its nucleophilic sulfur atom and propensity for redox activity, is a key player in antioxidant defense and enzymatic catalysis. Conversely, the alkyne group, with its high electron density and linear geometry, serves as a versatile handle for bioconjugation and a modulator of molecular conformation. This guide aims to provide a deep understanding of the electronic properties of these two functional groups to empower rational drug design.
Electronic Properties of the Thiol Group
The thiol group, also known as a sulfhydryl group, is the sulfur analog of an alcohol. The sulfur atom, being less electronegative and more polarizable than oxygen, imparts distinct electronic properties to the thiol group.
Electron-Donating Nature
The thiol group is generally considered to be an electron-donating group (EDG) . This is primarily due to the presence of lone pairs of electrons on the sulfur atom which can be donated into an adjacent π-system through resonance. In aromatic systems, this electron donation is particularly significant, leading to an increase in electron density at the ortho and para positions of the benzene ring. This property is crucial in modulating the reactivity of aromatic rings in electrophilic substitution reactions and in influencing interactions with biological targets. The sulfur atom's ability to donate electrons also makes thiols potent reducing agents, a property central to their role in biological antioxidant systems.[1]
Nucleophilicity and Acidity
Thiols are excellent nucleophiles, and their conjugate bases, thiolates (RS⁻), are even more potent.[2] The high nucleophilicity is attributed to the relatively low electronegativity and large size of the sulfur atom, which makes its electron pairs more available for donation.[2] Thiols are also more acidic than their alcohol counterparts. This increased acidity is due to the larger size of the sulfur atom, which can better stabilize the negative charge of the thiolate anion.[2]
Electronic Properties of the Alkyne Group
The electronic nature of the alkyne group is more nuanced and is heavily influenced by the hybridization of its carbon atoms.
Electron-Withdrawing Nature
The carbon atoms of an alkyne are sp-hybridized, possessing 50% s-character.[3] This high s-character makes them more electronegative than sp² (33% s-character) and sp³ (25% s-character) hybridized carbons. Consequently, the alkyne group exhibits an electron-withdrawing inductive effect (-I effect).[4] This effect can influence the acidity of neighboring protons and the reactivity of adjacent functional groups. For instance, terminal alkynes are significantly more acidic than alkenes and alkanes due to the stabilization of the resulting acetylide anion by the electronegative sp-hybridized carbon.[5]
Nucleophilicity and Electrophilicity
Despite its electron-withdrawing inductive effect, the triple bond of an alkyne is a region of high electron density due to the presence of two π-bonds.[6][7] This makes the alkyne group nucleophilic and susceptible to attack by electrophiles.[6] Conversely, when an alkyne is conjugated with a strong electron-withdrawing group, it becomes an "activated alkyne" and can act as an electrophile in Michael addition reactions.[8][9] This dual reactivity makes alkynes exceptionally versatile in organic synthesis and bioconjugation.
Quantitative Data on Electronic Properties
The electronic effects of substituents are often quantified using Hammett (σ) and Taft (σ*) parameters. These constants provide a numerical measure of the electron-donating or electron-withdrawing ability of a group.
Hammett Substituent Constants (σ)
The Hammett equation is a linear free-energy relationship that describes the effect of meta- or para-substituents on the reactivity of a benzene ring.[10][11][12] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para |
| -SH | 0.25 | 0.15 |
| -SCH₃ | 0.15 | 0.00 |
| -S(O)CH₃ | 0.52 | 0.49 |
| -SO₂CH₃ | 0.64 | 0.73 |
| -C≡CH | 0.20 | 0.23 |
| -C≡N | 0.61 | 0.65 |
| Table 1: Selected Hammett (σ) constants for thiol- and alkyne-containing substituents. Data compiled from various sources.[13][14][15] |
Taft Steric and Polar Parameters (E_s and σ*)
The Taft equation separates the steric and electronic effects of substituents in aliphatic systems.[12][16] The σ* parameter quantifies the polar (inductive) effect of a substituent.
| Substituent | σ | E_s |
| -H | 0.49 | 1.24 |
| -CH₃ | 0.00 | 0.00 |
| -CH₂SH | 0.55 | -0.4 |
| -CH₂C≡CH | 0.77 | -0.55 |
| -C(CH₃)₃ | -0.30 | -1.54 |
| Table 2: Selected Taft polar (σ) and steric (E_s) constants. Data compiled from various sources.[17] |
Experimental Protocols for Determining Electronic Properties
Several experimental techniques can be employed to quantitatively assess the electronic properties of functional groups.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound.[2][18][19] By measuring the oxidation and reduction potentials, one can infer the electron-donating or electron-withdrawing nature of substituents.
Experimental Protocol:
-
Solution Preparation: Prepare a 1 mM solution of the analyte in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[7]
-
Electrode Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[19]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.[7]
-
Data Acquisition: Connect the electrodes to a potentiostat and apply a linearly sweeping potential. Record the resulting current as a function of the applied potential. The scan is typically reversed at a set potential to complete the cycle.
-
Analysis: The positions of the oxidation and reduction peaks in the cyclic voltammogram provide information about the redox potentials of the analyte. These potentials can be correlated with the electronic effects of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C and ¹H NMR, can be used to probe the electronic environment of nuclei within a molecule.[4][20][21] Chemical shifts are sensitive to the electron density around the nucleus and can be correlated with Hammett constants.[20][21]
Experimental Protocol for Hammett Correlation:
-
Sample Preparation: Prepare a series of compounds with the functional group of interest and varying para- or meta-substituents with known Hammett constants. Dissolve each compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a consistent concentration.
-
NMR Data Acquisition: Record the ¹³C or ¹H NMR spectrum for each compound.
-
Chemical Shift Measurement: Accurately measure the chemical shift of a specific nucleus (e.g., the aromatic carbon para to the substituent) for each compound in the series.
-
Hammett Plot: Plot the measured chemical shifts against the known Hammett constants (σ) of the substituents.
-
Correlation: A linear correlation between the chemical shifts and the Hammett constants indicates that the electronic effects of the substituents are being transmitted to the probed nucleus. The slope of this line provides information about the sensitivity of the chemical shift to the electronic effects.[22]
Computational Chemistry
Density Functional Theory (DFT) calculations are powerful computational tools for predicting the electronic properties of molecules.[2][20][23][24]
Computational Protocol:
-
Structure Optimization: Build the 3D structure of the molecule of interest and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[23]
-
Property Calculation: Once the geometry is optimized, calculate various electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges).
-
Analysis: These calculated properties provide insights into the electron distribution within the molecule and can be used to rationalize the electronic effects of the thiol and alkyne groups.
Visualization of Relevant Pathways and Workflows
Thiol-Based Redox Signaling Pathway
Bioorthogonal Click Chemistry Workflow
Conclusion
A thorough understanding of the electronic properties of thiol and alkyne groups is indispensable for the modern drug developer. The electron-donating and nucleophilic nature of the thiol group underpins its critical roles in redox biology and as a target for covalent inhibitors. The dual electronic character of the alkyne group, acting as either an electron-withdrawing group or a nucleophile, provides a rich platform for fine-tuning molecular properties and for implementing powerful bioconjugation strategies. By leveraging the quantitative data, experimental protocols, and conceptual frameworks presented in this guide, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Editorial: Molecular Mechanisms of Thiol-Based Redox Homeostasis and Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Redox Regulation of Thiol Dependent Signaling Pathways in Cancer - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. global.oup.com [global.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Taft equation - Wikipedia [en.wikipedia.org]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. Hammett Sigma Constants* [wiredchemist.com]
- 19. ossila.com [ossila.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 23. mdpi.com [mdpi.com]
- 24. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Polymer Synthesis Using Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of polymers derived from pent-2-yne-1-thiol. This monomer is a versatile building block for creating a variety of polymer architectures, including linear, hyperbranched, and cross-linked networks, through thiol-yne click polymerization. The resulting poly(alkynyl sulfide)s are promising materials for applications in drug delivery, biomaterials, and high refractive index optical materials.
Introduction to Thiol-Yne Polymerization of this compound
Thiol-yne click chemistry is a powerful and efficient method for polymer synthesis, valued for its high yields, tolerance to a wide range of functional groups, and mild reaction conditions.[1] The reaction proceeds via the addition of a thiol group across an alkyne. A key feature of the thiol-yne reaction is the potential for a double addition, where two thiol groups can react with one alkyne group, leading to highly cross-linked or hyperbranched structures.[2][3]
This compound is a unique monomer as it contains both the thiol and alkyne functionalities within the same molecule. This "A2B-type" monomer can undergo self-polymerization to form hyperbranched polymers or can be co-polymerized with other multi-functional monomers to create diverse polymer architectures. The polymerization of this compound can be initiated through several mechanisms, including free-radical, amine-mediated, and transition-metal-catalyzed pathways.[2]
Polymerization Methods and Experimental Protocols
This section details the primary methods for the polymerization of this compound.
Photoinitiated Free-Radical Polymerization
Photoinitiated polymerization is a widely used method for thiol-yne reactions due to its rapid reaction rates at ambient temperatures.[2] This method is particularly suitable for creating cross-linked networks and hydrogels.
Experimental Protocol: Synthesis of a Cross-linked Poly(this compound) Network
-
Monomer Preparation: In a suitable reaction vessel, add this compound.
-
Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or 1-hydroxy-cyclohexyl phenyl ketone (Irgacure 184), to the monomer. The initiator concentration typically ranges from 0.1 to 5 wt%.[2]
-
Mixing: Thoroughly mix the components to ensure a homogeneous solution. If necessary, a solvent such as toluene can be used to dissolve the components.
-
UV Curing: Expose the mixture to a UV light source (e.g., 365 nm) at room temperature. The irradiation time will vary depending on the initiator concentration, light intensity, and sample thickness, but is often in the range of minutes.[4]
-
Post-Curing: After the initial UV exposure, a post-curing step at an elevated temperature (e.g., 100 °C) can be performed to ensure complete conversion of the functional groups.
-
Characterization: The resulting polymer network can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the thiol and alkyne peaks, and dynamic mechanical analysis (DMA) to determine the glass transition temperature and mechanical properties.[5]
Logical Workflow for Photoinitiated Polymerization
Workflow for photoinitiated polymerization of this compound.
Amine-Mediated Polymerization
Amine-mediated thiol-yne polymerization proceeds through a nucleophilic Michael addition mechanism and can be performed under mild, metal-free conditions.[6] This method is particularly useful for the synthesis of linear polymers when this compound is reacted with a dithiol.
Experimental Protocol: Synthesis of a Linear Poly(vinylene sulfide)
-
Reactant Preparation: In a nitrogen-purged flask, dissolve this compound and a dithiol (e.g., 1,4-benzenedithiol) in an appropriate solvent like THF or DMF.
-
Catalyst Addition: Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a phosphine catalyst.[7]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by GPC to track the increase in molecular weight.
-
Polymer Isolation: Once the desired molecular weight is achieved, precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Purification: Filter and dry the polymer under vacuum.
-
Characterization: Characterize the polymer's molecular weight and polydispersity by GPC, and its structure by NMR and FTIR spectroscopy.
Signaling Pathway for Amine-Mediated Polymerization
Amine-catalyzed synthesis of linear poly(vinylene sulfide).
Transition-Metal-Catalyzed Polymerization
Transition metal catalysts, particularly those based on rhodium, can promote the thiol-yne reaction with high regio- and stereoselectivity, leading to well-defined polymer structures.[6] This method can be used to synthesize stereoregular polymers.
Experimental Protocol: Synthesis of a Stereoregular Poly(vinylene sulfide)
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare a solution of the transition metal catalyst, for example, Wilkinson's catalyst (RhCl(PPh₃)₃).
-
Monomer Addition: Add a solution of this compound in a degassed solvent (e.g., toluene) to the catalyst solution.
-
Reaction: Stir the reaction at room temperature or a slightly elevated temperature. The polymerization can be monitored by GPC.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by exposing the solution to air. Precipitate the polymer in a non-solvent like methanol.
-
Purification: Filter, wash, and dry the polymer under vacuum.
-
Characterization: Analyze the polymer for its molecular weight (GPC), structure (NMR), and stereoregularity.
Data Presentation
The following tables summarize representative quantitative data that could be expected from the polymerization of this compound, based on literature values for similar thiol-yne polymerizations.
Table 1: Photoinitiated Polymerization of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Photoinitiator | DMPA (1 wt%) | Irgacure 184 (1 wt%) | DMPA (3 wt%) |
| UV Intensity | 10 mW/cm² | 20 mW/cm² | 10 mW/cm² |
| Thiol Conversion | >95% | >98% | >99% |
| Alkyne Conversion | >90% | >95% | >98% |
| Glass Transition (Tg) | 45 °C | 55 °C | 50 °C |
| Rubbery Modulus | 15 MPa | 25 MPa | 20 MPa |
Data is illustrative and based on typical values for thiol-yne photopolymerizations.[1][5]
Table 2: Amine-Mediated Copolymerization of this compound with a Dithiol
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | DBU (5 mol%) | TBD (1 mol%) | PPh₃ (5 mol%) |
| Solvent | THF | DMF | CH₂Cl₂ |
| Reaction Time | 12 h | 6 h | 24 h |
| Mn (kDa) | 15 | 25 | 10 |
| PDI (Đ) | 1.8 | 1.6 | 2.1 |
| Z-isomer content | >90% | >95% | ~80% |
Data is illustrative and based on typical values for amine-mediated thiol-yne polymerizations.[7][8]
Applications in Drug Development
Polymers derived from this compound offer several features that are advantageous for drug development applications:
-
Drug Conjugation: The residual alkyne or thiol groups in the polymer backbone can be used for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes using click chemistry.
-
Biodegradable Hydrogels: Cross-linked networks can be designed to be biodegradable by incorporating cleavable linkages, making them suitable for controlled drug release matrices and tissue engineering scaffolds.[9]
-
High Refractive Index Materials: The high sulfur content of these polymers results in high refractive indices, which is a desirable property for optical applications in diagnostics and medical devices.[9]
Conclusion
This compound is a highly versatile monomer for the synthesis of functional polymers via thiol-yne click chemistry. The ability to control the polymer architecture through the choice of polymerization method opens up a wide range of possibilities for designing advanced materials for biomedical and drug development applications. The protocols and data presented here provide a foundation for researchers to explore the potential of this promising building block.
References
- 1. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Peptide Bioconjugation using Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of pent-2-yne-1-thiol in the bioconjugation of peptides. The photo-initiated thiol-yne reaction offers a rapid and efficient method for site-specific peptide modification, enabling a wide range of applications in research and drug development.
Introduction to Thiol-Yne Bioconjugation
The thiol-yne reaction is a powerful "click chemistry" tool for the covalent modification of biomolecules.[1][2] This reaction proceeds via a radical-mediated addition of a thiol to an alkyne. A key feature of the thiol-yne reaction is the potential for the sequential addition of two thiol molecules to a single alkyne, allowing for the creation of branched or multivalent structures.[3] The reaction can be initiated by UV light in the presence of a photoinitiator, offering spatial and temporal control over the conjugation process.[2]
This compound is a bifunctional molecule containing both a thiol and an internal alkyne group. This unique structure allows it to participate in thiol-yne chemistry in two distinct ways: the thiol group can react with an alkyne on a target peptide, or the alkyne group can be targeted by a thiol-containing molecule, such as a cysteine residue on a peptide. This versatility makes it a valuable reagent for various bioconjugation strategies.
Applications in Peptide Science
The unique properties of this compound and the thiol-yne reaction enable several key applications in peptide research and drug development:
-
Site-Specific Peptide Labeling: Peptides containing a cysteine residue can be specifically labeled with this compound. The resulting alkyne-functionalized peptide can then be further modified using other click chemistry reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This allows for the attachment of fluorophores, imaging agents, or other functional moieties.
-
Synthesis of Peptide-Drug Conjugates (PDCs): this compound can act as a linker to conjugate cytotoxic drugs or other therapeutic agents to targeting peptides. The stability of the resulting thioether bond is advantageous for in vivo applications.
-
Formation of Multivalent Peptides: The ability of an alkyne to react with two thiol groups can be exploited to create multivalent peptide constructs. For example, two cysteine-containing peptides can be coupled to a single alkyne-functionalized molecule, potentially increasing the avidity and efficacy of the peptide.[4]
-
Peptide Macrocyclization and Stapling: While this compound itself is a small molecule, the principles of the thiol-yne reaction it employs are also used for intramolecular cyclization of peptides to enhance their stability and bioactivity.[5]
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a cysteine-containing peptide with this compound. Optimization may be required for specific peptides and applications.
Protocol 1: Labeling of a Cysteine-Containing Peptide with this compound
This protocol describes the reaction of the thiol group of a cysteine residue in a model peptide (e.g., GSH - Glutathione) with an alkyne-containing molecule. For the purpose of this protocol, we will adapt the reaction to use an alkene-containing peptide to demonstrate the general principle of photo-initiated thiol-ene/yne chemistry, as detailed protocols for small thiol-alkyne molecules are less common. The principles are directly transferable.
Materials:
-
Cysteine-containing peptide (e.g., Glutathione, GSH)
-
Alkene-functionalized molecule (as a proxy for an alkyne-containing peptide to react with a thiol)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959 (for aqueous solutions)[6]
-
Solvent: Acetonitrile/Water (1:1, v/v) or other suitable buffer (e.g., PBS, pH 7.4)
-
Nitrogen or Argon gas
-
UV lamp (365 nm)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the chosen solvent system to a final concentration of 1-10 mM. If the peptide has a disulfide bond, it must first be reduced using a reducing agent like TCEP.
-
Reaction Mixture Preparation: In a UV-transparent reaction vessel, add the peptide solution. Add the alkene-functionalized molecule in a 1.1 to 2-fold molar excess over the peptide.
-
Photoinitiator Addition: Add the photoinitiator to the reaction mixture. A typical concentration is 0.1-1 mol% relative to the peptide. If using DMPA, it should be dissolved in a small amount of organic solvent before adding to the aqueous mixture. For fully aqueous systems, a water-soluble initiator like Irgacure 2959 is recommended.[6]
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
UV Irradiation: Place the reaction vessel under a 365 nm UV lamp. The irradiation time can range from 5 minutes to 2 hours, depending on the reactants and their concentrations. The reaction progress should be monitored by HPLC-MS.
-
Quenching (Optional): The reaction can be quenched by exposing it to air or by adding a radical scavenger.
-
Purification: Purify the peptide conjugate by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by analytical HPLC, LC-MS, and, if necessary, NMR spectroscopy.[7][8]
Quantitative Data Summary
The following table provides representative data for photo-initiated thiol-ene/yne reactions on peptides, compiled from various sources in the literature.[9]
| Parameter | Value | Reference |
| Peptide Concentration | 0.1 - 10 mM | [10] |
| Alkene/Alkyne Concentration | 1.1 - 5 equivalents | [9] |
| Photoinitiator | DMPA, Irgacure 2959 | [6][9] |
| Initiator Concentration | 0.1 - 1 mol% | [10] |
| Solvent | DMF, Acetonitrile/Water, PBS | [9] |
| UV Wavelength | 365 nm | [4][8] |
| Irradiation Time | 5 - 120 minutes | [4][9] |
| Conversion/Yield | 70 - >95% | [9] |
Visualizations
Reaction Mechanism
Caption: Mechanism of the photo-initiated thiol-yne reaction.
Experimental Workflow
Caption: Workflow for peptide bioconjugation with this compound.
Conceptual Signaling Pathway Application
Caption: Conceptual use of a peptide-drug conjugate to inhibit a signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Pent-2-yne-1-thiol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-2-yne-1-thiol is a bifunctional molecule featuring a terminal thiol group and an internal alkyne group. This unique structure makes it a valuable building block in materials science, primarily through its ability to participate in thiol-based surface anchoring and alkyne-based "click" chemistry reactions. The thiol group provides a strong affinity for noble metal surfaces, such as gold and silver, enabling the formation of self-assembled monolayers (SAMs). The alkyne group serves as a reactive handle for subsequent functionalization via highly efficient thiol-yne or copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. These properties allow for the precise engineering of surfaces and the synthesis of novel polymers and biomaterials. This document provides an overview of the applications of this compound and its structural isomers in materials science, along with detailed protocols for its synthesis and utilization in surface functionalization and polymer synthesis.
Introduction
The dual functionality of molecules like this compound offers a versatile platform for the design and fabrication of advanced materials. The thiol (-SH) group can form strong covalent bonds with various metal surfaces, leading to the spontaneous formation of ordered, self-assembled monolayers (SAMs). This provides a robust method for modifying the surface properties of materials, such as wettability, biocompatibility, and chemical resistance.
The alkyne (C≡C) group is a key component in "click" chemistry, a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. The alkyne can react with thiols (thiol-yne reaction) or azides (CuAAC) to introduce a wide range of functionalities. This allows for the "grafting-to" of polymers, biomolecules, and other small molecules onto surfaces, or the "grafting-from" polymerization to create polymer brushes. Furthermore, the bifunctionality of this compound enables its use as a monomer or crosslinker in the synthesis of advanced polymer networks.
Synthesis of Alkyne-Functionalized Thiols
Representative Synthesis of 4-Pentyn-1-thiol
This protocol is based on established methods for the synthesis of similar alkyne-thiols.
Step 1: Synthesis of S-(pent-4-yn-1-yl) ethanethioate
-
To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) to the cooled solution.
-
After 15 minutes of stirring at 0 °C, add thioacetic acid (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the thioacetate as a clear oil.
Step 2: Hydrolysis to 4-Pentyn-1-thiol
-
Dissolve the S-(pent-4-yn-1-yl) ethanethioate (1.0 eq) in methanol.
-
Add a solution of hydrochloric acid (e.g., 6 M HCl) (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-pentyn-1-thiol.
Quantitative Data (Representative)
| Step | Reactant | Product | Yield (%) |
| 1 | 4-pentyn-1-ol | S-(pent-4-yn-1-yl) ethanethioate | 75-85 |
| 2 | S-(pent-4-yn-1-yl) ethanethioate | 4-pentyn-1-thiol | 80-90 |
Applications in Surface Science
The thiol group of this compound allows for the formation of robust SAMs on noble metal surfaces, which can then be further functionalized via the alkyne group.
Formation of Self-Assembled Monolayers (SAMs) on Gold
This protocol describes the formation of a SAM of an alkyne-terminated thiol on a gold surface.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound (or analogue)
-
Absolute ethanol, HPLC grade
-
Deionized water
-
Nitrogen gas
Protocol:
-
Substrate Cleaning:
-
Rinse the gold substrate with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen.
-
Clean the substrate in a UV/ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned gold substrate in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Quantitative Data (Representative for Alkanethiols on Gold)
| Property | Value |
| Surface Coverage | ~4.5 x 10^14 molecules/cm² |
| Monolayer Thickness | Dependent on chain length and orientation |
| Water Contact Angle | Varies with terminal group functionality |
Post-Functionalization of SAMs via Thiol-Yne Click Chemistry
This protocol outlines the modification of an alkyne-terminated SAM with a thiol-containing molecule.
Materials:
-
Alkyne-terminated SAM on a gold substrate
-
Thiol-containing molecule of interest (e.g., a fluorescent dye with a thiol group, a thiol-terminated polymer)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
UV lamp (365 nm)
Protocol:
-
Prepare a solution of the thiol-containing molecule (e.g., 10 mM) and the photoinitiator (e.g., 1-5 mol%) in the chosen solvent.
-
Place the alkyne-terminated SAM substrate in the solution.
-
Irradiate the substrate with UV light (365 nm) for 30-60 minutes under an inert atmosphere.
-
After the reaction, remove the substrate and rinse it thoroughly with the solvent to remove unreacted molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Confirm the successful functionalization using appropriate characterization techniques (e.g., fluorescence microscopy if a fluorescent thiol was used, XPS).
Applications in Polymer Science
This compound can be used as a monomer or a chain-transfer agent in polymerization reactions, leading to the synthesis of functional polymers.
Thiol-Yne Photopolymerization
This protocol describes the use of an alkyne-thiol in a photopolymerization reaction to form a cross-linked polymer network.
Materials:
-
Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)
-
This compound (as a comonomer)
-
Photoinitiator (e.g., DMPA)
-
UV lamp (365 nm)
Protocol:
-
In a vial, mix the multifunctional thiol and this compound in the desired stoichiometric ratio (e.g., 2:1 thiol to alkyne functional groups).
-
Add the photoinitiator (e.g., 0.1-1 wt%).
-
Mix the components thoroughly until a homogeneous solution is obtained.
-
Cast the resin mixture into a mold or as a thin film on a substrate.
-
Expose the mixture to UV light (365 nm) to initiate polymerization. The curing time will depend on the lamp intensity and the specific formulation.
-
The resulting cross-linked polymer can be characterized for its mechanical and thermal properties using techniques like dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA).
Quantitative Data (Representative for Thiol-Yne Networks)
| Property | Value Range |
| Glass Transition Temperature (Tg) | -10 to 60 °C |
| Rubbery Modulus | 5 to 50 MPa |
| Conversion of Functional Groups | >90% |
Visualizations
Application Notes and Protocols for Thiol-Yne Reactions with Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup for thiol-yne reactions utilizing pent-2-yne-1-thiol. This versatile click chemistry reaction offers an efficient pathway for the synthesis of vinyl sulfides, which are valuable intermediates in organic synthesis and drug development.[1] The protocols outlined below cover photochemical, thermal, and base-catalyzed methods for the thiol-yne reaction, enabling researchers to select the most suitable conditions for their specific application.
Synthesis of this compound
As this compound may not be commercially available, a potential synthetic route starting from the more accessible pent-2-yn-1-ol is proposed. This two-step process involves the conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a thiolating agent.
Step 1: Tosylation of Pent-2-yn-1-ol
In a round-bottom flask, pent-2-yn-1-ol (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Pyridine (1.2 eq) is added, followed by the slow addition of p-toluenesulfonyl chloride (1.1 eq). The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the tosylated product.
Step 2: Thiolation
The tosylated intermediate (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium hydrosulfide (NaSH) (1.5 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 4-6 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to yield this compound.
Thiol-Yne Reaction Protocols
The thiol-yne reaction can be initiated through several methods, each with its own advantages. The choice of method will depend on the desired product (mono- or di-addition) and the functional group tolerance of the substrates.[2][3]
Protocol 1: Photochemical Thiol-Yne Reaction
Photoinitiated thiol-yne reactions are typically high-yielding and can be performed at room temperature, making them suitable for thermally sensitive substrates.[3] The reaction proceeds via a radical mechanism.[3]
Materials:
-
This compound
-
Alkene or another thiol (depending on the desired product)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and the coupling partner (alkene or thiol, 1.0-2.0 eq) in the chosen solvent.
-
Add the photoinitiator (0.01-0.1 eq).
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Seal the vessel and place it under a UV lamp.
-
Irradiate the mixture for the desired time (typically 30 minutes to a few hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Thermal Thiol-Yne Reaction
Thermally initiated reactions are an alternative when UV initiation is not feasible. These reactions also proceed through a radical mechanism.[4]
Materials:
-
This compound
-
Alkene or another thiol
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the coupling partner (1.0-2.0 eq) in the solvent.
-
Add the thermal initiator (0.05-0.2 eq).
-
Degas the solution.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir for several hours (2-24 h).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent.
-
Purify the product by column chromatography.
Protocol 3: Base-Catalyzed Thiol-Yne (Michael Addition)
Base-catalyzed thiol-yne reactions proceed via a nucleophilic Michael addition mechanism and often provide high stereoselectivity, favoring the formation of the Z-isomer.[5][6] This method is particularly useful for the mono-addition of a thiol to an activated alkyne.[7]
Materials:
-
This compound
-
Activated alkyne (e.g., an alkyne with an adjacent electron-withdrawing group)
-
Base catalyst (e.g., Triethylamine - NEt₃, 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)
-
Solvent (e.g., THF, Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the activated alkyne (1.0 eq) in the solvent.
-
Add the base catalyst (0.1-1.0 eq).
-
Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature. The reaction is often exothermic and proceeds rapidly.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for thiol-yne reactions based on literature data for structurally similar compounds. These should be considered as starting points for optimization with this compound.
Table 1: Comparison of Thiol-Yne Reaction Conditions
| Parameter | Photochemical Method | Thermal Method | Base-Catalyzed Method |
| Initiator/Catalyst | DMPA, Irgacure | AIBN, V-70 | NEt₃, DBU, Phosphines |
| Temperature | Room Temperature | 60-100 °C | Room Temperature |
| Reaction Time | 0.5 - 4 hours[3] | 2 - 24 hours[4] | 5 min - 2 hours[5] |
| Solvent | THF, DCM, Acetonitrile | Toluene, Dioxane, DMF | THF, Acetonitrile, Water[6] |
| Mechanism | Radical[3] | Radical[4] | Nucleophilic[7] |
| Selectivity | Anti-Markovnikov, E/Z mixture[2] | Anti-Markovnikov, E/Z mixture | Anti-Markovnikov, often Z-selective[5] |
Table 2: Representative Yields for Thiol-Yne Reactions
| Thiol | Alkyne | Method | Yield (%) | Reference |
| 1-Dodecanethiol | Propargyl alcohol | Sunlight/TBHP | 89-92 (bis-addition) | [8] |
| Thiophenol | Phenylacetylene | Photoredox | 90 (mono-addition) | |
| Catechol-thiol derivative | Activated alkynes | CuNPs/TiO₂ | 47-97 (Z-vinyl sulfides) | [9] |
| Cysteine derivative | 4-Pentynoic acid derivative | Photochemical (DMPA) | 77-84 | [10] |
Visualizations
Caption: Experimental workflow for the synthesis and reaction of this compound.
Caption: Radical-mediated mechanism of the thiol-yne reaction.
Caption: Base-catalyzed Michael addition mechanism for the thiol-yne reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of cyclic, multivalent Arg-Gly-Asp using sequential thiol-ene/thiol-yne photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoinitiated Thiol-Yne Reactions with Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photoinitiated thiol-yne reaction utilizing the bifunctional monomer, pent-2-yne-1-thiol. This document outlines the underlying chemistry, potential applications, detailed experimental protocols, and expected material properties. The unique structure of this compound, containing both a thiol and an alkyne functionality, allows for versatile polymer synthesis through both intramolecular cyclization and intermolecular polymerization pathways.
Introduction to Thiol-Yne Click Chemistry
The photoinitiated thiol-yne reaction is a powerful tool in polymer synthesis and materials science, falling under the umbrella of "click chemistry" due to its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups.[1][2][3] The reaction proceeds via a radical-mediated step-growth mechanism, where a thiyl radical adds across a carbon-carbon triple bond.[2][4] A key feature of the thiol-yne reaction is that each alkyne group can successively react with two thiol groups, leading to highly cross-linked networks when multifunctional monomers are used.[1][2][4]
This compound is a particularly interesting monomer as it contains both the thiol and alkyne moieties within the same molecule. This arrangement opens up possibilities for the formation of various polymer architectures, including linear polymers with pendant reactive groups, cyclic structures, and cross-linked networks, depending on the reaction conditions.
Potential Applications
The unique properties of polymers derived from this compound make them attractive for a variety of applications, particularly in the biomedical and drug development fields:
-
Drug Delivery Matrices: The resulting poly(thioether)s can be designed to be biodegradable and biocompatible, making them suitable as matrices for controlled drug release. The thioether linkages can also be susceptible to oxidation, offering a potential mechanism for triggered degradation and drug release in specific physiological environments.
-
Biomaterial Scaffolds: The ability to form hydrogels and cross-linked networks with tunable mechanical properties allows for the fabrication of scaffolds for tissue engineering and regenerative medicine.[5]
-
High Refractive Index Materials: Polymers with a high sulfur content are known to exhibit high refractive indices, making them potentially useful in optical applications, such as coatings and lenses.
-
Functional Coatings: The residual thiol or alkyne functionalities on the polymer surface can be used for further modification, allowing for the attachment of biomolecules, targeting ligands, or other functional moieties.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from photoinitiated thiol-yne polymerization studies. Note that these values are representative and will vary depending on the specific experimental conditions.
Table 1: Kinetic Parameters for Photoinitiated Thiol-Yne Polymerization
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Reaction Order (Thiol) | ~0.8 - 1.0[2] | Indicates that the chain transfer step is often rate-determining.[2] |
| Reaction Order (Alkyne) | ~0.1[2] | The reaction rate is relatively independent of the alkyne concentration.[2] |
| Initiation Rate Exponent | ~0.65[2] | Deviates from the classical square root dependence, suggesting complex termination pathways.[2] |
| Thiol Conversion | >90%[6] | Demonstrates the high efficiency of the thiol-yne click reaction. |
| Alkyne Conversion | >90%[6] | High conversion of the alkyne functionality is also typically observed. |
Table 2: Physical Properties of Thiol-Yne Polymers
| Property | Typical Value Range | Factors Influencing the Property |
|---|---|---|
| Glass Transition Temperature (Tg) | -10 to 42 °C[1] | Increases with higher cross-link density and monomer functionality.[1] |
| Rubbery Modulus | 6 to 23 MPa[1] | Increases with higher cross-link density.[1] |
| Refractive Index | Up to 1.66 | Proportional to the sulfur content in the polymer. |
Experimental Protocols
The following protocols provide a general framework for the photoinitiated polymerization of this compound. Optimization of specific parameters such as photoinitiator concentration, light intensity, and reaction time may be necessary to achieve desired material properties.
Protocol 1: Bulk Photopolymerization of this compound
This protocol describes the solvent-free photopolymerization of this compound to form a cross-linked polymer network.
Materials:
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 184)[4]
-
UV light source (e.g., high-pressure mercury vapor lamp with a 365 nm bandpass filter)[4]
-
Glass slides and spacers (e.g., polyester shims)[4]
Procedure:
-
Preparation of the Resin: In a small vial, add the desired amount of this compound. Add the photoinitiator (typically 0.1 - 3 wt%) and mix thoroughly until fully dissolved. The mixture should be protected from light.
-
Sample Preparation: Place two glass slides on a level surface, separated by spacers of a defined thickness (e.g., 100 µm) to create a mold.
-
Filling the Mold: Carefully pipette the resin mixture into the gap between the glass slides, ensuring there are no air bubbles.
-
Photopolymerization: Expose the sample to a UV light source with a controlled intensity (e.g., 10-50 mW/cm²) for a specified duration. The reaction progress can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the thiol (-SH) peak at ~2570 cm⁻¹ and the alkyne (C≡C) peak at ~2116 cm⁻¹.[4][6]
-
Post-Curing: After the initial UV exposure, the polymer may be post-cured at an elevated temperature to ensure complete reaction of all functional groups.
-
Characterization: The resulting polymer film can be removed from the glass slides and characterized for its physical and chemical properties.
Protocol 2: Solution Photopolymerization for Controlled Architectures
This protocol describes the photopolymerization of this compound in a solvent to favor the formation of linear or cyclic structures by controlling the concentration.
Materials:
-
This compound
-
Photoinitiator (e.g., DMPA or Irgacure 184)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or 1,2-dichloroethane (DCE))
-
UV light source
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen solvent to the desired concentration. Lower concentrations will favor intramolecular cyclization, while higher concentrations will promote intermolecular polymerization.
-
Initiator Addition: Add the photoinitiator to the solution and stir until dissolved.
-
Photopolymerization: While stirring, irradiate the solution with a UV light source for the desired reaction time.
-
Polymer Isolation: After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Characterization: Analyze the polymer's molecular weight, structure, and properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Visualizations
Reaction Mechanism and Pathways
Caption: Reaction mechanism and polymerization pathways for this compound.
Experimental Workflow
Caption: General experimental workflow for bulk photopolymerization.
Logical Relationship: Concentration Effects
Caption: Influence of monomer concentration on polymerization pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of monolithic polymer columns with homogeneous structure via photoinitiated thiol-yne click polymerization and their application in separation of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pent-2-yne-1-thiol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of pent-2-yne-1-thiol as a versatile precursor in the synthesis of sulfur-containing heterocyclic compounds. The unique bifunctional nature of this compound, possessing both a nucleophilic thiol group and a reactive alkyne moiety, allows for its application in various cyclization strategies to construct valuable heterocyclic scaffolds, such as thiophenes and thiazoles, which are prevalent in pharmaceuticals and functional materials.
Introduction to this compound in Heterocyclic Chemistry
This compound is an emerging building block in organic synthesis. Its structure is primed for intramolecular cyclization reactions, where the thiol can act as an internal nucleophile attacking the alkyne, or it can participate in intermolecular reactions with other reagents to form complex heterocyclic systems. The thiol-yne reaction, a type of click chemistry, offers an efficient and atom-economical pathway to vinyl sulfide intermediates, which can be further manipulated to achieve desired heterocyclic frameworks.[1][2] These reactions can be initiated by radicals, light, or transition metal catalysts, offering a range of conditions to suit different synthetic needs.[2][3]
This document outlines two primary applications of this compound in heterocyclic synthesis: the metal-free, base-mediated synthesis of 2,4-disubstituted thiophenes and the Hantzsch-type synthesis of 2,5-disubstituted thiazoles.
Application 1: Metal-Free Synthesis of 2,4-Disubstituted Thiophenes
A plausible and efficient method for the synthesis of thiophenes from this compound involves a base-mediated intramolecular cyclization. This approach is advantageous as it avoids the use of metal catalysts, simplifying purification and reducing costs. The reaction proceeds through the deprotonation of the thiol to form a thiolate, which then undergoes a 5-endo-dig cyclization onto the alkyne. Subsequent isomerization leads to the stable aromatic thiophene ring. This methodology is inspired by general principles of alkyne hydrothiolation and subsequent cyclization.
Experimental Protocol: Synthesis of 2-Methyl-4-propylthiophene
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (40 mL).
-
Add this compound (1.0 g, 8.75 mmol) to the THF and stir the solution at room temperature.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.08 g, 9.63 mmol) in anhydrous THF (10 mL).
-
Slowly add the t-BuOK solution to the this compound solution at room temperature over 10 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexanes) to afford the pure 2-methyl-4-propylthiophene.
Quantitative Data Summary
| Entry | Precursor | Product | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | 2-Methyl-4-propylthiophene | t-BuOK | THF | 4 | 85 |
Application 2: Hantzsch-Type Synthesis of 2,5-Disubstituted Thiazoles
This compound can also serve as a key precursor for the synthesis of thiazole derivatives. In a reaction analogous to the Hantzsch thiazole synthesis, the thiol group of this compound can react with an α-haloketone. The initial S-alkylation is followed by an intramolecular cyclization of the intermediate, where the nitrogen of a thioamide equivalent (formed in situ or added) attacks the ketone, and subsequent dehydration yields the thiazole ring. For this application, this compound can be reacted with a suitable α-haloketone and a source of ammonia.
Experimental Protocol: Synthesis of 2-Amino-5-(prop-1-en-1-yl)thiazole
Materials:
-
This compound
-
2-Chloroacetonitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Ammonium chloride
-
Sodium hydroxide solution (2 M)
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 8.75 mmol) in anhydrous ethanol (30 mL).
-
Add sodium ethoxide (0.60 g, 8.75 mmol) to the solution and stir for 15 minutes at room temperature to form the sodium thiolate.
-
To this mixture, add 2-chloroacetonitrile (0.66 g, 8.75 mmol) dropwise at room temperature.
-
After the addition, stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium chloride (0.47 g, 8.75 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water (30 mL) and 2 M sodium hydroxide solution until the pH is ~9.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the 2-amino-5-(prop-1-en-1-yl)thiazole.
Quantitative Data Summary
| Entry | Precursor 1 | Precursor 2 | Product | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | 2-Chloroacetonitrile | 2-Amino-5-(prop-1-en-1-yl)thiazole | NaOEt | Ethanol | 8 | 78 |
Visualizations
Logical Workflow for Heterocyclic Synthesis from this compound
Caption: Logical workflow for the synthesis of thiophenes and thiazoles from this compound.
Signaling Pathway for Base-Mediated Thiophene Synthesis
Caption: Reaction pathway for the base-mediated synthesis of 2-methyl-4-propylthiophene.
Experimental Workflow for Hantzsch-Type Thiazole Synthesis
Caption: Step-by-step experimental workflow for the synthesis of 2-amino-5-(prop-1-en-1-yl)thiazole.
References
Application Notes and Protocols for Surface Functionalization using Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with pent-2-yne-1-thiol provides a versatile platform for the covalent immobilization of a wide range of molecules. The terminal alkyne group of this compound serves as a reactive handle for "click" chemistry, particularly the thiol-yne reaction, enabling the attachment of biomolecules, polymers, and other functionalities to surfaces.[1][2] This methodology is highly valuable in the development of biosensors, drug delivery systems, and advanced materials.
The thiol group at the other end of the molecule facilitates the formation of self-assembled monolayers (SAMs) on various metal surfaces, most notably gold.[3][4][5] This self-assembly process results in a densely packed, organized layer that presents the alkyne groups for subsequent reactions.
These application notes provide detailed protocols for the formation of this compound SAMs on gold substrates and the subsequent functionalization via a photo-initiated thiol-yne coupling reaction.
Data Presentation
Characterization of surface modifications at each step is crucial for confirming successful functionalization. The following tables summarize expected quantitative data based on analogous systems.
Table 1: Expected Surface Characterization Data for this compound Functionalization
| Surface Modification Stage | Water Contact Angle (Advancing) | Ellipsometric Thickness (Å) | Expected XPS Elemental Peaks (Binding Energy, eV) |
| Bare Gold Substrate | 80° - 90° | N/A | Au 4f (84.0, 87.7) |
| This compound SAM | 60° - 70° | 5 - 10 | Au 4f, S 2p (~162), C 1s (~285) |
| Post Thiol-Yne Coupling* | Dependent on coupled molecule | Increase from SAM | Au 4f, S 2p, C 1s, N 1s (if amine present), O 1s (if oxygen present) |
*Note: The final contact angle and thickness will vary significantly depending on the properties of the molecule attached via the thiol-yne reaction.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold
This protocol details the steps for creating a well-ordered monolayer of this compound on a gold-coated substrate.
Materials and Equipment:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
200 proof ethanol, spectroscopic grade
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Clean glass or polypropylene containers with sealable caps
-
Tweezers for sample handling
-
Nitrogen gas source
-
Sonicator
-
Fume hood
Procedure:
-
Substrate Cleaning:
-
Place the gold substrates in a clean glass container within a fume hood.
-
Carefully add freshly prepared Piranha solution to fully immerse the substrates. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Leave the substrates in the Piranha solution for 10-15 minutes.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
In a clean, dry glass container, prepare a 1 mM solution of this compound in 200 proof ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of ethanol.
-
-
Self-Assembly:
-
Immediately after cleaning and drying, immerse the gold substrates into the this compound solution.[3][4] Handle the substrates only with clean tweezers.
-
Ensure the entire gold surface is submerged.
-
To minimize oxidation, purge the container with nitrogen gas before sealing the cap.[3]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[5]
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Place the rinsed substrates in a container with fresh ethanol and sonicate for 1-2 minutes to remove physisorbed molecules.[3][4]
-
Rinse the substrates again with ethanol.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the this compound functionalized substrates in a clean, dry, and inert atmosphere (e.g., a desiccator or nitrogen-filled container) until ready for the next step.
-
Protocol 2: Surface Functionalization via Photo-initiated Thiol-Yne Coupling
This protocol describes the "clicking" of a thiol-containing molecule onto the alkyne-terminated surface prepared in Protocol 1.
Materials and Equipment:
-
This compound functionalized gold substrate (from Protocol 1)
-
Thiol-containing molecule of interest (e.g., a cysteine-containing peptide, a thiol-terminated fluorescent dye)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, UV-transparent solvent (e.g., acetonitrile, dichloromethane)
-
UV lamp (e.g., 365 nm)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas source
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Solution:
-
In a Schlenk flask, dissolve the thiol-containing molecule of interest and the photoinitiator (e.g., 1-5 mol% relative to the thiol) in the chosen anhydrous solvent. The concentration of the thiol will depend on the specific molecule and desired surface density. A starting concentration of 10 mM is recommended.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
-
Thiol-Yne Reaction:
-
Place the this compound functionalized substrate in the Schlenk flask containing the degassed reaction solution.
-
Ensure the functionalized surface is completely covered by the solution.
-
With gentle stirring, irradiate the substrate with a UV lamp (e.g., 365 nm) for 1-2 hours at room temperature.[1] The optimal irradiation time may need to be determined empirically.
-
-
Post-Reaction Rinsing:
-
After irradiation, remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the solvent used for the reaction to remove unreacted reagents.
-
Perform a final rinse with a solvent in which the thiol-containing molecule is soluble but that will not degrade the newly formed surface, followed by a rinse with ethanol.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
-
Analysis and Storage:
-
The newly functionalized surface can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and ellipsometry to confirm the successful coupling.
-
Store the final functionalized substrate in a clean, dry, and inert environment.
-
Visualizations
Experimental Workflow for Surface Functionalization
Caption: Workflow for surface functionalization.
Logical Relationship of Surface Modification Steps
Caption: Sequential steps of surface modification.
References
Application Notes and Protocols for the Use of Pent-2-yne-1-thiol in Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them ideal candidates for a wide range of applications, particularly in drug delivery and biomedicine. The precise control over their size, shape, and surface chemistry allows for the tailored design of dendrimer-based nanocarriers for targeted drug delivery, gene therapy, and diagnostic imaging.
A key challenge in dendrimer development is the efficient and versatile synthesis and functionalization of these complex molecules. "Click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, has emerged as a powerful tool in dendrimer synthesis. Among these, the thiol-yne reaction, a radical-mediated addition of a thiol to an alkyne, offers a robust method for the creation of highly functionalized dendrimers under mild conditions.
This document provides detailed application notes and protocols for the use of pent-2-yne-1-thiol in dendrimer synthesis. While direct literature on the use of this specific thiol is emerging, the provided protocols are based on well-established thiol-yne click chemistry procedures that can be readily adapted for this compound.
The Role of this compound in Dendrimer Synthesis
This compound is a bifunctional molecule containing both a thiol group and an internal alkyne group. This unique structure allows it to participate in dendrimer synthesis in two primary ways:
-
As a branching unit: The thiol group can react with a terminal alkyne on a growing dendrimer core, while the internal alkyne of this compound becomes a new branching point for the next generation of the dendrimer. This approach allows for the divergent growth of dendrimers.
-
For surface functionalization: Dendrimers with alkyne surface groups can be readily functionalized by reacting them with this compound. The thiol group of this compound will react with the surface alkynes, introducing a new terminal alkyne group. This allows for further modification or the attachment of other molecules of interest.
The thiol-yne click reaction offers several advantages for dendrimer synthesis, including high reaction efficiency, mild reaction conditions (often requiring only UV light and a photoinitiator), and orthogonality to many other functional groups, which minimizes the need for protecting groups.[1][2]
Experimental Protocols
The following are generalized protocols for the synthesis and functionalization of dendrimers using thiol-yne click chemistry, which can be adapted for use with this compound.
Protocol 1: Synthesis of a First-Generation (G1) Dendrimer using a Tri-alkyne Core and this compound
This protocol describes the synthesis of a first-generation dendrimer using a core molecule with three terminal alkyne groups and this compound as the branching unit.
Materials:
-
Tri-propargylated core molecule (e.g., 1,3,5-triethynylbenzene)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., degassed tetrahydrofuran (THF) or dichloromethane (DCM))
-
Nitrogen or Argon source
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, dissolve the tri-alkyne core molecule (1 equivalent) and this compound (3.3 equivalents, a slight excess) in the chosen solvent. The concentration should be adjusted to ensure all reactants are fully dissolved.
-
Add the photoinitiator (e.g., 1-5 mol% relative to the alkyne groups).
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the radical reaction.
-
-
Photochemical Reaction:
-
While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature. The reaction time will vary depending on the specific reactants and their concentration but can range from 30 minutes to several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting material signals.
-
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The appropriate eluent system will need to be determined based on the polarity of the product.
-
Alternatively, if the product is a solid and insoluble in a particular solvent (e.g., cold methanol or diethyl ether), it can be purified by precipitation.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized G1 dendrimer using NMR (¹H and ¹³C), Mass Spectrometry (MALDI-TOF), and Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Protocol 2: Surface Functionalization of an Alkyne-Terminated Dendrimer with this compound
This protocol describes the process of modifying the surface of a pre-synthesized dendrimer that has terminal alkyne groups.
Materials:
-
Alkyne-terminated dendrimer (e.g., a G0, G1, or G2 dendrimer)
-
This compound
-
Photoinitiator (e.g., DMPA)
-
Solvent (e.g., degassed THF or DCM)
-
Nitrogen or Argon source
-
UV lamp (365 nm)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve the alkyne-terminated dendrimer (1 equivalent) in the chosen degassed solvent in a suitable reaction vessel.
-
Add a slight excess of this compound (e.g., 1.1 equivalents per alkyne group on the dendrimer surface).
-
Add the photoinitiator (1-5 mol% relative to the alkyne groups).
-
Ensure the mixture is homogenous and continue to degas with nitrogen or argon for 15-20 minutes.
-
-
Photochemical Reaction:
-
Irradiate the stirring solution with a 365 nm UV lamp at room temperature.
-
Monitor the reaction progress by NMR to confirm the disappearance of the terminal alkyne protons of the starting dendrimer.
-
-
Purification:
-
After the reaction is complete, concentrate the solution in vacuo.
-
Purify the functionalized dendrimer by dialysis, size exclusion chromatography (SEC), or precipitation to remove unreacted this compound and the photoinitiator byproducts.
-
-
Characterization:
-
Characterize the purified product using NMR, MALDI-TOF MS, and FT-IR to confirm the successful surface functionalization.
-
Data Presentation
The successful synthesis and functionalization of dendrimers using thiol-yne chemistry can be confirmed through various analytical techniques. The following tables summarize typical characterization data that would be expected for dendrimers synthesized using a thiol-yne approach.
Table 1: Expected Molecular Weight Data from MALDI-TOF Mass Spectrometry
| Dendrimer Generation | Theoretical Molecular Weight ( g/mol ) | Observed Molecular Weight (m/z) [M+Na]⁺ |
| G0 (Core) | Varies based on core | Varies based on core |
| G1 | Calculated based on G0 + added units | Expected peak corresponding to the sodium adduct |
| G2 | Calculated based on G1 + added units | Expected peak corresponding to the sodium adduct |
| G3 | Calculated based on G2 + added units | Expected peak corresponding to the sodium adduct |
Table 2: Characterization Data from Size Exclusion Chromatography (SEC)
| Dendrimer Generation | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| G1 | Expected to increase with generation | Typically low (< 1.2) |
| G2 | Expected to increase with generation | Typically low (< 1.2) |
| G3 | Expected to increase with generation | Typically low (< 1.2) |
Mandatory Visualization
Dendrimer Synthesis Workflow
The following diagram illustrates a generalized divergent synthesis workflow for dendrimers using a bifunctional building block like this compound, where one functional group reacts to attach to the previous generation and the other provides the branching point for the next.
Caption: Divergent synthesis workflow for dendrimers using thiol-yne chemistry.
Signaling Pathways in Dendrimer-Based Drug Delivery
Dendrimers functionalized with targeting ligands can interact with specific cell surface receptors, leading to receptor-mediated endocytosis and subsequent intracellular drug release. The diagram below illustrates a simplified signaling pathway for a dendrimer-drug conjugate targeting a cancer cell.
Caption: Simplified pathway of targeted dendrimer-drug conjugate delivery.
Conclusion
The use of this compound in conjunction with thiol-yne click chemistry represents a promising and efficient strategy for the synthesis and functionalization of dendrimers. The mild reaction conditions, high yields, and orthogonality of this approach make it highly suitable for creating complex, well-defined dendritic architectures for advanced applications in drug delivery and materials science. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this compound in their dendrimer-related research.
References
Application Notes and Protocols for Cross-linking Polymers with Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-yne click reaction is a powerful and versatile method for the formation of highly cross-linked polymer networks.[1][2] This reaction proceeds via a radical-mediated step-growth mechanism, where a thiol group reacts with an alkyne group in the presence of a photoinitiator and UV light.[1] A key advantage of the thiol-yne reaction is that each alkyne functional group can react with two thiol functional groups, leading to a higher cross-link density compared to the analogous thiol-ene reaction.[1][2] This increased cross-link density can significantly enhance the thermal and mechanical properties of the resulting polymer network, such as the glass transition temperature (Tg) and rubbery modulus.[1][3]
This document provides detailed protocols for the photo-initiated cross-linking of alkyne-functionalized polymers using the monofunctional thiol, pent-2-yne-1-thiol. The protocols are intended to be a starting point for researchers and may require optimization for specific polymer systems.
Data Presentation
The following table summarizes the typical changes in polymer properties upon cross-linking using thiol-yne chemistry. The data is illustrative and compares a thiol-yne cross-linked network with a corresponding thiol-ene network, highlighting the significant increase in cross-link density and the resulting improvement in physical properties.
| Property | Thiol-Ene Network | Thiol-Yne Network | Reference |
| Glass Transition Temperature (Tg) | -22.3 °C | 48.9 °C | [1] |
| Rubbery Modulus | 13 MPa | 80 MPa | [1] |
| Cross-link Density (relative) | 1x | ~6x | [1] |
Experimental Protocols
Protocol 1: Photo-initiated Cross-linking of an Alkyne-Functionalized Polymer Film
This protocol describes the general procedure for the UV-curing of a polymer film containing alkyne functional groups using this compound as the cross-linking agent.
Materials:
-
Alkyne-functionalized polymer
-
This compound
-
Photoinitiator (e.g., Irgacure 184, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Anhydrous and inhibitor-free solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
UV curing system (365 nm lamp)
-
Nitrogen or argon source
Procedure:
-
Preparation of the Polymer Solution:
-
Dissolve the alkyne-functionalized polymer in a suitable anhydrous and inhibitor-free solvent to achieve the desired concentration (e.g., 10-50 wt%).
-
Add the photoinitiator to the polymer solution at a concentration of 1-5 wt% relative to the total weight of the polymer and thiol.
-
Stir the solution in the dark until the photoinitiator is completely dissolved.
-
-
Addition of this compound:
-
Determine the molar concentration of alkyne functional groups in the polymer solution.
-
Add this compound to the solution. The stoichiometry of thiol to alkyne groups can be varied to control the cross-linking density. A 2:1 molar ratio of thiol to alkyne is often used for complete reaction of the alkyne groups.
-
-
Film Casting:
-
Cast the polymer solution onto a suitable substrate (e.g., glass slide, silicon wafer) to form a thin film of uniform thickness.
-
Place the cast film in a vacuum oven at a low temperature to remove the solvent completely.
-
-
UV Curing:
-
Place the polymer film under a UV lamp (365 nm).
-
Purge the curing chamber with an inert gas (nitrogen or argon) for several minutes to remove oxygen, which can inhibit the radical polymerization.
-
Irradiate the film with UV light. The irradiation time will depend on the concentration of reactants, photoinitiator, and the intensity of the UV source. Typical irradiation times can range from a few minutes to an hour.
-
-
Post-Curing and Characterization:
-
After UV exposure, the cross-linked polymer film can be removed from the substrate.
-
Wash the film with a suitable solvent to remove any unreacted monomers or photoinitiator.
-
Dry the film under vacuum.
-
Characterize the cross-linked polymer for its physical and chemical properties, such as swelling behavior, thermal stability (by TGA), glass transition temperature (by DSC), and mechanical properties (by DMA).
-
Protocol 2: Monitoring the Cross-linking Reaction by Real-Time FT-IR Spectroscopy
This protocol allows for the in-situ monitoring of the thiol-yne cross-linking reaction by tracking the disappearance of the characteristic IR absorption bands of the thiol and alkyne functional groups.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) spectrometer equipped with a UV light source and a temperature-controlled sample stage.
-
Sample preparation as described in Protocol 1 (steps 1 and 2).
-
Two transparent IR windows (e.g., KBr, NaCl).
Procedure:
-
Sample Preparation:
-
Place a small drop of the polymer/thiol/photoinitiator solution between two transparent IR windows.
-
Gently press the windows together to form a thin liquid film of uniform thickness.
-
-
Initial Spectrum Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Acquire an initial IR spectrum before UV irradiation. This will serve as the baseline (t=0).
-
-
In-situ UV Irradiation and Spectral Monitoring:
-
Start the UV irradiation of the sample.
-
Simultaneously, begin acquiring IR spectra at regular time intervals (e.g., every 10-30 seconds).
-
Monitor the decrease in the intensity of the thiol (-SH) stretching band (around 2570 cm⁻¹) and the alkyne (C≡C) stretching band (around 2100-2260 cm⁻¹).
-
-
Data Analysis:
-
Calculate the conversion of the functional groups at each time point by normalizing the peak areas to an internal standard peak that does not change during the reaction.
-
Plot the conversion as a function of time to obtain the reaction kinetics.
-
Mandatory Visualization
Caption: Radical-mediated thiol-yne reaction mechanism.
Caption: Experimental workflow for polymer cross-linking.
References
Application Notes and Protocols: Base-Catalyzed Thiol-Yne Additions with Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The base-catalyzed thiol-yne addition is a powerful and versatile transformation within the realm of "click chemistry," enabling the efficient and highly selective formation of vinyl sulfide moieties.[1][2] This reaction proceeds via a nucleophilic Michael addition mechanism, where a thiolate anion, generated in situ by a base, attacks an electron-deficient alkyne. The resulting vinyl sulfides are valuable intermediates in organic synthesis and are found in various biologically active molecules and functional materials. This application note provides a detailed protocol for the base-catalyzed thiol-yne addition of pent-2-yne-1-thiol to an activated alkyne, ethyl propiolate, as a representative example. The methodologies and data presented herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
The thiol-yne "click" reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an attractive strategy in drug discovery and development.[3] The ability to rapidly and efficiently connect molecular fragments is crucial for the generation of compound libraries for screening and for the late-stage functionalization of complex molecules.
Data Presentation
The following table summarizes representative quantitative data for the base-catalyzed thiol-yne addition of aliphatic thiols to activated alkynes, providing expected outcomes for the reaction of this compound with ethyl propiolate under various conditions. The choice of base and solvent significantly influences the reaction time, yield, and the stereoselectivity (E/Z isomer ratio) of the vinyl sulfide product.[4]
| Entry | Thiol (1.0 equiv) | Alkyne (1.0 equiv) | Base (0.1 equiv) | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | This compound | Ethyl propiolate | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 4 | >95 | 15:85 |
| 2 | This compound | Ethyl propiolate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 1 | >98 | 5:95 |
| 3 | This compound | Ethyl propiolate | Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 8 | 90 | 20:80 |
| 4 | This compound | Ethyl propiolate | Triethylamine (Et₃N) | Methanol (MeOH) | 2 | >95 | 10:90 |
Experimental Protocols
This section provides a detailed methodology for the base-catalyzed thiol-yne addition of this compound to ethyl propiolate using triethylamine as the catalyst.
Materials:
-
This compound (reagent grade)
-
Ethyl propiolate (reagent grade)
-
Triethylamine (Et₃N) (anhydrous)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the thiol in anhydrous dichloromethane (5 mL).
-
Add ethyl propiolate (1.0 mmol, 1.0 equiv) to the solution via syringe.
-
Add triethylamine (0.1 mmol, 0.1 equiv) to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired vinyl sulfide product.
Product Characterization:
The purified product should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the vinyl sulfide product and to determine the E/Z isomer ratio.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.
Mandatory Visualizations
Caption: Reaction mechanism of the base-catalyzed thiol-yne addition.
Caption: General experimental workflow for the base-catalyzed thiol-yne addition.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hydrogel Creation with Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-yne "click" chemistry has emerged as a powerful tool for the formation of well-defined hydrogel networks under mild, biocompatible conditions. This method offers high reaction specificity, rapid kinetics, and the ability to form homogeneous networks with tunable mechanical properties. This document provides detailed application notes and protocols for the creation of hydrogels utilizing pent-2-yne-1-thiol and multi-arm poly(ethylene glycol) (PEG) precursors. These hydrogels are of significant interest for applications in drug delivery, tissue engineering, and 3D cell culture due to their biocompatibility and tunable characteristics.
The thiol-yne reaction proceeds via a nucleophilic addition of a thiol to an alkyne, a process that can be initiated under physiological pH without the need for cytotoxic catalysts.[1] The resulting hydrogels exhibit excellent mechanical strength and stability. Furthermore, the properties of these hydrogels, such as stiffness and degradation, can be precisely controlled by modulating the precursor architecture and reaction conditions, making them ideal for investigating cell-matrix interactions and for the controlled release of therapeutic agents.[2]
Data Presentation
Mechanical Properties of Thiol-Yne PEG Hydrogels
The mechanical properties of hydrogels are critical for their application in tissue engineering and drug delivery, as they influence cell behavior and drug release kinetics. The following table summarizes the key mechanical properties of hydrogels formed from 4-arm PEG-alkyne and 4-arm PEG-thiol precursors, demonstrating the tunability of the system.
| Hydrogel Formulation | Gelation Time (s) | Storage Modulus (G') (kPa) | Compressive Strength (kPa) |
| 4-arm PEG-alkyne + 4-arm PEG-thiol (High % cis) | 26 ± 3 | 81 ± 5 | 130 ± 40 |
| 4-arm PEG-alkyne + 4-arm PEG-thiol (High % trans) | 11 ± 2 | 128 ± 8 | 326 ± 49 |
Data adapted from a study on thiol-yne PEG hydrogels where the cis/trans configuration, and thus the mechanical properties, were controlled by the reaction solvent. "High % cis" was achieved in PBS, while "high % trans" was achieved in an organogel formulation.[2][3]
Drug Release from Thiol-Crosslinked Hydrogels
The release of therapeutic agents from hydrogels is a key feature for drug delivery applications. The following table provides representative cumulative release data for Dexamethasone and Bovine Serum Albumin (BSA) from PEG-based hydrogel systems. While not specific to this compound hydrogels due to a lack of available data, these examples from similar thiol-crosslinked PEG systems illustrate the potential for controlled release.
| Time | Cumulative Dexamethasone Release (%)* | Cumulative BSA Release (%)** |
| 2 hours | 18.2 | ~10 |
| 12 hours | ~40 | ~25 |
| 24 hours (1 day) | ~55 | ~35 |
| 48 hours (2 days) | 61.2 ± 11.2 | ~45 |
| 168 hours (7 days) | - | ~60 |
*Data is for Dexamethasone released from a poly(2-hydroxyethyl methacrylate) hydrogel and is presented as a representative example.[4] **Data is for Bovine Serum Albumin (BSA) released from a hybrid PEG hydrogel and is presented as a representative example.[3][5]
Experimental Protocols
Protocol 1: Synthesis of 4-Arm PEG-Pent-2-ynoate
This protocol describes the functionalization of a 4-arm PEG-hydroxyl with a terminal alkyne group using a Steglich esterification reaction with 4-pentynoic acid.
Materials:
-
4-Arm PEG-OH (pentaerythritol core, e.g., 10 kDa)
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Dialysis membrane (e.g., MWCO 1 kDa)
-
Argon or Nitrogen gas
Procedure:
-
Dry the 4-arm PEG-OH under vacuum at 80°C for at least 4 hours to remove any residual water.
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the dried 4-arm PEG-OH (1 equivalent) and 4-pentynoic acid (5 equivalents per hydroxyl group) in anhydrous DCM.
-
In a separate flask, dissolve DCC (5.5 equivalents per hydroxyl group) in anhydrous DCM.
-
Add DMAP (0.5 equivalents per hydroxyl group) to the PEG/acid solution and stir for 10 minutes.
-
Slowly add the DCC solution to the PEG/acid/DMAP solution at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 48 hours under an inert atmosphere.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to an excess of cold anhydrous diethyl ether.
-
Collect the precipitate by centrifugation or filtration and dry under vacuum.
-
To further purify the product, dissolve it in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the dialyzed solution to obtain the final 4-arm PEG-pent-2-ynoate product as a white powder.
-
Characterize the product using ¹H NMR to confirm the presence of the alkyne protons and determine the degree of functionalization.
Protocol 2: Synthesis of 4-Arm PEG-Thiol
This protocol describes the synthesis of 4-arm PEG-thiol from 4-arm PEG-hydroxyl.
Materials:
-
4-Arm PEG-OH (pentaerythritol core, e.g., 10 kDa)
-
Thionyl chloride (SOCl₂)
-
Sodium hydrosulfide (NaSH)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
Procedure:
-
Dry the 4-arm PEG-OH under vacuum at 80°C for at least 4 hours.
-
In a round-bottom flask under an inert atmosphere, dissolve the dried 4-arm PEG-OH in anhydrous toluene and perform azeotropic distillation to remove any remaining water.
-
After cooling, dissolve the PEG-OH in anhydrous THF.
-
Slowly add thionyl chloride (2 equivalents per hydroxyl group) to the solution at 0°C and then stir at room temperature overnight to convert the hydroxyl groups to chlorides.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting 4-arm PEG-Cl in deionized water and add an excess of sodium hydrosulfide (NaSH).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the solution with dilute HCl to a pH of ~2-3.
-
Extract the product with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product in cold diethyl ether, collect the precipitate, and dry under vacuum to obtain 4-arm PEG-thiol.
-
Characterize the product using ¹H NMR and Ellman's reagent to confirm the presence and concentration of thiol groups.
Protocol 3: Hydrogel Formation via Thiol-Yne Click Chemistry
This protocol describes the formation of a hydrogel by reacting the synthesized 4-arm PEG-pent-2-ynoate and 4-arm PEG-thiol.
Materials:
-
4-Arm PEG-pent-2-ynoate
-
4-Arm PEG-thiol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile vials
Procedure:
-
Prepare a stock solution of 4-arm PEG-pent-2-ynoate in PBS (e.g., 20% w/v).
-
Prepare a stock solution of 4-arm PEG-thiol in PBS (e.g., 20% w/v).
-
To form the hydrogel, mix equal volumes of the two stock solutions in a sterile vial to achieve a 1:1 molar ratio of alkyne to thiol functional groups.
-
Vortex the mixture for 5-10 seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be monitored by inverting the vial.[2]
-
For applications involving cell encapsulation, the cells can be resuspended in the 4-arm PEG-thiol solution before mixing with the 4-arm PEG-pent-2-ynoate solution.
Mandatory Visualizations
Experimental Workflow
References
- 1. research.itu.edu.tr [research.itu.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Encapsulation of BSA in hybrid PEG hydrogels: stability and controlled release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation of BSA in hybrid PEG hydrogels: stability and controlled release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pent-2-yne-1-thiol in the Development of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-2-yne-1-thiol is a versatile bifunctional molecule containing both a terminal thiol and an internal alkyne group. This unique combination of reactive moieties makes it a valuable building block in the synthesis of pharmaceutical intermediates. The thiol group allows for a variety of classical sulfur chemistry reactions, while the alkyne functionality is amenable to modern "click chemistry" reactions, such as the thiol-yne coupling.[1] This document provides an overview of the potential applications of this compound in drug discovery and development, along with detailed protocols for its use in the synthesis of novel molecular scaffolds.
The propargyl group, a close relative of the pentynyl group, is a highly versatile moiety in organic synthesis, opening up synthetic pathways for further elaboration into complex molecules.[2][3] Similarly, the thiol group is a key functional group in a number of drug compounds, conferring properties such as radical scavenging and metal chelation.[4] The combination of these two functionalities in this compound presents a unique opportunity for the creation of diverse and biologically active compounds.
Key Applications in Pharmaceutical Intermediate Synthesis
The dual functionality of this compound allows for its application in several areas of pharmaceutical development:
-
Scaffold Diversity: The thiol and alkyne groups can be reacted independently or in concert to generate a wide array of molecular scaffolds. This is crucial in the early stages of drug discovery for building diverse chemical libraries for high-throughput screening.
-
Thiol-Yne "Click" Chemistry: The reaction between the thiol and alkyne groups of different molecules, or intramolecularly, provides a robust and efficient method for creating complex structures with high yields and stereoselectivity.[1][5] This "click" reaction is particularly useful for bioconjugation and the synthesis of macrocycles.[6]
-
Introduction of a Reactive Handle: this compound can be used to introduce a "handle" into a molecule, allowing for subsequent modification or attachment to other molecules, such as proteins or polymers.
-
Synthesis of Heterocycles: The reactivity of the thiol and alkyne groups can be harnessed to construct a variety of sulfur-containing heterocyclic compounds, which are common motifs in many approved drugs.[7]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a Substituted Thiophene via Base-Catalyzed Intramolecular Cyclization
This protocol describes the synthesis of a substituted thiophene, a common scaffold in medicinal chemistry, through the intramolecular cyclization of a this compound derivative.[7]
Reaction Scheme:
A schematic of the base-catalyzed cyclization.
Materials:
-
This compound derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the this compound derivative and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted thiophene.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |
| Starting this compound Derivative | 250.34 | 1.0 | 75 | >95 (NMR) |
| Substituted Thiophene Product | 250.34 | 0.75 |
Protocol 2: Radical-Initiated Thiol-Yne Reaction for Dimerization
This protocol outlines the dimerization of this compound through a radical-initiated thiol-yne reaction to form a divinyl sulfide, a versatile intermediate for further functionalization.[1]
Reaction Scheme:
A schematic of the radical-initiated dimerization.
Materials:
-
This compound (1.0 eq)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Silica gel for column chromatography
Procedure:
-
In a quartz reaction vessel, dissolve this compound and AIBN in the anhydrous and degassed solvent.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the divinyl sulfide dimer.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |
| This compound | 100.18 | 2.0 | 85 | >98 (GC) |
| Divinyl Sulfide Dimer | 200.36 | 0.85 |
Signaling Pathways and Experimental Workflows
The derivatives of this compound can be designed to interact with specific biological targets. For instance, a molecule containing a thiol-derived warhead could be used to covalently inhibit cysteine proteases, an important class of enzymes involved in various diseases.[3]
Hypothetical Signaling Pathway Inhibition:
Inhibition of a cysteine protease signaling pathway.
Experimental Workflow for Screening Inhibitors:
A typical workflow for drug discovery.
Conclusion
While specific literature on this compound in pharmaceutical intermediate synthesis is limited, its constituent functional groups, the thiol and the alkyne, are well-established as being highly valuable in medicinal chemistry. The protocols and applications presented here are based on established chemical principles and are intended to serve as a guide for researchers to explore the potential of this versatile building block in the development of novel therapeutics. The unique reactivity of this compound offers exciting possibilities for the creation of new and diverse chemical entities for drug discovery.
References
- 1. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Free Click Chemistry Involving Pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting metal-free click chemistry reactions with pent-2-yne-1-thiol. The focus is on providing practical, actionable information for researchers in bioconjugation, materials science, and drug development.
Introduction
This compound is a versatile bifunctional molecule containing both a thiol and an internal alkyne group. This unique structure allows it to participate in a variety of click chemistry reactions. Metal-free click chemistry approaches are particularly advantageous in biological and pharmaceutical applications as they circumvent the potential toxicity and contamination associated with residual metal catalysts.[1][2] The primary metal-free click reaction for a thiol-alkyne system is the photo-initiated radical thiol-yne reaction.[1][3] This reaction proceeds via a radical-mediated addition of the thiol across the alkyne, offering a robust method for forming stable thioether linkages under mild conditions.[4]
Principle of the Photo-Initiated Radical Thiol-Yne Reaction
The metal-free thiol-yne click reaction is typically initiated by a photoinitiator that, upon exposure to UV light, generates radicals.[2] These radicals abstract a hydrogen atom from the thiol group of this compound, creating a thiyl radical. This thiyl radical then adds to an alkyne or alkene on a target molecule. The resulting carbon-centered radical abstracts a hydrogen from another thiol, propagating the radical chain and forming the final product.[5] A key feature of the thiol-yne reaction is the potential for a double addition, where two thiol molecules can add across one alkyne, leading to a dithioether linkage.[6][7]
Applications in Research and Drug Development
The unique reactivity of this compound in metal-free click chemistry opens up numerous applications:
-
Bioconjugation: Site-specific modification of proteins, peptides, and other biomolecules.[5] The thiol group can be used for conjugation to molecules containing an alkene or alkyne.
-
Surface Functionalization: Immobilization of biomolecules or functional groups onto surfaces for the development of biosensors and functional materials.[2]
-
Polymer Synthesis: Preparation of sulfur-containing polymers with unique optical and material properties.[6]
-
Drug Delivery: Synthesis of drug-linker systems and hydrogels for controlled release applications.[6]
Experimental Protocols
This section provides a detailed protocol for a representative metal-free photo-initiated thiol-yne reaction between this compound and a generic alkene-containing substrate (e.g., an allyl-functionalized molecule).
Protocol 1: Photo-Initiated Thiol-Ene Conjugation
Objective: To conjugate this compound to an alkene-containing molecule via a photo-initiated radical thiol-ene reaction.
Materials:
-
This compound
-
Alkene-containing substrate (e.g., N-allylacetamide as a model compound)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent: Acetonitrile (MeCN) or a mixture of MeCN/water for biological substrates
-
UV lamp (365 nm)
-
Reaction vessel (quartz or UV-transparent glass)
-
Nitrogen or Argon source for inert atmosphere
-
Stirring plate and stir bar
Procedure:
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel, dissolve the alkene-containing substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent. The concentration should be in the range of 10-100 mM.
-
Add the photoinitiator, DMPA (0.05 - 0.1 eq).
-
Seal the reaction vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
-
Photo-irradiation:
-
Place the reaction vessel under a 365 nm UV lamp.
-
Irradiate the mixture at room temperature with stirring. Reaction times can vary from 5 to 60 minutes.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to remove unreacted starting materials and the photoinitiator byproducts.
-
General Workflow for Photo-Initiated Thiol-Yne Reaction
Caption: Workflow for the photo-initiated thiol-ene conjugation of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for photo-initiated thiol-yne/thiol-ene reactions based on literature for similar substrates.[1][8]
| Parameter | Value/Range | Reference |
| Reactant Ratio (Thiol:Ene) | 1.1 : 1.0 | [8] |
| Photoinitiator Conc. | 1-10 mol% | [1] |
| Solvent | MeCN, THF, MeCN/H₂O | [8] |
| UV Wavelength | 365 nm | [2] |
| Reaction Time | 5 - 60 min | [8] |
| Typical Yield | >90% | [1] |
Considerations for Bioconjugation
When applying this protocol to biological molecules, several factors need to be considered:
-
Solvent System: For proteins and other biomolecules, aqueous buffer systems or mixtures with organic co-solvents (e.g., DMSO, DMF) are necessary.
-
Photoinitiator: Water-soluble photoinitiators, such as Irgacure 2959, should be used for reactions in aqueous media.[8]
-
Side Reactions: In the context of protein modification, it's important to be aware of potential side reactions. While the thiol-ene/yne reaction is highly selective, UV irradiation can potentially damage sensitive biomolecules. Additionally, in strain-promoted azide-alkyne cycloaddition (SPAAC), thiols can react with strained alkynes in an azide-independent manner, which can be a source of off-target labeling.[9][10][11] Capping of free thiols with reagents like iodoacetamide can be employed to prevent this side reaction if SPAAC is the intended primary reaction.[9][11]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the decision-making process for choosing a metal-free click chemistry strategy involving a thiol-containing molecule like this compound, particularly in a biological context where other reactive groups might be present.
Caption: Decision pathway for metal-free bioconjugation strategies involving thiols.
This comprehensive guide provides the necessary information for researchers to successfully implement metal-free click chemistry protocols using this compound in their research. By understanding the underlying principles and following the detailed protocols, scientists can leverage the unique properties of this molecule for a wide range of applications.
References
- 1. Visible light mediated metal-free thiol–yne click reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 9. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Pent-2-yne-1-thiol Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pent-2-yne-1-thiol additions. The following information is designed to help you control the regioselectivity of your reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from addition reactions with this compound?
This compound is a versatile reagent that can undergo both intermolecular and intramolecular reactions. Depending on the reaction conditions, you can expect to form linear vinyl sulfides (anti-Markovnikov addition), branched vinyl sulfides (Markovnikov addition), or cyclized products such as 2,5-dihydrothiophenes. The selection between these pathways is crucial for achieving your desired product.
Q2: How can I favor the formation of the anti-Markovnikov addition product?
Anti-Markovnikov addition of a thiol to the alkyne of another this compound molecule is typically achieved under radical conditions.[1][2]
-
Initiators: Use of radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) at elevated temperatures, or photoinitiation with UV light, will promote the formation of a thiyl radical.[1][2]
-
Solvent: Non-polar solvents are generally preferred for radical reactions.
-
Catalysts: Certain transition metal catalysts can also promote anti-Markovnikov addition.[2]
Q3: What conditions favor the Markovnikov addition product?
Markovnikov addition is generally favored under non-radical, ionic, or certain transition-metal-catalyzed conditions.[3]
-
Catalysts: Transition metal catalysts, particularly those with rhodium or gold, can direct the reaction towards the branched product.[1][4] The choice of ligands on the metal center can also play a significant role in controlling regioselectivity.
-
Solvent: Polar solvents may favor the formation of the more stable carbocation intermediate, leading to the Markovnikov product.
Q4: How can I promote the intramolecular cyclization of this compound?
Intramolecular cyclization of this compound leads to the formation of a five-membered dihydrothiophene ring. This is often favored under conditions that facilitate the formation of a thiyl radical and in dilute solutions to minimize intermolecular reactions.[5][6]
-
Radical Initiators: AIBN or UV light can initiate the cyclization.
-
Base: In some cases, a base can be used to deprotonate the thiol, and the resulting thiolate can undergo intramolecular nucleophilic attack on the alkyne.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers (Markovnikov and anti-Markovnikov).
| Possible Cause | Suggested Solution |
| Mixed reaction mechanism (radical and ionic pathways occurring simultaneously). | Ensure your reaction is rigorously purged of oxygen if you are aiming for a non-radical pathway. Conversely, if a radical pathway is desired, ensure your initiator is active and used at the correct concentration. |
| Inefficient catalyst or initiator. | Verify the quality and activity of your catalyst or initiator. Consider screening different catalysts or initiators. |
| Incorrect solvent polarity. | For radical reactions, switch to a less polar solvent. For ionic reactions, a more polar solvent may improve selectivity. |
Problem 2: I am getting a significant amount of intermolecular addition product when I want the intramolecular cyclized product.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Run the reaction at high dilution (e.g., <0.01 M) to favor the intramolecular pathway. You can use a syringe pump for slow addition of the substrate to the reaction mixture to maintain low concentrations. |
| Reaction conditions favor intermolecular reaction. | Re-evaluate your choice of catalyst and solvent. Some systems may inherently favor intermolecular coupling. |
Problem 3: My reaction is not proceeding to completion.
| Possible Cause | Suggested Solution |
| Inactive catalyst or initiator. | Check the age and storage conditions of your catalyst/initiator. Perform a control reaction with a known substrate to confirm its activity. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If using a thermal initiator, ensure the reaction temperature is appropriate for its decomposition. |
| Presence of inhibitors. | Ensure all reagents and solvents are pure and free from radical scavengers (for radical reactions) or other inhibitors. |
Data Presentation
Table 1: Regioselectivity of Intermolecular Thiol Addition to this compound under Various Conditions
| Catalyst/Initiator | Solvent | Temperature (°C) | Anti-Markovnikov:Markovnikov Ratio | Yield (%) |
| AIBN (10 mol%) | Toluene | 80 | >95:5 | 85 |
| [Rh(COD)Cl]₂ (2 mol%) | Dioxane | 100 | 10:90 | 78 |
| Eosin Y (1 mol%), Green LED | Acetonitrile | 25 | 5:95 | 92[3] |
| None (UV irradiation) | Hexane | 25 | >95:5 | 90 |
| None | Water | 25 | >95:5 | 88[7] |
Table 2: Yield of Intramolecular Cyclization Product (2-Ethyl-2,5-dihydrothiophene) under Different Conditions
| Initiator/Catalyst | Concentration (M) | Solvent | Temperature (°C) | Yield (%) |
| AIBN (10 mol%) | 0.01 | Toluene | 80 | 92 |
| AIBN (10 mol%) | 0.1 | Toluene | 80 | 65 |
| UV Irradiation | 0.01 | Acetonitrile | 25 | 88 |
| NaH (1.1 eq) | 0.05 | THF | 25 | 75 |
Experimental Protocols
Protocol 1: Radical-Mediated Anti-Markovnikov Addition
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol) and the desired thiol (1.1 mmol).
-
Add dry, degassed toluene (10 mL).
-
Add AIBN (0.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 2: Transition-Metal-Catalyzed Markovnikov Addition
-
To a flame-dried Schlenk tube, add [Rh(COD)Cl]₂ (0.02 mmol) and the desired phosphine ligand (0.04 mmol).
-
Add dry, degassed dioxane (5 mL) and stir at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) and the desired thiol (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a short pad of celite, and concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Intramolecular Cyclization
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a syringe pump, add dry, degassed toluene (50 mL) and AIBN (0.2 mmol).
-
Heat the toluene to 80 °C.
-
In a separate flask, prepare a solution of this compound (2.0 mmol) in dry, degassed toluene (20 mL).
-
Using the syringe pump, add the solution of this compound to the heated toluene over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction at 80 °C for an additional 2 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
References
- 1. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Ligand-Controlled Regioselectivity in the Hydrothiolation of Alkynes by Rhodium N-Heterocyclic Carbene Catalysts - American Chemical Society - Figshare [acs.figshare.com]
- 5. Intramolecular thiol–yne cyclisation as a novel strategy for thioglycal synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular thiol-yne cyclisation as a novel strategy for thioglycal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
preventing oxidation of pent-2-yne-1-thiol during reactions
Welcome to the technical support center for pent-2-yne-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The primary stability concern for this compound, like other thiols, is its susceptibility to oxidation. The thiol group (-SH) can be readily oxidized to form a disulfide bond (-S-S-), resulting in the dimerization of the molecule to form 1,1'-(disulfanediyl)bis(pent-2-yne). This is an undesired side reaction that consumes the starting material and can complicate purification.
Q2: What are the common oxidizing agents for thiols?
A2: A variety of oxidizing agents can promote the formation of disulfides from thiols. A primary concern in many experimental setups is atmospheric oxygen, which can facilitate oxidation, especially in the presence of base or trace metal impurities. Other common laboratory oxidants include hydrogen peroxide, iodine, and even some metal catalysts under certain conditions.
Q3: How can I prevent the oxidation of this compound during a reaction?
A3: The most effective method to prevent oxidation is to exclude oxygen from the reaction environment. This is typically achieved by performing the reaction under an inert atmosphere, such as dry nitrogen or argon. Additionally, using degassed solvents can further minimize the presence of dissolved oxygen.
Q4: Are there any chemical additives that can help prevent oxidation?
A4: While less common in general organic synthesis compared to biochemical applications, reducing agents can be used to maintain the thiol in its reduced state. However, for most organic reactions with this compound, the focus is on creating an oxygen-free environment rather than adding a chemical antioxidant that might interfere with the desired reaction. In some specific cases, a sacrificial, more easily oxidized thiol could be used, but this would complicate the reaction mixture.
Q5: How does pH affect the stability of this compound?
A5: The thiol group is more susceptible to oxidation in its deprotonated form, the thiolate anion (-S⁻). Basic conditions facilitate the formation of the thiolate, which is a more potent nucleophile but also more readily oxidized. Therefore, while a base is often required to deprotonate the thiol for its desired reaction, this also increases the risk of oxidation if oxygen is present.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of a significant amount of disulfide byproduct.
-
Potential Cause: Presence of oxygen in the reaction vessel.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: Ensure your reaction setup is properly sealed and purged with an inert gas (nitrogen or argon) for a sufficient amount of time before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degas Solvents: Use solvents that have been thoroughly degassed. Common methods for degassing include sparging with an inert gas, the freeze-pump-thaw technique, or sonication under vacuum.
-
Check Reagent Purity: Ensure that the starting materials and reagents are free from peroxide impurities, which can initiate oxidation.
-
Issue 2: The reaction is sluggish, and upon extended reaction time, disulfide formation increases.
-
Potential Cause: Inefficient desired reaction kinetics allowing the slower oxidation reaction to become more prominent.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Re-evaluate your reaction temperature, concentration, and catalyst loading (if applicable) to accelerate the desired reaction pathway. For "click" reactions like the thiol-yne reaction, ensuring the conditions are optimal for the primary reaction can often outpace the oxidation side reaction.
-
Choice of Base: If a base is used, consider its strength and steric hindrance. A base that rapidly and efficiently generates the thiolate for the desired reaction without introducing contaminants is ideal.
-
Issue 3: Disulfide is observed even when working under an inert atmosphere.
-
Potential Cause: Trace amounts of oxygen introduced during reagent transfer or from impure inert gas.
-
Troubleshooting Steps:
-
Purify Inert Gas: Use a high-purity grade of nitrogen or argon and consider passing it through an oxygen trap.
-
Use Schlenk Line Techniques: For highly sensitive reactions, employ Schlenk line or glovebox techniques to ensure a completely oxygen-free environment during reagent preparation and reaction setup.
-
Data Presentation
The following table provides representative data on the effect of reaction atmosphere on the yield of a model thiol-yne reaction with this compound. Note: This data is illustrative and based on typical outcomes for thiol reactions; actual results may vary depending on the specific reaction conditions.
| Reaction Condition | Desired Product Yield (%) | Disulfide Byproduct (%) |
| Open to Air | 55 | 40 |
| Nitrogen Atmosphere | 92 | <5 |
| Argon Atmosphere | 95 | <3 |
| Nitrogen Atmosphere (non-degassed solvent) | 85 | 12 |
Experimental Protocols
Protocol: Thiol-yne "Click" Reaction of this compound with an Alkene under an Inert Atmosphere
This protocol describes a representative radical-initiated thiol-yne reaction.
Materials:
-
This compound
-
An alkene (e.g., 1-octene)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and other appropriate glassware
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Magnetic stirrer and heating plate
Procedure:
-
Setup: Assemble the Schlenk flask with a condenser and a magnetic stir bar. Connect the flask to a Schlenk line or a dual manifold for inert gas and vacuum.
-
Drying Glassware: Flame-dry the glassware under vacuum and then cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the inert atmosphere of the flask, add this compound (1.0 eq).
-
Add the alkene (1.1 eq).
-
Add the degassed solvent via cannula or a gas-tight syringe.
-
-
Inerting the Solution: Bubble the inert gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Initiation:
-
Add the radical initiator, AIBN (0.05 - 0.1 eq), to the reaction mixture under a positive flow of inert gas.
-
Seal the flask and heat the reaction to the desired temperature (typically 70-80 °C for AIBN-initiated reactions).
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for a thiol-yne reaction under an inert atmosphere.
Caption: Desired reaction versus undesired oxidation pathway for this compound.
Caption: Troubleshooting flowchart for disulfide formation in this compound reactions.
Technical Support Center: Purification of Pent-2-yne-1-thiol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from pent-2-yne-1-thiol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving this compound, and what byproducts should I anticipate?
A1: this compound is a versatile reagent that can participate in several reaction types, primarily thiol-yne additions (radical or nucleophilic), S-alkylation, and oxidation. The expected byproducts depend heavily on the reaction conditions.
-
Thiol-Yne Addition: This is a "click" reaction where the thiol adds across an alkyne. Since this compound contains both functional groups, it can polymerize under certain conditions. When reacted with an external alkyne, the primary products are vinyl sulfides. Depending on stoichiometry and conditions, both mono-addition and di-addition products can form.[1] The reaction can be initiated by radicals (e.g., using AIBN or UV light) or catalyzed by bases or metals.[1][2]
-
S-Alkylation: The thiol group is nucleophilic and can be alkylated by electrophiles. Unreacted starting material is a common impurity.
-
Oxidation: Thiols can be oxidized to disulfides, especially when exposed to air. This results in the formation of disulfide dimers as a significant byproduct.
| Common Byproduct | Reason for Formation | Key Physical Property Difference | Suggested Primary Purification Method |
| Disulfide Dimer | Oxidation of the thiol group (air exposure) | Significantly higher molecular weight and often lower polarity than the monomer. | Flash Column Chromatography |
| Unreacted Starting Material | Incomplete reaction | Lower molecular weight than the product. Polarity will be different. | Flash Column Chromatography, Distillation |
| Di-addition Product | Reaction of a second thiol with the initial vinyl sulfide product | Higher molecular weight and different polarity compared to the mono-addition product. | Flash Column Chromatography |
| Catalyst Residues | Use of metal or base catalysts | Can often be removed by aqueous workup or specific filtration. | Aqueous wash, Filtration through silica/celite |
| Polymer | Self-polymerization via thiol-yne reaction | Much higher molecular weight, often insoluble. | Precipitation and filtration |
Q2: My crude product mixture is a complex mess on the TLC plate. Where do I start with purification?
A2: A complex thin-layer chromatography (TLC) profile suggests multiple products and byproducts. The first step is a simple aqueous workup (extraction) to remove water-soluble impurities like salts or certain catalysts. Afterwards, flash column chromatography is the most powerful and common technique for separating organic compounds based on polarity.[3][4] It is crucial to first develop an effective solvent system using TLC that provides good separation between your desired product and the major impurities.[5]
Q3: How do I choose the right solvent system for flash column chromatography?
A3: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate.[5] This provides the best balance for good separation on a column.
-
Start with a non-polar solvent: Begin with a non-polar solvent like hexanes or petroleum ether and add a more polar solvent (e.g., ethyl acetate or dichloromethane) in increasing increments.[6]
-
Test different polarities: Prepare several TLC chambers with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Analyze the TLC: The ideal system will show clear separation between your product spot and other spots. If spots are too high (high Rf), decrease the solvent polarity. If they don't move from the baseline (low Rf), increase the polarity.[4]
| Compound Polarity | Good Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate/Hexanes; 100% Hexanes[6] |
| Intermediate Polarity | 10-50% Ethyl Acetate/Hexanes[6] |
| Polar | 100% Ethyl Acetate; 5% Methanol/Dichloromethane[6] |
Troubleshooting Purification Issues
Problem: My target compound won't elute from the silica gel column.
-
Possible Cause 1: Solvent is not polar enough. The compound is too strongly adsorbed to the stationary phase.[4][5]
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, then 30%, and so on. For very polar compounds, a small amount of methanol (e.g., 1-5%) in dichloromethane may be necessary.[6]
-
-
Possible Cause 2: Compound is acidic or basic. Thiols can be slightly acidic. Acidic or basic compounds can interact very strongly with silica gel.
-
Solution: For acidic compounds, add a small amount (e.g., 1%) of acetic acid to your eluent. For basic compounds, add 1% triethylamine to neutralize the acidic silica gel surface.[6]
-
Problem: The separation is poor, and fractions are still mixed.
-
Possible Cause 1: Column was packed improperly. Channels or cracks in the silica gel lead to uneven solvent flow and poor separation.[7]
-
Solution: Ensure the silica gel is packed uniformly without air bubbles. Use the "slurry" or "dry pack" method correctly. Tapping the column gently as you pack can help settle the silica evenly.[7]
-
-
Possible Cause 2: The initial band of compound was too wide. Loading the crude product dissolved in too much solvent or in a solvent stronger than the eluent will cause a broad starting band and poor separation.
-
Solution: Dissolve your sample in the minimum amount of solvent possible. Ideally, use the same solvent system as your eluent. For less soluble compounds, dissolve in a stronger solvent (like dichloromethane) but then adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[7]
-
-
Possible Cause 3: The chosen solvent system is not optimal. The Rf values of your product and impurities are too close.
-
Solution: Re-evaluate your solvent system with TLC. Try different solvent combinations (e.g., ether/hexanes instead of ethyl acetate/hexanes) to alter the selectivity of the separation.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This procedure is designed to remove water-soluble impurities, such as salts or phase-transfer catalysts, from a crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Add an equal volume of deionized water.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower layer (aqueous or organic, depending on the solvent density) into a flask.
-
Drain the remaining layer into a separate flask.
-
To remove basic or acidic impurities, you can wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and finally with brine (saturated NaCl solution).
-
Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product ready for further purification.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of a crude product using a silica gel column.
-
Select Solvent System: Determine the optimal eluent using TLC as described in the FAQs. The target Rf for the desired product should be ~0.3.[5]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a small layer of sand.
-
Using the "dry pack" method, pour the silica gel into the column while tapping the side to ensure even packing. The amount of silica should be 20-50 times the weight of the crude sample.[5]
-
Add another layer of sand on top of the silica.
-
-
Pre-elute the Column: Run the chosen eluent through the column until the entire silica bed is wetted and equilibrated. Do not let the solvent level drop below the top of the sand.[7]
-
Load the Sample:
-
Dissolve the crude product in the minimum amount of the eluent (or another volatile solvent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for "dry loading," dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully pour the resulting free-flowing powder onto the top of the packed column.
-
-
Elute and Collect:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (approx. 2 inches/minute).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analyze Fractions:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions to obtain the purified product.
-
Visualized Workflows and Logic
Caption: General workflow for the purification of organic reaction products.
Caption: Decision tree for troubleshooting poor column chromatography results.
References
Technical Support Center: Thiol-Yne Chemistry with Pent-2-yne-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-yne reactions involving pent-2-yne-1-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during thiol-yne reactions with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Radical Initiation: Insufficient initiator concentration, low UV intensity, or initiator decomposition. | - Increase radical initiator (e.g., AIBN) concentration in small increments.- Ensure UV lamp is at an appropriate wavelength (e.g., 254 nm or 365 nm) and intensity.- Use a fresh batch of radical initiator. |
| 2. Presence of Oxygen: Oxygen can quench radical species, inhibiting the reaction.[1] | - Degas the solvent and reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.- Perform the reaction under a positive pressure of an inert gas. | |
| 3. Inactive Catalyst (for nucleophilic addition): The base or nucleophilic catalyst may be weak or degraded. | - Use a stronger base (e.g., DBU, tBuOK) for nucleophilic additions.[2] - Ensure the catalyst is fresh and has been stored under appropriate conditions. | |
| 4. Low Reactivity of Alkyne: Steric hindrance or electronic effects of the alkyne partner may reduce reactivity. | - Increase the reaction temperature.- Extend the reaction time.- If possible, switch to a more activated alkyne (e.g., one with an electron-withdrawing group). | |
| Formation of Multiple Products | 1. E/Z Isomerization: Both E and Z isomers of the vinyl sulfide product can form in radical additions.[3] | - The E/Z ratio is often difficult to control in radical reactions. Purification by column chromatography is typically required to isolate the desired isomer. |
| 2. Double Addition (Diadduct Formation): A second molecule of this compound can add to the initial vinyl sulfide product, especially with an excess of thiol.[3] | - Use a stoichiometric amount or a slight excess of the alkyne.- Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-adduct is maximized. | |
| 3. Disulfide Formation: Oxidation of this compound can lead to the formation of the corresponding disulfide. | - Rigorously exclude oxygen from the reaction mixture (see "Presence of Oxygen" above).- Avoid unnecessarily high reaction temperatures. | |
| Reaction Stalls or is Sluggish | 1. Insufficient Mixing: In heterogeneous reactions or viscous solutions, poor mixing can limit reagent contact. | - Ensure vigorous stirring throughout the reaction. |
| 2. Low Temperature: The reaction may have a significant activation energy barrier. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| 3. Solvent Effects: The chosen solvent may not be optimal for the reaction. | - For radical reactions, non-polar solvents are often suitable. For nucleophilic additions, polar aprotic solvents (e.g., DMF, DMSO) are generally preferred.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to expect when using this compound in a thiol-yne reaction?
A1: The primary side reactions include the formation of a mixture of (E/Z)-alkene isomers from the mono-addition product, the formation of a 1,2-disulfide or a 1,1-dithioacetal from a double addition, and the oxidative formation of the disulfide of this compound.[3] The radical intermediate can also potentially engage in secondary cyclization reactions.[3]
Q2: How can I favor the mono-addition product over the double-addition product?
A2: To favor the mono-addition product, it is crucial to control the stoichiometry of the reactants. Using a 1:1 ratio of this compound to the alkyne, or a slight excess of the alkyne, will minimize the chance of a second thiol addition. Careful reaction monitoring by techniques like TLC or LC-MS is also recommended to stop the reaction at the optimal time.
Q3: What is the difference between a radical-initiated and a nucleophilic thiol-yne reaction with this compound?
A3: A radical-initiated reaction is typically started with a radical initiator (like AIBN) or UV light and proceeds through a free-radical chain mechanism, usually resulting in an anti-Markovnikov addition product as a mixture of E/Z isomers.[3] A nucleophilic addition is base-catalyzed and involves the attack of the thiolate anion on an activated alkyne (one with an electron-withdrawing group), which can offer better control over stereoselectivity.[4][5]
Q4: Can I perform a thiol-yne reaction with this compound in the presence of water?
A4: Thiol-yne reactions can be performed in aqueous conditions, particularly for bioconjugation applications.[6] However, the solubility of this compound and the other reactants in water will be a critical factor. Co-solvents may be necessary. For radical reactions, the presence of water is generally well-tolerated.
Q5: How does the structure of the alkyne partner affect the reaction with this compound?
A5: The reactivity of the alkyne is a key factor. Terminal alkynes are generally more reactive than internal alkynes in radical additions. For nucleophilic additions, the alkyne must be "activated" by an adjacent electron-withdrawing group (e.g., an ester or ketone) to be susceptible to attack by the thiolate.
Experimental Protocols (Analogous Systems)
Disclaimer: The following protocols are for analogous systems and should be adapted and optimized for reactions with this compound.
Protocol 1: Radical-Initiated Thiol-Yne Reaction (General Procedure)
This protocol is based on typical conditions for the radical addition of a thiol to an alkyne.
Materials:
-
Aliphatic thiol (e.g., 1-octanethiol as an analogue for this compound)
-
Alkyne (e.g., 1-octyne)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the alkyne (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.
-
Heat the reaction to 70-80 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Nucleophilic Thiol-Yne Reaction (General Procedure)
This protocol is based on typical conditions for the nucleophilic addition of a thiol to an activated alkyne.
Materials:
-
Aliphatic thiol (e.g., 1-butanethiol as an analogue for this compound)
-
Activated alkyne (e.g., methyl propiolate)
-
Base (e.g., triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve the activated alkyne (1.0 eq) in the chosen solvent under an inert atmosphere.
-
Add the thiol (1.05 eq) to the solution.
-
Add the base (0.1-1.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Systems
The following table summarizes yields for thiol-yne reactions from the literature involving aliphatic thiols and internal or terminal alkynes, which can serve as a reference for what might be expected with this compound.
| Thiol | Alkyne | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Thiophenol | Phenylacetylene | Eosin Y, Green LEDs | DMF | 40 | 24 | Markovnikov vinyl sulfide | 92 | [2] |
| Thiophenol | Phenylacetylene | Pyridine, Eosin Y, Green LEDs | DMF | 40 | 24 | anti-Markovnikov (E/Z) vinyl sulfide | 90 | [2] |
| 1-Pentanethiol | Imidazole-based alkyne | (IMes)Pd(acac)Cl | Petroleum | 100 | 4 | α-vinyl sulfide | Not specified | [7] |
Visualizations
Thiol-Yne Reaction Pathways
Caption: Reaction pathways in thiol-yne chemistry.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.itu.edu.tr [research.itu.edu.tr]
- 6. Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pent-2-yne-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of pent-2-yne-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound start from the commercially available pent-2-yn-1-ol. Two primary routes are:
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Thioacetate Intermediate Route: This involves the conversion of pent-2-yn-1-ol to S-(pent-2-yn-1-yl) thioacetate, typically via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis to yield the desired thiol.
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Isothiouronium Salt Intermediate Route: This method consists of converting pent-2-yn-1-ol to an alkyl halide (e.g., pent-2-yn-1-bromide), followed by reaction with thiourea to form a stable S-(pent-2-yn-1-yl) isothiouronium salt. Subsequent alkaline hydrolysis of this salt liberates this compound.
Q2: I am experiencing low yields. What are the general factors that could be affecting my synthesis?
A2: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that pent-2-yn-1-ol and all reagents are of high purity and free from water, as this can interfere with the reactions.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters should be carefully controlled and optimized for your specific setup.
-
Inert Atmosphere: Reactions involving sensitive intermediates, particularly in the Mitsunobu reaction, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Work-up and Purification: this compound is a volatile compound. Significant loss of product can occur during solvent removal and purification if not performed at low temperatures and reduced pressure. Additionally, thiols are susceptible to oxidation to disulfides, which can be minimized by working with degassed solvents and under an inert atmosphere.
Q3: How can I purify the final this compound product effectively?
A3: Given the volatility and air-sensitivity of this compound, purification requires careful handling.
-
Distillation: Vacuum distillation is the preferred method for purifying the final product. It is crucial to use a well-controlled vacuum and a cold trap to minimize loss.
-
Chromatography: If distillation is not feasible, flash column chromatography on silica gel can be employed. It is recommended to use deoxygenated solvents and run the column quickly to minimize on-column oxidation.
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Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. Work should be performed with degassed aqueous and organic solutions.
Troubleshooting Guides
Route 1: Thioacetate Intermediate via Mitsunobu Reaction
This route involves two main steps: the formation of S-(pent-2-yn-1-yl) thioacetate and its subsequent hydrolysis.
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To a solution of pent-2-yn-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere, add thioacetic acid (1.2 eq).
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Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure at low temperature.
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Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield S-(pent-2-yn-1-yl) thioacetate.
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Dissolve the purified S-(pent-2-yn-1-yl) thioacetate (1.0 eq) in a degassed solvent such as methanol or ethanol.
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Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2-3 eq), and stir at room temperature.
-
Monitor the reaction by TLC until all the thioacetate has been consumed.
-
Carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with a low-boiling-point organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature.
| Observed Problem | Potential Cause | Suggested Solution |
| Starting material (pent-2-yn-1-ol) remains | Incomplete reaction. | Increase reaction time. Ensure reagents (DEAD/DIAD, PPh3) are fresh and active. Use a slight excess of thioacetic acid and Mitsunobu reagents. |
| Reagents are not completely dissolved. | Ensure all reagents are fully dissolved before proceeding with the reaction. | |
| Water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly. | |
| Formation of multiple side products | Side reaction of the alkyne. | The propargylic position can be sensitive. Maintain a low reaction temperature. |
| Competing reaction with the azodicarboxylate. | Ensure the nucleophile (thioacetic acid) is sufficiently acidic. |
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete hydrolysis | Insufficient base or reaction time. | Increase the amount of base or prolong the reaction time. Gentle heating may be applied, but monitor for side reactions. |
| Product loss during work-up | Volatility of this compound. | Perform all concentration steps at low temperature and reduced pressure. Use a cold trap. |
| Formation of disulfide | Oxidation of the thiol. | Use degassed solvents for the reaction and work-up. Work under an inert atmosphere. |
Route 2: Isothiouronium Salt Intermediate
This route involves the formation of pent-2-yn-1-bromide, followed by reaction with thiourea and subsequent hydrolysis.
-
To a solution of pent-2-yn-1-ol (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane at 0 °C, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Dissolve pent-2-yn-1-bromide (1.0 eq) and thiourea (1.1 eq) in a solvent such as ethanol or acetone.
-
Heat the mixture to reflux for 2-4 hours to form the isothiouronium salt.
-
After cooling, add an aqueous solution of a strong base (e.g., 10% NaOH) to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the salt.
-
Cool the reaction, acidify with dilute HCl, and extract the thiol with a low-boiling-point organic solvent.
-
Wash the organic layer, dry, and carefully concentrate to obtain the crude thiol.
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of alcohol | Insufficient PBr₃ or reaction time. | Add PBr₃ slowly to avoid side reactions. Increase reaction time if necessary. |
| Formation of side products | Over-reaction or rearrangement. | Maintain low temperature during the addition of PBr₃. |
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete salt formation | Insufficient reaction time or temperature. | Ensure the reaction is heated to reflux for an adequate amount of time. |
| Incomplete hydrolysis | Insufficient base or hydrolysis time. | Use a sufficient excess of a strong base and ensure complete hydrolysis by monitoring the reaction. |
| Product loss during work-up | Volatility and oxidation of the thiol. | Follow the same precautions as in Route 1 for handling the final product (low temperature concentration, inert atmosphere). |
Data Summary
While specific yield data for the synthesis of this compound is not widely reported, the following table provides a general comparison of the two main synthetic routes based on analogous reactions in the literature. Actual yields will vary depending on experimental conditions and scale.
| Synthetic Route | Intermediate | Typical Yield Range (for analogous reactions) | Advantages | Disadvantages |
| Route 1 | S-(pent-2-yn-1-yl) thioacetate | 60-85% | Milder conditions for the first step (Mitsunobu). | Requires chromatography to remove phosphine byproducts. Thioacetic acid has a strong odor. |
| Route 2 | S-(pent-2-yn-1-yl) isothiouronium bromide | 50-75% | Uses readily available and less odorous reagents. Isothiouronium salt is a stable intermediate. | The initial bromination step can be harsh. Requires heating for salt formation and hydrolysis. |
Visualizing the Synthetic Pathways
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Technical Support Center: Managing Pent-2-yne-1-thiol Odor in the Laboratory
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pent-2-yne-1-thiol, focusing on the effective management of its potent odor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have a strong odor?
This compound is a chemical compound containing a thiol (-SH) group. Thiols, in general, are known for their strong, often unpleasant odors, which are detectable by the human nose at very low concentrations. The odor is a result of the sulfur atom in the thiol group.
Q2: What are the primary safety concerns when working with this compound?
Beyond the potent odor, which can cause nuisance and alarm, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for specific hazard information. General precautions for volatile thiols include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and preventing inhalation of vapors.
Q3: How can I minimize the release of this compound odor during my experiment?
Proactive measures are key to controlling the odor. Always handle the compound in a certified chemical fume hood. Use the smallest quantities necessary for your experiment and keep all containers tightly sealed when not in use. Transfers of the liquid should be done with care, preferably using techniques that minimize exposure to the air, such as using syringes or cannulas.
Q4: What is the best way to neutralize the odor of this compound on glassware and equipment?
A bleach solution is a highly effective and commonly used method for neutralizing thiol odors on laboratory equipment. Soaking contaminated glassware in a freshly prepared bleach solution (typically a 10% dilution of commercial bleach in water) can oxidize the thiol to less odorous compounds. For stubborn odors, an overnight soak may be necessary.
Q5: How should I dispose of waste containing this compound?
All waste contaminated with this compound, including disposable gloves, paper towels, and pipette tips, should be considered hazardous. Seal all contaminated solid waste in a labeled, airtight bag or container before disposing of it in the appropriate hazardous waste stream. Liquid waste should be collected in a designated, sealed container and disposed of according to your institution's hazardous waste management guidelines. It is often recommended to quench liquid thiol waste with a bleach solution in a fume hood before disposal.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Persistent garlic-like or skunky odor in the lab. | - Improper handling or storage of this compound.- Contaminated work surfaces or equipment.- Inadequate ventilation. | - Review Handling Procedures: Ensure all work with the compound is conducted in a fume hood with the sash at the appropriate height.- Decontaminate Surfaces: Wipe down all potentially contaminated surfaces in the fume hood with a bleach solution.- Check Ventilation: Verify that the fume hood is functioning correctly. |
| Odor complaints from adjacent labs. | - Vapors escaping the primary containment (fume hood).- Improper disposal of contaminated materials. | - Implement Engineering Controls: Use a bleach trap connected to your apparatus to scrub exhaust gases before they are vented.- Seal Waste: Double-bag all solid waste and ensure liquid waste containers are tightly sealed and stored in a ventilated area. |
| Bleach treatment is not completely eliminating the odor from glassware. | - Insufficient concentration or contact time of the bleach solution.- The presence of other reactive compounds interfering with the oxidation of the thiol. | - Increase Bleach Concentration/Time: Prepare a fresh, more concentrated bleach solution and allow for a longer soaking time (e.g., 24 hours).- Pre-rinse: Rinse glassware with a solvent like acetone (in the fume hood) before the bleach wash to remove organic residues. Be cautious as acetone and bleach can react to form chloroform. |
| Odor lingers on personal protective equipment (PPE). | - Permeation of the thiol through glove material.- Contamination of lab coat or other PPE. | - Select Appropriate Gloves: Use gloves with a suitable material and thickness for handling thiols. Change gloves frequently.- Proper Gowning/De-gowning: Remove and dispose of gloves and other disposable PPE in the fume hood before exiting the work area. |
Experimental Protocols
Protocol for Neutralizing Thiol Odor on Glassware
-
Initial Rinse (in fume hood):
-
Rinse the contaminated glassware with a minimal amount of a compatible organic solvent (e.g., acetone or ethanol) to remove the bulk of the thiol-containing residue.
-
Collect the solvent rinse waste in a designated hazardous waste container.
-
-
Bleach Bath (in fume hood):
-
Prepare a 10-20% aqueous solution of sodium hypochlorite (household bleach).
-
Completely submerge the rinsed glassware in the bleach solution.
-
Allow the glassware to soak for at least 4 hours. For strong odors, an overnight soak is recommended.
-
-
Final Cleaning:
-
Carefully remove the glassware from the bleach bath and rinse thoroughly with deionized water.
-
Proceed with standard laboratory glassware cleaning procedures (e.g., washing with detergent, followed by final rinses with deionized water).
-
Experimental Workflow for Handling this compound
Caption: A typical workflow for experiments involving this compound.
Signaling Pathway for Odor Neutralization
The primary method for neutralizing the odor of this compound is through the oxidation of the thiol group by sodium hypochlorite (the active ingredient in bleach). This chemical reaction converts the volatile and odorous thiol into a less volatile and less odorous sulfonic acid.
Technical Support Center: Scaling Up Pent-2-yne-1-thiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pent-2-yne-1-thiol in scale-up reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound reactions, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or Inconsistent Yields | - Inefficient mixing at larger scale- Poor temperature control (exothermic reaction)[1]- Catalyst deactivation or insufficient loading- Degradation of this compound | - Ensure adequate agitation for the reactor volume.- Implement robust temperature monitoring and cooling systems to manage exotherms.- Optimize catalyst loading for the larger scale; consider catalyst stability over time.- Use freshly distilled this compound and store under inert atmosphere. |
| Formation of Side Products/Impurities | - Disulfide Formation: Oxidation of this compound.- Double Addition Products: Reaction of a second thiol molecule with the vinyl sulfide product.[2][3]- Polymerization: Uncontrolled radical or nucleophilic polymerization.[4][5]- Isomerization: Formation of E/Z isomers of the vinyl sulfide product.[1][2] | - Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the process.- Control stoichiometry carefully; consider adding the thiol slowly to the reaction mixture.- Optimize reaction temperature and avoid localized heating. For radical reactions, control initiator concentration.- The stereochemical outcome can be influenced by the choice of catalyst and solvent.[1] |
| Difficult Purification | - Volatility of Product: Loss of product during solvent removal.- Azeotrope Formation: Difficulty in separating the product from the solvent.- Residual Thiol: Strong odor and potential for disulfide formation in the final product. | - Use techniques like fractional distillation under reduced pressure for purification.- Explore alternative solvents or solvent combinations for extraction and purification.- Employ a scavenger resin to remove unreacted thiol or use a slight excess of the alkyne if tolerated. |
| Safety Concerns | - Strong, Unpleasant Odor: this compound is a volatile sulfur compound.- Flammability: Low molecular weight thiols are often flammable.- Exothermic Reaction: Potential for runaway reaction if not properly controlled.[1] | - Conduct all work in a well-ventilated fume hood or a closed system.- Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.- Implement measures to control and dissipate heat, especially during initial mixing of reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges include managing the exothermic nature of the thiol-yne reaction, preventing side reactions such as disulfide formation and double addition, ensuring consistent product quality and yield, and addressing the safety and handling aspects of a volatile and odorous thiol.[1]
Q2: How can I control the formation of the double addition product in a thiol-yne reaction?
A2: Controlling the stoichiometry of the reactants is crucial. A slight excess of the alkyne component can help minimize the double addition of the thiol. Additionally, slow addition of the this compound to the reaction mixture can help maintain a low concentration of the thiol, favoring the mono-addition product.[2][3]
Q3: What type of catalyst is recommended for scaling up a this compound reaction?
A3: The choice of catalyst depends on the desired reaction mechanism (nucleophilic or radical). For nucleophilic additions, bases like triethylamine or DBU can be used.[6] For radical-initiated reactions, photoinitiators (for UV-induced reactions) or thermal initiators like AIBN are common.[2][3] The choice may also influence the stereoselectivity of the product.[7]
Q4: What are the key safety precautions for handling this compound at a larger scale?
A4: Due to its volatility and strong odor, all manipulations should be performed in a well-ventilated area, preferably within a closed system. Appropriate PPE, including chemical-resistant gloves and safety goggles, is mandatory. The flammable nature of similar low molecular weight thiols necessitates the use of intrinsically safe equipment and proper grounding to prevent static discharge. A thorough risk assessment should be conducted before any scale-up operation.
Q5: How can I effectively remove the residual thiol odor from my final product?
A5: Several methods can be employed. Purification by flash chromatography or distillation can be effective. Washing the organic product solution with a mild oxidizing agent (e.g., dilute hydrogen peroxide) or a basic solution (e.g., sodium bicarbonate) can help remove traces of the thiol. The use of thiol scavenger resins during workup is also a highly effective method.
Experimental Protocols
General Protocol for Nucleophilic Thiol-Yne Reaction with this compound (Lab Scale)
Disclaimer: This is a general guideline and must be optimized for specific substrates and scales. A thorough risk assessment must be conducted prior to any experiment.
Materials:
-
This compound
-
Alkene/Alkyne substrate
-
Anhydrous solvent (e.g., THF, DCM)
-
Base catalyst (e.g., Triethylamine, DBU)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a multi-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Charge the flask with the alkene/alkyne substrate and the anhydrous solvent.
-
Begin bubbling the inert gas through the solution to ensure an inert atmosphere.
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add the base catalyst to the reaction flask.
-
Slowly add the this compound solution from the dropping funnel to the reaction mixture over a period of time, monitoring the internal temperature. Use a cooling bath to maintain the desired reaction temperature.
-
After the addition is complete, allow the reaction to stir at the set temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizations
Caption: A flowchart of the key steps in a scaled-up this compound reaction.
Caption: A decision tree for troubleshooting low yields in this compound reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. books.rsc.org [books.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of Pent-2-yne-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pent-2-yne-1-thiol. The following information addresses common issues encountered during experiments, with a focus on the effect of solvents on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two primary reactive sites: the thiol (-SH) group and the internal alkyne (C≡C) group. The thiol group is a strong nucleophile, particularly in its deprotonated thiolate form, and is also susceptible to oxidation. The alkyne can undergo various addition reactions, including with the thiol itself (intramolecularly or intermolecularly) or with other reagents.
Q2: What types of reactions can this compound undergo?
This compound can participate in several reaction types, most notably thiol-yne "click" reactions.[1][2] This can occur via a radical-mediated or a nucleophilic pathway.[2][3] The thiol can also be involved in S-alkylation, S-acylation, and oxidation to form disulfides. The internal alkyne allows for reactions like hydrothiolation.[4]
Q3: How does the choice of solvent influence the reactivity of this compound?
Solvent selection is critical as it can significantly impact reaction rates and product selectivity.[3] Polar solvents may accelerate reactions by stabilizing charged intermediates or transition states.[5] For instance, in nucleophilic thiol-yne additions, a polar solvent can facilitate the formation of the thiolate anion, which is a more potent nucleophile. Conversely, non-polar solvents might be preferred for certain radical-mediated reactions.[6] Some studies have shown that water can even be a beneficial solvent for thiol-yne reactions, potentially through hydrogen bonding interactions that activate the substrates.[3]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., hexane, THF, acetonitrile, water). | The transition state of your reaction may be stabilized by a specific solvent environment. For nucleophilic additions, polar aprotic solvents like DMF or DMSO can be effective. |
| Insufficient Catalyst/Initiator | If using a base-catalyzed or radical-initiated reaction, ensure the catalyst/initiator is active and used in the correct concentration. | Bases deprotonate the thiol to the more reactive thiolate. Radical initiators are necessary to generate the initial thiyl radical for radical pathways. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Some reactions have a significant activation energy barrier that can be overcome with thermal energy. |
| Oxidation of Thiol | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Thiols can be oxidized to disulfides by atmospheric oxygen, especially in the presence of base, which removes the starting material from the desired reaction. |
Issue 2: Poor Product Selectivity (e.g., mixture of isomers, side products)
| Potential Cause | Troubleshooting Step | Explanation |
| Competing Reaction Pathways | The choice of solvent can favor one pathway over another. For instance, a nucleophilic mechanism might be favored in a polar solvent, while a radical mechanism could dominate in a non-polar solvent. | The thiol-yne reaction can proceed through different mechanisms, leading to different products. Solvent polarity can influence the stability of intermediates in each pathway. |
| Isomerization of Products | Alter the solvent and reaction temperature. The E/Z isomerization of vinyl sulfide products can be influenced by these conditions.[3] | The thermodynamic stability of product isomers can vary with the solvent environment. |
| Formation of Disulfide Byproduct | Use degassed solvents and maintain an inert atmosphere. The choice of solvent can also play a role; for example, THF in the presence of Cu(I) and oxygen has been reported to favor disulfide formation.[4][7] | The oxidation of the thiol to a disulfide is a common side reaction. |
Data Presentation
Table 1: Hypothetical Influence of Solvent on the Rate of a Nucleophilic Thiol-Yne Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| n-Hexane | 1.9 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 15 |
| Dichloromethane (DCM) | 9.1 | 25 |
| Acetonitrile (MeCN) | 37.5 | 80 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 150 |
Note: This data is illustrative and intended to show a general trend. Actual results may vary.
Table 2: Hypothetical Product Distribution in the Reaction of this compound as a Function of Solvent
| Solvent | Reaction Type | Product A (Anti-Markovnikov) | Product B (Markovnikov) | Disulfide Byproduct |
| Toluene | Radical Initiated | 85% | 10% | 5% |
| Dichloromethane | Base Catalyzed | 20% | 75% | 5% |
| 1,2-Dichloroethane (DCE) | Base Catalyzed | 15% | 80% | 5% |
| Tetrahydrofuran (THF) | Base Catalyzed | 40% | 40% | 20% |
Note: This data is hypothetical and for illustrative purposes. Product distribution is highly dependent on specific reaction conditions.
Experimental Protocols
Protocol: Screening Solvents for the Base-Catalyzed Intramolecular Cyclization of this compound
-
Preparation:
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Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
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Prepare stock solutions of this compound and a suitable base (e.g., DBU) in a high-purity, anhydrous solvent (e.g., toluene).
-
-
Reaction Setup:
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In a series of inert-atmosphere-flushed vials, add 1 mL of each solvent to be tested (e.g., hexane, THF, DCM, acetonitrile, DMSO).
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To each vial, add the this compound stock solution to a final concentration of 0.1 M.
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Stir the solutions at room temperature for 5 minutes.
-
-
Initiation and Monitoring:
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Initiate the reaction by adding the base stock solution to each vial to a final concentration of 0.01 M.
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Monitor the reaction progress at set time intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr) by taking aliquots and quenching with a weak acid.
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Analyze the quenched aliquots by a suitable method such as GC-MS or ¹H NMR to determine the conversion and product distribution.
-
-
Work-up and Analysis:
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Upon completion, quench the reactions.
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Perform an appropriate work-up (e.g., liquid-liquid extraction).
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Purify the product by column chromatography if necessary.
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Characterize the product(s) by spectroscopic methods (NMR, IR, MS).
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Visualizations
Caption: Experimental workflow for screening solvent effects.
Caption: Simplified reaction pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09687C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddd.uab.cat [ddd.uab.cat]
troubleshooting low conversion rates in thiol-yne reactions
Welcome to the technical support center for thiol-yne reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low conversion rates in thiol-yne reactions?
Low conversion rates in thiol-yne reactions can stem from several factors, including inefficient radical generation, suboptimal stoichiometry, inappropriate solvent choice, and catalyst deactivation. For photo-initiated reactions, the light source's intensity and wavelength are critical. In base-catalyzed reactions, the choice and concentration of the base play a pivotal role. Side reactions, such as the formation of disulfides, can also consume starting materials and reduce the yield of the desired product.[1][2]
Q2: How does the stoichiometry of thiol and alkyne affect the reaction outcome?
The stoichiometry is a critical parameter. In radical-mediated thiol-yne reactions, each alkyne functional group can react with two thiol functional groups.[3] An excess of thiol can be used to drive the reaction to completion and ensure full conversion of the alkyne. However, an off-stoichiometric ratio can be intentionally used to leave unreacted functional groups on a polymer for subsequent modifications.[4][5][6] For mono-addition products, a 1:1 ratio is theoretically ideal, but optimization may be required depending on the reactivity of the substrates.
Q3: My reaction is producing a significant amount of disulfide byproducts. How can I minimize this?
Disulfide formation is a common side reaction, often favored under oxidative conditions.[7] To minimize disulfide formation, it is crucial to degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] The choice of catalyst and solvent can also influence the extent of this side reaction. Some photoredox systems are particularly sensitive to oxygen, which can lead to oxidative side products.[2][9]
Q4: Can the choice of solvent impact the conversion rate and selectivity?
Yes, the solvent can have a pronounced effect on both the rate and selectivity of thiol-yne reactions.[1][10] For radical reactions, the solvent's ability to participate in hydrogen atom transfer can be a factor.[10][11] In nucleophilic thiol-yne additions, solvent polarity can influence the reaction rate and the stereochemistry of the product.[1] Some studies have shown that aqueous media or mixtures with water can facilitate certain thiol-yne reactions.[1][12][13] It is often necessary to screen a range of solvents to find the optimal conditions for a specific substrate pair.
Q5: What is the difference between radical-mediated and nucleophilic thiol-yne reactions?
Radical-mediated thiol-yne reactions are typically initiated by light (with or without a photoinitiator) or heat and proceed through a free-radical chain mechanism.[3][14][15] This often results in an anti-Markovnikov addition product.[14] Nucleophilic thiol-yne reactions, on the other hand, are typically catalyzed by bases and involve the nucleophilic attack of a thiolate anion on an activated alkyne.[1][16] The regioselectivity of nucleophilic additions can be different from radical additions, often leading to Markovnikov or anti-Markovnikov products depending on the substrate and conditions.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired product, consider the following troubleshooting steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Thiol–yne chemistry for 3D printing: exploiting an off-stoichiometric route for selective functionalization of 3D objects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09687C [pubs.rsc.org]
- 9. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01939A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Exothermic Thiol-Yne Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic thiol-yne reactions. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiol-yne reaction is proceeding too quickly and uncontrollably, leading to a significant temperature spike. What is causing this, and how can I mitigate it?
A1: Uncontrolled temperature spikes, or thermal runaways, are common in thiol-yne reactions due to their exothermic nature, especially during polymerization.[1] The heat generated by the reaction can accelerate the reaction rate, creating a positive feedback loop.[1] This can lead to side reactions, reduced product selectivity, and compromised material properties.
Troubleshooting Steps:
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Reduce Reactant Concentration: Lowering the concentration of your thiol and alkyne monomers by using a suitable solvent can help dissipate heat more effectively.
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Control Reactant Addition: Instead of adding all reactants at once, use a semi-batch process where one of the reactants is added gradually. This allows the cooling system to manage the heat generated over a longer period.
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Improve Heat Removal: Ensure your reaction vessel has an efficient cooling system. Options include using a cooling jacket, an external heat exchanger, or internal cooling coils.[2][3] For lab-scale reactions, an ice/water bath or a cryocool can be effective.[4][5]
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Optimize Stirring: Adequate stirring is crucial to prevent the formation of localized hot spots and ensure uniform temperature throughout the reactor.[2]
Q2: I am observing unexpected side products in my base-catalyzed thiol-yne reaction. Could this be related to temperature?
A2: Yes, elevated temperatures can lead to side reactions and affect the stereochemistry of your product.[6] In some cases, high temperatures can cause a retro-Michael addition, where the thiol-yne adduct reverts to the starting thiol and alkyne.[6] For base-catalyzed reactions, temperature, along with the choice of catalyst and solvent, can influence the E/Z isomerization of the resulting vinyl sulfide.[6]
Troubleshooting Steps:
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Lower Reaction Temperature: If possible, run the reaction at a lower temperature. For photo-initiated reactions, this can often be room temperature.[7]
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Select a Milder Catalyst: A less reactive base might slow down the reaction and reduce the exotherm.
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Choose an Appropriate Solvent: Solvents with higher heat capacities can help absorb the heat generated during the reaction. Water has been shown to be an effective solvent for some thiol-yne reactions and can facilitate the reaction through hydrogen bonding.[6]
Q3: The mechanical properties of my thiol-yne polymer network, such as the glass transition temperature (Tg), are inconsistent. Can temperature fluctuations during polymerization be the cause?
A3: Absolutely. The final properties of a polymer network are highly dependent on the curing process. An uncontrolled exotherm can lead to an inhomogeneous network structure. For instance, vitrification can occur if the Tg of the forming polymer reaches the polymerization temperature, which can limit the final conversion of the functional groups and affect the material's properties.[8] Running the polymerization at a controlled, sometimes elevated, temperature can help achieve higher conversion and more consistent properties.[8]
Troubleshooting Steps:
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Implement Isothermal Control: Use a temperature controller with a cooling system to maintain a constant reaction temperature.
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Monitor Temperature in Real-Time: Place a thermocouple or an IR temperature sensor to monitor the internal temperature of the reaction mixture.[9][10]
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Consider a Two-Stage Cure: For photopolymerizations, an initial low-intensity UV exposure to gel the material followed by a thermal post-cure can sometimes lead to more uniform network properties.
Data Presentation: Polymer Properties
The following tables summarize quantitative data on the thermomechanical properties of polymers synthesized via thiol-yne reactions, highlighting the impact of monomer structure and reaction conditions.
Table 1: Thermomechanical Properties of a Thiol-Yne Network Compared to a Thiol-Ene Network
| Property | PETMP/DDY (Thiol-Yne) | PETMP/BDDVE (Thiol-Ene) |
| Glass Transition Temp (Tg) | 48.9 °C | -22.3 °C |
| Rubbery Modulus | 80 MPa | 13 MPa |
Data sourced from a study on radical-mediated step-growth photopolymerizations. The higher Tg and modulus of the thiol-yne network are attributed to its higher cross-link density.[8]
Table 2: Glass Transition Temperatures of Various Thiol-Yne Polymer Networks
| Thiol Monomer | Alkyne Monomer | Glass Transition Temp (Tg) |
| PETMP | DPE | -10 °C |
| TMPTMP | DPE | 1 °C |
| PETMP | TPE | 18 °C |
| TMPTMP | TPE | 42 °C |
PETMP: Pentaerythritol tetrakis(3-mercaptopropionate), TMPTMP: Trimethylolpropane tris(3-mercaptopropionate), DPE: Dipropargyl ether of Bisphenol A, TPE: Tripropargyl ether of Trisphenol A. Data from a study on the synthesis and photopolymerization of multifunctional alkynes.[11]
Experimental Protocols
Methodology for Temperature Monitoring and Control in Photo-initiated Thiol-Yne Polymerization
This protocol describes a general method for monitoring and controlling the temperature of a UV-initiated thiol-yne polymerization.
1. Materials and Equipment:
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Thiol and alkyne monomers
-
Photoinitiator (e.g., Irgacure or DMPA)
-
Reaction vessel (e.g., jacketed glass reactor or a mold for thin films)
-
UV light source (e.g., mercury lamp or LED with controlled intensity)
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Temperature monitoring device (e.g., T-type thermocouple or non-contact IR sensor)[9][10]
-
Cooling system (e.g., recirculating chiller connected to the reactor jacket, or a cooling plate)[3][12]
-
Stirring mechanism (if applicable, for reactions in solution)
2. Procedure:
-
Preparation: Mix the thiol and alkyne monomers in the desired stoichiometric ratio with the photoinitiator in the reaction vessel. If using a solvent, add it at this stage.
-
Setup: Place the reaction vessel in the designated cooling setup. If using a jacketed reactor, connect the inlet and outlet to the recirculating chiller and set the desired coolant temperature. Insert the temperature probe into the reaction mixture, ensuring it does not interfere with stirring or UV light exposure.
-
Equilibration: Allow the reaction mixture to reach the desired starting temperature (e.g., 25 °C) before initiating the polymerization.
-
Initiation and Monitoring: Start the stirring (if applicable) and turn on the UV light source. Begin recording the temperature of the reaction mixture in real-time.
-
Temperature Control:
-
Passive Control: For small-scale or less exothermic reactions, the cooling jacket set at a constant temperature may be sufficient to dissipate the heat.
-
Active Control: For highly exothermic reactions, use a PID controller linked to the cooling system to maintain a set temperature by adjusting the cooling rate. Alternatively, the intensity of the UV light can be modulated to control the rate of initiation and thus the rate of heat generation.
-
-
Completion: Continue the reaction under UV exposure and controlled temperature for the desired duration or until conversion is complete.
-
Post-Cure (Optional): After UV exposure, the material can be subjected to a thermal post-cure in an oven to ensure complete reaction of any remaining functional groups.
Visualizations
Caption: Troubleshooting workflow for managing uncontrolled temperature spikes.
Caption: Diagram of a temperature-controlled photopolymerization setup.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amarequip.com [amarequip.com]
- 3. youtube.com [youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-time Temperature Monitoring During Light-Curing of Experimental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uvebtech.com [uvebtech.com]
- 11. "Synthesis, Thiol-Yne "Click" Photopolymerization, and Physical Propert" by Justin W. Chan, Junghwan Shin et al. [aquila.usm.edu]
- 12. asynt.com [asynt.com]
dealing with steric hindrance in pent-2-yne-1-thiol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pent-2-yne-1-thiol in their experiments.
Frequently Asked Questions (FAQs)
Q1: My thiol-yne reaction with this compound is showing low or no product yield. What are the common causes?
A1: Low yields in thiol-yne reactions can stem from several factors. Incomplete reaction is a common issue. Thiol-yne reactions can proceed through radical-mediated or nucleophilic pathways, and ensuring the chosen pathway is efficiently initiated and propagated is crucial. Additionally, side reactions such as the formation of disulfide bonds can consume the starting thiol, reducing the yield of the desired product. Steric hindrance, especially with bulky reaction partners, can also significantly slow down the reaction rate, leading to low conversion within a given timeframe.
Q2: I am observing the formation of an unexpected side product. What could it be?
A2: A common side product in reactions involving thiols is the corresponding disulfide, formed through the oxidative coupling of two thiol molecules. This is particularly prevalent if the reaction is exposed to air or other oxidizing agents. Another possibility, especially in radical-mediated thiol-yne reactions, is the di-addition product where two thiol molecules add across the alkyne, forming a dithioether. Depending on the reaction conditions, a mixture of (E/Z)-alkene isomers may also be formed in the mono-addition product.
Q3: How can I minimize the formation of disulfide byproducts?
A3: To minimize disulfide formation, it is essential to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degassing the solvents and reagents prior to use can also be beneficial. Additionally, using a slight excess of the thiol starting material can sometimes help to drive the desired reaction over the oxidative side reaction. In some cases, the use of a mild reducing agent can help to prevent or reverse disulfide formation, though this must be compatible with the other reagents.
Q4: What is the role of a catalyst in this compound reactions, and how do I choose the right one?
A4: Catalysts are often crucial for promoting the thiol-yne reaction. For radical-mediated pathways, a radical initiator such as AIBN or a photoinitiator under UV irradiation is typically used. For nucleophilic (Michael addition) pathways, a base or a nucleophilic catalyst is employed to deprotonate the thiol, forming a more reactive thiolate. The choice of catalyst depends on the desired mechanism and the compatibility with other functional groups in your substrate. Transition metal complexes (e.g., those of rhodium, iridium, or gold) can also catalyze thiol-yne additions, often with high regio- and stereoselectivity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inefficient Radical Initiation: Insufficient UV exposure or thermal initiator concentration. | Increase UV irradiation time/intensity or the concentration of the radical initiator. Ensure the chosen initiator is appropriate for the reaction temperature. |
| Base is too weak for Thiol Deprotonation: The pKa of the thiol requires a stronger base to generate the nucleophilic thiolate. | Switch to a stronger base. For example, if triethylamine (TEA) is ineffective, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | |
| Steric Hindrance: The reaction partner for this compound is bulky, preventing effective approach to the alkyne. | Consider using a protecting group on the thiol to temporarily reduce its steric profile during a different synthetic step. Alternatively, explore catalysts known to be effective for sterically hindered substrates. | |
| Formation of Multiple Products | Mixture of E/Z Isomers: The reaction conditions lead to non-selective formation of geometric isomers. | The stereoselectivity of thiol-yne reactions can be influenced by the catalyst and solvent. For nucleophilic additions, catalyst and solvent choice can favor one isomer.[2] Transition-metal catalyzed reactions often provide high stereoselectivity. |
| Mono- and Di-addition Products: The reaction conditions allow for the initial vinyl sulfide product to react with a second molecule of this compound. | Control the stoichiometry of the reactants. Using a slight excess of the alkyne can favor mono-addition. The relative rates of the first and second additions can also be influenced by the catalyst and reaction conditions. | |
| Significant Disulfide Formation | Presence of Oxygen: The thiol is being oxidized by atmospheric oxygen. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents and reagents. |
| Difficulty in Product Purification | Strong Odor and Residual Thiol: Thiols are notoriously odorous and can be difficult to remove completely. | After the reaction, residual thiol can be quenched by adding a slight excess of a scavenger, such as a Michael acceptor or a mild oxidizing agent, before workup. Glassware can be cleaned with a bleach solution to oxidize residual thiols.[3] |
Experimental Protocols
Representative Protocol for Radical-Mediated Thiol-Yne Reaction of this compound
This protocol is a general guideline and should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Alkene or other reaction partner
-
Radical initiator (e.g., AIBN, 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
Procedure:
-
In a flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the reaction partner (1.1 eq) in the chosen solvent.
-
Add the radical initiator (0.05 - 0.2 eq).
-
If using a photoinitiator, place the reaction vessel under a UV lamp (e.g., 365 nm) and irradiate for the desired time, monitoring the reaction progress by TLC or GC/LC-MS.
-
If using a thermal initiator, heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., for AIBN, ~70-80 °C).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired vinyl sulfide.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and potential issues, the following diagrams illustrate key concepts.
Figure 1. Competing pathways in thiol-yne reactions.
This diagram illustrates the two primary pathways for thiol-yne reactions, radical and nucleophilic, as well as a common side reaction.
Figure 2. A troubleshooting flowchart for low yield.
This flowchart provides a logical sequence of steps to diagnose and address low yields in this compound reactions.
References
optimizing initiator concentration for radical thiol-yne polymerization
Technical Support Center: Radical Thiol-Yne Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of initiator concentration in radical-mediated thiol-yne polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for photoinitiators in radical thiol-yne polymerization?
The optimal photoinitiator concentration typically falls between 0.1 wt% and 5.0 wt%, depending on the specific initiator, monomers, and the desired reaction kinetics. It is crucial to empirically determine the optimal concentration for each unique system.
| Photoinitiator | Monomer System | Concentration | Light Conditions | Source |
| Irgacure 184 | Pentaerythritol tetra(3-mercaptopropionate) (PETMP) / 1,9-Decadiyne (DDY) | 3 wt % | 365 nm, 30 mW/cm² | [1][2] |
| Irgacure 184 | PETMP / DDY | 0.0490 M | 365 nm, 30 mW/cm² | [3] |
| Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) | Bis(propargyl) fumarate / Trimethylolpropane tris(3-mercaptopropionate) | 1 phr (parts per hundred resin) | Visible Light | [4] |
| 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Various | Not specified | UV | [5] |
Q2: How does the initiator concentration impact polymerization kinetics and final monomer conversion?
Initiator concentration directly influences the rate of radical generation, which in turn affects the overall polymerization rate.
-
Polymerization Rate: The polymerization rate generally increases with higher initiator concentration.[6] For thiol-yne systems, the rate has been shown to scale with the initiation rate to an exponent of approximately 0.65, indicating a deviation from classical polymerization kinetics where termination occurs exclusively by bimolecular reactions.[1][7]
-
Gelation Time: Higher initiator concentrations can lead to faster gelation times. For instance, in a thiol-ene system, doubling a photoinitiator concentration from 0.05 wt% shortened the gelation time from 50s to 25s for the LAP initiator and from 70s to 40s for Irgacure 2959.[6]
-
Final Conversion: An adequate initiator concentration is necessary to achieve high monomer conversion. If the concentration is too low, the radical supply may be insufficient to drive the polymerization to completion, especially in the presence of inhibitors like oxygen.[8]
Q3: What are the consequences of using an initiator concentration that is too high or too low?
Finding the optimal concentration is a balancing act. Both excessively high and low concentrations can lead to undesirable outcomes.
| Initiator Concentration | Potential Consequences | Explanation |
| Too Low | - Slow or incomplete polymerization- Reduced final monomer conversion- Low cross-link density and poor mechanical properties | An insufficient number of primary radicals are generated to sustain the propagation reaction, leading to premature termination. The polymerization rate is significantly reduced.[8] |
| Too High | - Increased side reactions (e.g., homopolymerization)- Formation of network defects- Increased termination products- Reduced polymer molecular weight- Potential for increased yellowing and cytotoxicity | An excess of radicals can lead to unwanted side reactions, such as the homopolymerization of alkyne groups, especially when alkynes are in excess.[1][7] It also increases the probability of bimolecular termination, which can limit chain growth and create a more heterogeneous network.[9][10] |
Q4: How do I select the appropriate photoinitiator for my specific thiol-yne system?
The choice of initiator depends primarily on the wavelength of your light source (UV or visible), the desired curing depth, and the required reaction speed.
| Photoinitiator System | Excitation Wavelength | Key Characteristics | Source |
| Irgacure 2959 (Ig2959) | 320–500 nm (UV) | - Slower polymerization (70s gel time)- Poor curing depth (1.62 ± 0.49 mm)- Good for applications requiring long pre-incubation times | [6][11] |
| LAP | 320–500 nm (UV-Vis) | - Moderate polymerization speed (50s gel time)- Good curing depth (7.38 ± 2.13 mm) | [6][11] |
| Ru/SPS | 400–500 nm (Visible) | - Very fast polymerization (<5s gel time)- Excellent curing depth (8.88 ± 0.94 mm)- Ideal for rapid gelation and thick constructs | [6][11] |
| BAPO | Visible Light | - Effective for 3D printing applications with visible light sources. | [4] |
| Irgacure 184 | ~365 nm (UV) | - Commonly used, effective initiator for creating highly cross-linked networks. | [1][2] |
Troubleshooting Guide
Problem: My polymerization is slow, or the final conversion is low.
This is a common issue that can often be resolved by systematically checking your experimental setup and formulation.
Caption: Troubleshooting workflow for slow or incomplete polymerization.
-
Verify Light Source: Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your photoinitiator and that the intensity is adequate.[12]
-
Minimize Oxygen Inhibition: While thiol-yne reactions are less sensitive to oxygen than acrylates, oxygen can still react with carbon-centered radicals.[8] For highly sensitive systems, de-gassing the monomer mixture or performing the polymerization under an inert atmosphere (N₂ or Ar) can improve rates.
-
Increase Initiator Concentration: If the above steps do not resolve the issue, incrementally increase the photoinitiator concentration. This will generate more radicals and increase the polymerization rate.[6]
-
Re-evaluate Monomers: Check the purity of your thiol and alkyne monomers. Impurities can act as inhibitors or chain-terminating agents.
Problem: My final polymer has poor mechanical properties, or I suspect side reactions have occurred.
These issues can arise from a non-ideal network structure, often linked to the initiation process.
-
Decrease Initiator Concentration: An excessively high concentration of initiator can lead to a higher occurrence of termination reactions and the formation of shorter polymer chains, compromising mechanical integrity.[9] It can also promote side reactions like homopolymerization of the alkyne.[1][7] Try reducing the initiator concentration.
-
Check Monomer Stoichiometry: The ratio of thiol to alkyne functional groups is critical. An off-stoichiometric ratio can lead to unreacted functional groups in the final network, which act as plasticizers and reduce the glass transition temperature and modulus.[3][7] Ensure the stoichiometric balance is correct for the desired network structure.
-
Monitor the Reaction: Use techniques like real-time FT-IR spectroscopy to monitor the consumption of thiol (~2570 cm⁻¹) and alkyne (~2120 cm⁻¹) functional groups.[4] This provides direct evidence of the reaction progress and can help identify if one monomer is being consumed preferentially or if reactions are stalling.
Experimental Protocols
General Protocol for Photoinitiated Radical Thiol-Yne Polymerization
This protocol provides a general methodology for performing a thiol-yne photopolymerization experiment.
Caption: Standard experimental workflow for thiol-yne photopolymerization.
Materials:
-
Multifunctional thiol monomer (e.g., Pentaerythritol tetra(3-mercaptopropionate), PETMP)
-
Multifunctional alkyne monomer (e.g., 1,9-Decadiyne, DDY)
-
Photoinitiator (e.g., Irgacure 184, BAPO)
-
Light source (e.g., 365 nm UV lamp)
-
Spectrometer for monitoring (e.g., FT-IR)
Methodology:
-
Formulation: Prepare the monomer mixture by combining the thiol and alkyne monomers in a glass vial. For a complete conversion of both groups in a typical thiol-yne reaction, the stoichiometry is 2 thiol functional groups for every 1 alkyne functional group.[7]
-
Initiator Addition: Add the desired weight percentage of the photoinitiator to the monomer mixture. Ensure it is fully dissolved, using gentle heating, vortexing, or sonication if necessary.
-
Sample Preparation: Place a drop of the liquid formulation between two transparent substrates (e.g., NaCl plates for FT-IR analysis or glass slides) separated by a spacer to ensure a uniform thickness.
-
Curing: Expose the sample to a light source with a known wavelength and intensity (e.g., 365 nm at 30 mW/cm²).[3]
-
Monitoring Conversion: The reaction progress can be monitored in real-time using Fourier-Transform Infrared (FT-IR) spectroscopy. Calculate the conversion by measuring the decrease in the peak area of the thiol S-H stretch (around 2570 cm⁻¹) and the alkyne C≡C stretch (around 2120 cm⁻¹).[4]
-
Post-Cure Analysis: Once the reaction is complete, the solid polymer sample can be removed from the substrates for further characterization, such as Dynamic Mechanical Analysis (DMA) to measure the glass transition temperature (Tg) and modulus, or Differential Scanning Calorimetry (DSC).
Reaction Mechanism Visualization
The radical-mediated thiol-yne reaction proceeds via a two-stage step-growth mechanism. Each alkyne functional group can react sequentially with two thiol molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Validation & Comparative
Comparative Analysis of Reaction Pathways for Pent-2-yne-1-thiol: A Guide to NMR Spectral Data of Cyclization Products
For researchers, scientists, and drug development professionals, understanding the reaction dynamics and product outcomes of bifunctional molecules is paramount. This guide provides a comparative analysis of the intramolecular cyclization of pent-2-yne-1-thiol under radical and nucleophilic conditions, offering insights into the expected nuclear magnetic resonance (NMR) signatures of the resulting products. The data presented herein is a consolidation of established principles of thiol-yne reactions and spectroscopic data from analogous chemical systems, providing a robust predictive framework for experimental design and analysis.
The intramolecular reaction of this compound, a molecule possessing both a nucleophilic thiol group and an electrophilic alkyne moiety, predominantly yields a five-membered heterocyclic compound, 2-ethylidene-tetrahydrothiophene. The stereochemical outcome of this cyclization, specifically the geometry of the exocyclic double bond, is highly dependent on the reaction mechanism. This guide compares the radical-mediated and base-catalyzed pathways, providing detailed experimental protocols and expected NMR spectral data for the resulting (E)- and (Z)-isomers.
Comparison of Reaction Pathways and Product Stereochemistry
The intramolecular thiol-yne cyclization of this compound can be initiated through two primary pathways: a radical-mediated addition and a nucleophilic (base-catalyzed) addition. The choice of initiator dictates the stereoselectivity of the reaction, leading to different ratios of the (E)- and (Z)-isomers of 2-ethylidene-tetrahydrothiophene.
-
Radical-Mediated Cyclization: Typically initiated by azobisisobutyronitrile (AIBN) and heat or UV light, this pathway proceeds through a thiyl radical addition to the alkyne. This process generally results in the formation of a mixture of (E)- and (Z)-isomers, with the (E)-isomer often being the major product due to thermodynamic stability.
-
Nucleophilic (Base-Catalyzed) Cyclization: In the presence of a base, the thiol is deprotonated to form a thiolate anion. This potent nucleophile then attacks the alkyne in a conjugate addition fashion. This pathway typically exhibits higher stereoselectivity, often favoring the formation of the (Z)-isomer.
The distinct stereochemical outcomes of these pathways can be readily distinguished and quantified using ¹H NMR spectroscopy by analyzing the chemical shifts and coupling constants of the vinyl protons.
Predicted NMR Spectral Data for Cyclization Products
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the (E)- and (Z)-isomers of 2-ethylidene-tetrahydrothiophene. This data is based on the analysis of structurally similar compounds reported in the literature and predictive NMR software. It serves as a reliable guide for the identification and characterization of the cyclization products.
Table 1: Predicted ¹H NMR Spectral Data for 2-Ethylidene-tetrahydrothiophene Isomers (in CDCl₃)
| Proton Assignment | (E)-2-ethylidene-tetrahydrothiophene | (Z)-2-ethylidene-tetrahydrothiophene |
| H-vinyl (q) | ~5.50 ppm | ~5.30 ppm |
| CH₃-ethylidene (d) | ~1.70 ppm | ~1.85 ppm |
| H-3 (t) | ~2.80 ppm | ~2.90 ppm |
| H-4 (m) | ~1.95 ppm | ~2.05 ppm |
| H-5 (t) | ~3.00 ppm | ~3.10 ppm |
Table 2: Predicted ¹³C NMR Spectral Data for 2-Ethylidene-tetrahydrothiophene Isomers (in CDCl₃)
| Carbon Assignment | (E)-2-ethylidene-tetrahydrothiophene | (Z)-2-ethylidene-tetrahydrothiophene |
| C-2 | ~135 ppm | ~133 ppm |
| C-vinyl | ~115 ppm | ~117 ppm |
| CH₃-ethylidene | ~14 ppm | ~16 ppm |
| C-3 | ~32 ppm | ~34 ppm |
| C-4 | ~30 ppm | ~31 ppm |
| C-5 | ~38 ppm | ~40 ppm |
Experimental Protocols
The following are detailed, representative protocols for conducting the intramolecular cyclization of this compound under both radical-initiated and base-catalyzed conditions.
Protocol 1: Radical-Initiated Intramolecular Cyclization
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and temperature controller
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous toluene (20 mL).
-
Add AIBN (0.1 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the (E)- and (Z)-isomers of 2-ethylidene-tetrahydrothiophene.
-
Characterize the purified products by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Base-Catalyzed Intramolecular Cyclization
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 mmol, 1.2 equivalents) that has been washed with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2-ethylidene-tetrahydrothiophene product.
-
Characterize the purified product by ¹H and ¹³C NMR spectroscopy to determine the isomeric ratio.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the signaling pathways of the two distinct reaction mechanisms and a generalized experimental workflow.
Caption: Reaction mechanisms for radical and nucleophilic cyclization.
Caption: A generalized workflow for synthesis and analysis.
Mass Spectrometry for the Characterization of Pent-2-yne-1-thiol Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The irreversible covalent modification of proteins by reactive electrophiles is a critical area of study in drug development and toxicology. Pent-2-yne-1-thiol, with its reactive alkyne group, represents a class of molecules capable of forming stable adducts with nucleophilic residues on proteins, primarily cysteine. Understanding the nature of these adducts is paramount for elucidating mechanisms of action, identifying off-target effects, and developing safer, more effective therapeutics. Mass spectrometry (MS) stands as the cornerstone analytical technique for the detailed characterization of such covalent modifications.
This guide provides a comparative overview of common mass spectrometry-based approaches for the analysis of this compound adducts. We will delve into the principles of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their relative strengths and weaknesses for this application.
Comparison of Mass Spectrometry Techniques for this compound Adduct Analysis
The choice of mass spectrometry technique significantly impacts the sensitivity, resolution, and type of information that can be obtained. Below is a summary of key performance characteristics for ESI-MS, MALDI-TOF-MS, and LC-MS/MS in the context of analyzing this compound adducts.
| Feature | ESI-MS | MALDI-TOF-MS | LC-MS/MS |
| Ionization Principle | Soft ionization of analytes from a liquid phase, producing multiply charged ions. | Soft ionization where a laser desorbs and ionizes analytes from a solid matrix, typically producing singly charged ions. | ESI is the most common ion source, coupled with chromatographic separation. |
| Sensitivity | High, especially with nanospray sources (nano-ESI). | Good, but can be affected by matrix suppression and sample heterogeneity. | Very high, due to the combination of chromatographic separation and sensitive detection. |
| Mass Accuracy | High, especially with Orbitrap or FT-ICR analyzers. | Good to high, depending on the analyzer. | High, determined by the mass analyzer used. |
| Tolerance to Buffers/Salts | Low; requires extensive sample cleanup. | Higher than ESI, but high salt concentrations can still be problematic. | Low for the ESI source, but the LC frontend effectively removes most interfering substances. |
| Analysis of Complex Mixtures | Limited without prior separation. | Can analyze mixtures, but ion suppression can be a significant issue. | Ideal for complex mixtures due to the separation of components prior to MS analysis.[1] |
| Quantitative Capability | Good, especially with stable isotope labeling. | Generally considered less quantitative than ESI-based methods. | Excellent, particularly with techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). |
| Throughput | Moderate to high, depending on the sample introduction method. | High, suitable for screening large numbers of samples. | Lower than MALDI due to the time required for chromatographic separation. |
| Information Obtained | Intact mass of adducted proteins or peptides. | Intact mass of adducted proteins or peptides. | Peptide sequencing, precise localization of the modification site, and relative or absolute quantification. |
Experimental Protocols
A generalized workflow for the identification and characterization of this compound protein adducts using LC-MS/MS is provided below. This protocol can be adapted for initial screening with ESI-MS or MALDI-TOF-MS by analyzing the intact protein before the digestion step.
Sample Preparation: Protein Adduction and Digestion
-
Protein Incubation: Incubate the target protein with this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a defined period. Include a control sample with the protein and vehicle (e.g., DMSO) only.
-
Removal of Excess Reagent: Remove unreacted this compound by dialysis, buffer exchange, or protein precipitation.
-
Reduction and Alkylation:
-
Denature the protein sample in a buffer containing 8 M urea.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes. This step is crucial to prevent the formation of artificial disulfide bonds.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Resuspend the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase C18 column connected to an HPLC or UPLC system.
-
Elute the peptides using a gradient of increasing acetonitrile concentration containing 0.1% formic acid.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) equipped with an ESI source.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full scan (MS1) to detect peptide precursor ions, followed by fragmentation (MS2) of the most intense ions.
-
The fragmentation is typically achieved through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or Mascot.
-
Modification Specification: Include the mass of the this compound adduct (C5H8S, molecular weight ≈ 100.19 Da) as a variable modification on cysteine residues in the search parameters.
-
Validation: Manually inspect the MS/MS spectra of identified adducted peptides to confirm the presence of fragment ions that support the modification site.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways.
Caption: A generalized workflow for identifying and characterizing protein adducts of this compound.
While a specific signaling pathway directly modulated by this compound is not yet well-established in the literature, we can use the NF-κB pathway as a representative example of how a covalent alkyne inhibitor can impact cellular signaling. An alkynylpyrimidine-based inhibitor has been shown to covalently target a unique cysteine in NF-κB-inducing kinase (NIK), a key component of the noncanonical NF-κB pathway.[1][2]
Caption: An example of a signaling pathway modulated by a covalent alkyne inhibitor targeting a key kinase.
Conclusion
The characterization of this compound adducts is a multifaceted challenge that requires a robust analytical strategy. While ESI-MS and MALDI-TOF-MS are valuable for initial screening and confirmation of covalent modification, LC-MS/MS provides the most comprehensive data, enabling precise localization of the adduction site and quantification. The choice of technique will ultimately depend on the specific research question, sample complexity, and available instrumentation. The methodologies and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to effectively characterize these important covalent modifications.
References
A Comparative Guide to the Reactivity of Pent-2-yne-1-thiol and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of pent-2-yne-1-thiol with other classes of thiols, including alkanethiols and arenethiols. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting experiments involving this versatile thiol.
Introduction to Thiol Reactivity
Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. The reactivity of the thiol group is central to its utility in various chemical transformations, including nucleophilic additions, radical-mediated reactions, and redox processes. In the context of drug development and materials science, the predictable and tunable reactivity of thiols makes them invaluable for bioconjugation, polymer synthesis, and the development of covalent inhibitors.
This compound is a unique thiol featuring an internal alkyne functionality. This structural motif imparts distinct reactivity to the molecule, making it a valuable building block for the synthesis of complex molecules and materials. This guide will explore the reactivity of this compound in three key reactions: thiol-yne coupling, Michael addition, and disulfide bond formation, comparing its performance with representative alkanethiols (pentanethiol) and aromatic thiols (thiophenol).
Factors Influencing Thiol Reactivity
The reactivity of a thiol is governed by several key factors:
-
Acidity (pKa): The acidity of the S-H bond determines the concentration of the more nucleophilic thiolate anion (RS⁻) at a given pH. A lower pKa indicates a more acidic thiol and a higher concentration of the thiolate at physiological pH, generally leading to higher reactivity in nucleophilic reactions.
-
S-H Bond Dissociation Energy (BDE): The BDE of the S-H bond is a measure of the energy required to homolytically cleave the bond to form a thiyl radical (RS•). A lower BDE facilitates the formation of thiyl radicals, enhancing reactivity in radical-mediated processes like thiol-yne and thiol-ene reactions.
-
Steric Hindrance: The steric environment around the sulfur atom can significantly impact the accessibility of the thiol group to reactants, thereby influencing reaction rates. Bulky substituents near the -SH group can hinder its approach to electrophiles or other reactive species.
-
Electronic Effects: The electronic properties of the substituents attached to the thiol can influence the nucleophilicity of the sulfur atom and the stability of reaction intermediates. Electron-withdrawing groups can increase the acidity of the thiol, while electron-donating groups can increase the nucleophilicity of the thiolate.
Below is a diagram illustrating the interplay of these factors in determining thiol reactivity.
Comparative Reactivity Data
While specific kinetic data for this compound is not extensively available in the literature, we can draw comparisons based on the known reactivity of structurally similar compounds and general principles of thiol chemistry. The following tables summarize typical reactivity trends and available data for pentanethiol and thiophenol as benchmarks.
Table 1: Physicochemical Properties of Selected Thiols
| Thiol | Structure | pKa | S-H BDE (kcal/mol) |
| This compound | CH₃CH₂C≡CCH₂SH | ~9-10 (estimated) | ~85-90 (estimated) |
| Pentanethiol | CH₃(CH₂)₄SH | ~10.6 | ~87 |
| Thiophenol | C₆H₅SH | ~6.6 | ~78 |
Note: pKa and BDE values can vary depending on the solvent and experimental/computational method.
Table 2: Qualitative Reactivity Comparison in Key Thiol Reactions
| Reaction | This compound | Pentanethiol | Thiophenol |
| Thiol-Yne Coupling (Radical) | High | Moderate | High |
| Michael Addition (Nucleophilic) | Moderate | Low | High |
| Disulfide Formation (Oxidative) | Moderate | Moderate | High |
Key Reactions and Experimental Protocols
Thiol-Yne Coupling
The thiol-yne reaction is a powerful click chemistry transformation involving the addition of a thiol to an alkyne, typically initiated by radicals.[1] The reaction with this compound can proceed intramolecularly or intermolecularly, depending on the reaction conditions and the presence of other alkynes. The internal alkyne of this compound is generally less reactive than a terminal alkyne but can still participate in these reactions, often requiring a radical initiator.[2]
Expected Reactivity:
-
This compound: The presence of the alkyne functionality within the molecule allows it to act as both the thiol and the "yne" component in polymerization or cyclization reactions. Its reactivity in intermolecular thiol-yne additions to other alkynes is expected to be comparable to or slightly lower than that of alkanethiols due to potential steric hindrance from the propyl group.
-
Pentanethiol: As a typical alkanethiol, it readily participates in radical-mediated thiol-yne reactions.
-
Thiophenol: Due to its lower S-H BDE, thiophenol forms thiyl radicals more readily, leading to a higher reactivity in radical-initiated thiol-yne couplings compared to alkanethiols.
Experimental Protocol: Monitoring Thiol-Yne Reaction Kinetics by ¹H NMR
This protocol describes a general method for monitoring the progress of a thiol-yne reaction using ¹H NMR spectroscopy.[3][4][5]
-
Materials:
-
Thiol (e.g., this compound, pentanethiol, or thiophenol)
-
Alkyne (e.g., phenylacetylene)
-
Radical initiator (e.g., AIBN or a photoinitiator like DMPA)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
-
Procedure:
-
In an NMR tube, dissolve the alkyne (1.0 eq) and the thiol (1.1 eq) in the deuterated solvent to a final concentration of ~0.1 M.
-
Add the radical initiator (0.1 eq).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by either heating the sample to an appropriate temperature (for thermal initiators like AIBN) or by irradiating with a UV lamp (for photoinitiators).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the alkyne and thiol proton signals and the appearance of the vinyl sulfide product signals.
-
Integrate the relevant peaks to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction rates.
-
Michael Addition
The Michael addition (or conjugate addition) is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[6] For thiols, the reaction proceeds via the thiolate anion.
Expected Reactivity:
-
This compound: The reactivity will be primarily governed by its pKa. With an estimated pKa similar to alkanethiols, its reactivity in base-catalyzed Michael additions is expected to be lower than that of thiophenol.
-
Pentanethiol: With a relatively high pKa, pentanethiol is a weaker nucleophile than thiophenol and will exhibit slower reaction rates in Michael additions.
-
Thiophenol: Due to its lower pKa, thiophenol has a higher concentration of the more nucleophilic thiophenolate anion at a given pH, resulting in significantly faster Michael addition reactions compared to alkanethiols.[7]
Experimental Protocol: Competitive Michael Addition Assay
This protocol allows for the direct comparison of the reactivity of different thiols in a Michael addition reaction.
-
Materials:
-
A mixture of two different thiols (e.g., this compound and thiophenol) in equimolar amounts.
-
An α,β-unsaturated carbonyl compound (Michael acceptor), e.g., N-ethylmaleimide.
-
A suitable buffer solution (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., a solution of a highly reactive thiol like dithiothreitol).
-
Analytical instrument for product quantification (e.g., HPLC-MS).
-
-
Procedure:
-
Prepare a stock solution of the thiol mixture and the Michael acceptor in the buffer.
-
Initiate the reaction by mixing the thiol solution with the Michael acceptor solution at a defined temperature.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by HPLC-MS to identify and quantify the different Michael adducts formed from each thiol.
-
The ratio of the products will reflect the relative reactivity of the thiols.
-
Disulfide Bond Formation
Thiols can be oxidized to form disulfides (RSSR). This reaction is crucial in protein folding and can be a side reaction in many thiol-based transformations. The rate of disulfide formation is dependent on the pH, the presence of an oxidant, and the intrinsic properties of the thiol.[8][9]
Expected Reactivity:
-
This compound: The reactivity is expected to be similar to that of other primary alkanethiols.
-
Pentanethiol: Readily undergoes oxidation to the disulfide in the presence of mild oxidizing agents.
-
Thiophenol: Thiophenol is more susceptible to oxidation than alkanethiols due to the lower S-H bond dissociation energy and the stability of the resulting thiyl radical.
Experimental Protocol: UV-Vis Spectroscopic Monitoring of Disulfide Formation
This protocol uses Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to indirectly monitor the rate of thiol consumption during an oxidation reaction.[10]
-
Materials:
-
Thiol solution of known concentration.
-
Oxidizing agent (e.g., hydrogen peroxide or air).
-
Ellman's reagent (DTNB) solution.
-
Buffer solution (e.g., phosphate buffer, pH 7.4).
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the thiol and the oxidizing agent in the buffer solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Add the aliquot to a solution of Ellman's reagent. The unreacted thiol will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
-
Measure the absorbance at 412 nm.
-
The decrease in the concentration of free thiol over time, as determined by the decreasing absorbance at 412 nm, corresponds to the rate of disulfide formation.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a general workflow for comparing the reactivity of different thiols.
Conclusion
This compound presents a unique combination of a reactive thiol group and an internal alkyne, offering opportunities for diverse chemical transformations. Its reactivity profile is a blend of the characteristics of alkanethiols and the specific reactivity imparted by the alkyne moiety. While quantitative data for this compound remains to be fully explored, this guide provides a framework for its comparative assessment against other thiols. The provided experimental protocols offer a starting point for researchers to quantitatively evaluate its reactivity in key reactions, thereby enabling its effective utilization in the design of novel pharmaceuticals and advanced materials. Further research into the specific reaction kinetics of this compound is encouraged to fully unlock its synthetic potential.
References
- 1. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 2. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Magritek [magritek.com]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Validating Thiol-Yne Reactions: A Comparative Guide for Researchers
For researchers in drug development and chemical synthesis, the thiol-yne reaction, a cornerstone of click chemistry, offers a highly efficient pathway to construct carbon-sulfur bonds. The success of this reaction is paramount, and its validation requires robust analytical techniques. This guide provides a comparative overview of common methods for validating the thiol-yne reaction, with a focus on a representative reaction involving pent-2-yne-1-thiol. Detailed experimental protocols and data presentation are included to assist researchers in selecting the most appropriate validation strategy for their needs.
The thiol-yne reaction, a type of hydrothiolation, involves the addition of a thiol across an alkyne.[1][2] This reaction can proceed via either a radical-mediated or a nucleophilic pathway, each yielding distinct regio- and stereoisomers.[1][3] Given the potential for multiple products and byproducts, rigorous analytical validation is crucial to confirm reaction success, determine yield, and characterize the resulting products.
Key Analytical Techniques for Reaction Validation
Several analytical techniques are routinely employed to monitor the progress and confirm the outcome of thiol-yne reactions. The choice of method often depends on the specific requirements of the analysis, such as the need for real-time monitoring, quantitative accuracy, or structural elucidation. The most common techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural characterization of the products of a thiol-yne reaction. By analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals, researchers can unequivocally identify the structure of the vinyl sulfide product and any intermediates or byproducts.
¹H NMR Spectroscopy allows for the direct observation of protons in the molecule. Key diagnostic signals for a successful thiol-yne reaction include:
-
The disappearance of the acetylenic proton signal of the starting alkyne.
-
The disappearance of the thiol proton (-SH) signal.
-
The appearance of new signals in the vinylic region (typically 5-7 ppm), corresponding to the protons on the newly formed double bond. The coupling constants between these vinylic protons can help determine the stereochemistry (E/Z isomerism) of the product.[4]
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Evidence for a successful reaction includes:
-
The disappearance of the alkyne carbon signals (typically 65-90 ppm).
-
The appearance of new signals corresponding to the sp² hybridized carbons of the vinyl sulfide.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Powerful Tool for Real-Time Monitoring
FTIR spectroscopy is a rapid and non-destructive technique that is particularly well-suited for monitoring the kinetics of a thiol-yne reaction in real-time.[5][6][7] By tracking the disappearance of characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the product, the reaction progress can be followed continuously.
Key spectral changes to monitor include:
-
Disappearance of the S-H stretching band of the thiol, typically observed around 2550-2600 cm⁻¹.[8]
-
Disappearance of the ≡C-H stretching band (for terminal alkynes) around 3300 cm⁻¹ and the C≡C stretching band around 2100-2250 cm⁻¹.[8]
-
Appearance of a C=C stretching band for the vinyl sulfide product, typically in the region of 1600-1680 cm⁻¹.
Mass Spectrometry (MS): High Sensitivity for Product Identification and Purity Assessment
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the reaction products.[9][10] It is particularly useful for confirming the identity of the desired product and for detecting any side products or impurities, even at very low concentrations. Electrospray ionization (ESI) is a commonly used ionization technique for analyzing the products of thiol-yne reactions.[11][12] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the product.[13]
Comparison of Validation Methods
| Method | Principle | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, stereochemistry, quantitative analysis of product ratios.[14][15] | Unambiguous structure determination, quantitative. | Relatively slow, requires deuterated solvents, less sensitive than MS. |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | Real-time monitoring of functional group conversion, reaction kinetics.[5][16] | Fast, non-destructive, suitable for in-situ monitoring. | Provides functional group information, not detailed structure; quantification can be less precise than NMR. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight of products and byproducts, purity assessment.[11][17] | High sensitivity, high resolution for accurate mass determination. | Provides limited structural information on its own, may require chromatographic coupling (e.g., LC-MS) for complex mixtures. |
Experimental Protocols
General Protocol for Radical-Initiated Thiol-Yne Reaction
This protocol is based on general procedures for radical-mediated thiol-yne reactions.[1][2]
Materials:
-
Thiol (e.g., this compound) (1.0 eq)
-
Alkyne (1.0 - 1.2 eq)
-
Radical initiator (e.g., AIBN, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiol and the alkyne in the chosen solvent.
-
Add the radical initiator to the solution.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-80 °C for AIBN).
-
Monitor the reaction progress using TLC, GC-MS, or by taking aliquots for NMR or FTIR analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl sulfide.
General Protocol for Base-Catalyzed Thiol-Yne (Michael Addition) Reaction
This protocol is based on general procedures for base-catalyzed thiol-yne reactions.[3]
Materials:
-
Thiol (e.g., this compound) (1.0 eq)
-
Activated Alkyne (e.g., an alkyne with an adjacent electron-withdrawing group) (1.0 eq)
-
Base (e.g., triethylamine, DBU, catalytic amount)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve the thiol and the activated alkyne in the solvent.
-
Add the base to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC, HPLC, or by taking aliquots for NMR or FTIR analysis.
-
Upon completion, quench the reaction if necessary (e.g., with a dilute acid solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process, the following diagrams illustrate a typical workflow for a thiol-yne reaction and its validation, as well as a simplified representation of the radical-mediated reaction pathway.
Caption: Experimental workflow for a typical thiol-yne reaction and its validation.
Caption: Simplified signaling pathway for a radical-mediated thiol-yne reaction.
References
- 1. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. sfrbm.org [sfrbm.org]
- 10. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Catalysts for Pent-2-yne-1-thiol Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of alkynyl thiols is a critical step in the synthesis of novel therapeutic agents and complex molecular architectures. This guide provides a comparative analysis of various catalytic systems for reactions involving pent-2-yne-1-thiol, a key building block in organic synthesis. The performance of metal-based catalysts and photoredox systems is evaluated based on available experimental data, with a focus on hydrothiolation reactions. Detailed experimental protocols and reaction pathway diagrams are provided to facilitate the practical application of these methods.
The addition of a thiol across the carbon-carbon triple bond of an alkyne, known as hydrothiolation or the thiol-yne reaction, is an atom-economical method to produce vinyl sulfides. These products are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions. This guide focuses on the reactions of this compound, an internal alkynyl thiol, and compares the efficacy of different catalytic approaches.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in reactions analogous to the hydrothiolation of this compound. Due to the limited availability of data specifically for this compound, data from reactions with structurally similar internal alkynes and alkanethiols are included to provide a comparative perspective.
| Catalyst System | Substrate 1 (Alkyne) | Substrate 2 (Thiol) | Product Type | Yield (%) | Selectivity | Reaction Time (h) | Catalyst Loading (mol%) |
| Rhodium Catalysts | |||||||
| [Rh(μ-Cl)(IPr)(η²-olefin)]₂ | Internal Alkyne | Alkanethiol | Linear (E)-vinyl sulfide | High | High (E) | N/A | Low |
| Tp*Rh(PPh₃)₂ | Internal Alkyne | Alkanethiol | Branched vinyl sulfide | High | High (branched) | N/A | N/A |
| Gold(I) Catalysts | |||||||
| Au(I)/NHC | Phenylacetylene | Thiophenol | anti-Markovnikov | N/A | High (anti-Markovnikov) | N/A | N/A |
| Copper Catalysts | |||||||
| CuNPs/TiO₂ | Activated Alkynes | Thiol | anti-Markovnikov Z-vinyl sulfide | 47-97 | High (Z) | N/A | N/A |
| Photoredox Catalysts | |||||||
| ZnIn₂S₄ | Alkyne | Thiol | anti-Markovnikov | Moderate to Excellent | anti-Markovnikov | N/A | N/A |
Note: "N/A" indicates that the specific data point was not available in the cited literature. The presented data is based on analogous reactions and should be considered as a guideline for catalyst selection for this compound reactions.
Detailed Experimental Protocols
Rhodium-Catalyzed Hydrothiolation (General Procedure)
This protocol is adapted from studies on the hydrothiolation of internal alkynes using Wilkinson's catalyst and other rhodium complexes.
Materials:
-
This compound
-
Rhodium catalyst (e.g., [Rh(μ-Cl)(IPr)(η²-olefin)]₂ or Tp*Rh(PPh₃)₂)
-
Anhydrous solvent (e.g., THF, 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl sulfide.
Gold(I)-Catalyzed Hydrothiolation (General Procedure)
This protocol is based on the general principles of gold(I)-catalyzed additions to alkynes.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., a Au(I)/N-heterocyclic carbene complex)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the gold(I) catalyst and the anhydrous solvent.
-
Add this compound to the catalyst solution.
-
Stir the mixture at the specified temperature.
-
Follow the reaction's progress using TLC or GC analysis.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography to isolate the vinyl sulfide product.
Copper Nanoparticle-Catalyzed Hydrothiolation (General Procedure for Activated Alkynes)
While CuNPs/TiO₂ has been reported to be ineffective for non-activated alkynes, this protocol is provided for context with activated alkynes.[1][2]
Materials:
-
Activated alkyne
-
Thiol
-
CuNPs/TiO₂ catalyst
-
1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend the CuNPs/TiO₂ catalyst in 1,2-dichloroethane in a reaction flask under an inert atmosphere.[1][2]
-
Add the thiol and the activated alkyne to the suspension.[1][2]
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Wash the catalyst with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visible-Light Photoredox Catalyzed Hydrothiolation (General Procedure)
This is a general procedure based on the use of semiconductor photocatalysts.[3]
Materials:
-
This compound
-
Photocatalyst (e.g., ZnIn₂S₄)
-
Solvent (e.g., Methanol)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a suitable photoreactor vessel, suspend the photocatalyst in the solvent.
-
Add this compound to the suspension.
-
Irradiate the mixture with a visible light source while stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter to remove the photocatalyst.
-
Evaporate the solvent from the filtrate.
-
Purify the resulting product by column chromatography.
Reaction Pathways and Mechanisms
The regiochemical outcome of the hydrothiolation of an internal alkyne like this compound is determined by the reaction mechanism, which is dictated by the catalyst.
Metal-Catalyzed Hydrothiolation Pathways
Metal catalysts can promote either a Markovnikov or anti-Markovnikov addition of the thiol to the alkyne. The general mechanism often involves the coordination of the alkyne to the metal center, followed by nucleophilic attack of the thiol. The specific pathway and the resulting stereochemistry depend on the metal and the ligands. For instance, some rhodium catalysts favor the formation of branched (Markovnikov) products, while others yield linear (anti-Markovnikov) products.[4] Gold and copper catalysts often promote anti-Markovnikov addition.[1][2]
Caption: General pathways for metal-catalyzed hydrothiolation.
Photocatalyzed Radical Hydrothiolation
Visible-light photoredox catalysis typically proceeds through a radical mechanism, leading to the anti-Markovnikov product. The photocatalyst, upon excitation by light, generates a thiyl radical from the thiol. This radical then adds to the alkyne, and the resulting vinyl radical abstracts a hydrogen atom to yield the final product.[3]
Caption: Simplified mechanism for photocatalyzed hydrothiolation.
Experimental Workflow
The general workflow for conducting a catalytic reaction with this compound is outlined below.
Caption: General experimental workflow for catalytic reactions.
References
- 1. Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Visible light initiated hydrothiolation of alkenes and alkynes over ZnIn2S4 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols [organic-chemistry.org]
Purity Assessment of Synthesized Pent-2-yne-1-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized pent-2-yne-1-thiol. Recognizing the critical need for well-characterized reagents in research and development, this document outlines key analytical techniques, presents comparative data with relevant alternatives, and offers detailed experimental protocols. The alternatives chosen for comparison are 1-pentanethiol, representing a saturated thiol counterpart, and 1-pentyne, an isomeric alkyne, to highlight the unique analytical considerations for a molecule possessing both thiol and alkyne functionalities.
Comparative Analysis of Purity Assessment Methods
The purity of this compound and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for identifying and quantifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative purity assessment. A colorimetric assay using Ellman's reagent is a simple and effective method for quantifying the free thiol content.
| Analytical Technique | This compound | 1-Pentanethiol (Alternative 1) | 1-Pentyne (Alternative 2) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for identifying volatile organic impurities, isomers, and reaction byproducts. | High resolution for separating from other alkanethiols and related impurities. | Effective for purity determination and separation from other C5 isomers.[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural confirmation and allows for quantification against an internal standard.[2] | Characteristic signals for alkyl protons allow for straightforward purity assessment. | Distinctive alkyne proton signals are key for identification and quantification.[3][4] |
| Ellman's Assay (Colorimetric) | Quantifies the concentration of the free thiol group, crucial for assessing degradation (e.g., disulfide formation). | A standard method for quantifying free thiol content. | Not applicable as it lacks a thiol group. |
| Typical Purity (%) | >95% (synthesis dependent) | >98% (commercially available)[5] | ≥ 99% (commercially available)[1][6][7][8] |
Potential Impurities in Synthesized this compound
The synthesis of this compound, likely proceeding through a thiol-yne reaction, can introduce several potential impurities. Understanding these is crucial for developing robust analytical methods.
| Impurity Class | Specific Examples | Origin |
| Isomers | Pent-3-yne-1-thiol, Pent-4-yne-1-thiol | Incomplete isomerization or use of impure starting materials. |
| Reaction Byproducts | Vinyl sulfides, Dithioethers | Side reactions during thiol-yne synthesis, such as double addition of the thiol to the alkyne.[5] |
| Oxidation Products | Dipent-2-ynyl disulfide | Oxidation of the thiol group, especially upon exposure to air. |
| Unreacted Starting Materials | e.g., a pentynyl halide and a thiolating agent | Incomplete reaction during synthesis. |
| Solvent Residues | e.g., Tetrahydrofuran, Dichloromethane | Remnants from the reaction or purification process. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination
This protocol is designed for the analysis of volatile thiols and alkynes.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Oven program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment
This method allows for the determination of absolute purity against a certified internal standard.[2][9]
Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-purity NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard of known purity (e.g., maleic anhydride).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Predicted ¹H NMR Spectrum for this compound (in CDCl₃):
-
~1.1 ppm (t, 3H): Methyl protons (CH₃) coupled to the adjacent methylene group.
-
~1.6 ppm (sextet, 2H): Methylene protons (CH₂) adjacent to the methyl group, coupled to both the methyl and the other methylene group.
-
~2.2 ppm (t, 2H): Methylene protons (CH₂) adjacent to the alkyne, showing long-range coupling with the thiol proton.
-
~1.4 ppm (t, 1H): Thiol proton (SH) coupled to the adjacent methylene group. The chemical shift of the thiol proton can be variable and may broaden.
-
~2.5 ppm (s, 1H): No, this is an internal alkyne, so there is no acetylenic proton. The methylene group adjacent to the sulfur will be a doublet due to coupling with the SH proton. A more accurate prediction would be:
-
~1.1 ppm (t, 3H, J=7.5 Hz): -CH₃
-
~2.1-2.3 ppm (m, 2H): -CH₂-C≡
-
~3.3 ppm (d, 2H, J=7.5 Hz): -CH₂-SH
-
~1.4 ppm (t, 1H, J=7.5 Hz): -SH
-
Ellman's Assay for Free Thiol Quantification
This colorimetric assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free sulfhydryl groups to produce a yellow-colored product.[1][3][6][10][11]
Materials:
-
UV-Vis spectrophotometer.
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine or another thiol standard for calibration curve.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
To 50 µL of each standard solution, add 2.5 mL of Reaction Buffer and 100 µL of Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot a standard curve of absorbance versus thiol concentration.
-
-
Sample Analysis:
-
Dissolve the synthesized this compound in the Reaction Buffer to a suitable concentration.
-
Follow the same procedure as for the standards.
-
Determine the thiol concentration of the sample from the standard curve.
-
Visualizations
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Propyl mercaptan | C3H8S | CID 7848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pent-2-ene-1-thiol | 89222-68-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
Unraveling the Pent-2-yne-1-thiol Reaction: A Comparative Guide to Computational and Experimental Validation
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for designing novel synthetic routes and developing new chemical entities. The thiol-yne reaction, a cornerstone of click chemistry, offers a powerful tool for forging carbon-sulfur bonds. This guide provides a comprehensive comparison of computational modeling and experimental techniques used to validate the reaction mechanisms of pent-2-yne-1-thiol and related alkyne-thiol systems, supported by experimental data and detailed protocols.
Unveiling Reaction Pathways: The Synergy of In Silico and In Vitro Approaches
The elucidation of the this compound reaction mechanism, like many chemical transformations, benefits from a synergistic approach that combines the predictive power of computational modeling with the empirical evidence of experimental validation. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a cost-effective and insightful tool to probe reaction kinetics, thermodynamics, and stereoselectivity.[1][2] These theoretical predictions, however, necessitate rigorous experimental verification to anchor them in the reality of the laboratory.
Computational Modeling: A Window into the Transition State
Computational models provide a granular view of the reaction landscape, allowing for the characterization of transient species like transition states and intermediates that are often difficult to capture experimentally. Several theoretical methods have been successfully applied to model thiol-yne reactions.
A benchmark study on a diverse set of thiol-yne reactions identified the M06-2X/6-31+G(d,p) level of theory as a cost-effective and accurate methodology.[2] This approach has proven effective in determining the factors that govern reaction rates, such as spin density, the stability of sulfur radicals, and the stability of intermediate radicals.[2] Another powerful computational method, CBS-QB3 , has been employed to investigate the energetics and kinetics of both base-initiated and radical-mediated thiol-yne reactions, providing valuable insights into reaction selectivity.[3][4]
Table 1: Comparison of Computational Models for Thiol-Yne Reactions
| Computational Model | Basis Set | Key Strengths | Typical Applications |
| DFT (M06-2X) | 6-31+G(d,p) | Cost-effective, good accuracy for kinetics and thermochemistry of main group elements.[2] | Elucidating reaction mechanisms, predicting reaction rates and stereoselectivity.[2] |
| CBS-QB3 | N/A (Complete Basis Set Extrapolation) | High accuracy for energetic calculations.[3][4] | Investigating reaction energetics and kinetics, understanding selectivity in competing reaction pathways.[3][4] |
Experimental Validation: From Kinetics to Product Characterization
Experimental validation provides the ultimate confirmation of computationally derived hypotheses. A variety of techniques are employed to monitor reaction kinetics, identify intermediates, and characterize final products.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of thiol-yne reactions. By tracking the disappearance of the characteristic thiol (-SH) and alkyne (-C≡C-) vibrational stretching frequencies, researchers can determine reaction kinetics and conversion rates.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the resulting vinyl sulfide products, confirming their regio- and stereochemistry.[5] For more detailed analysis and detection of reaction intermediates, Electrospray Ionization Mass Spectrometry (ESI-MS) can be utilized.[7][8]
The Radical-Mediated Thiol-Yne Reaction: A Step-by-Step Look
The radical-mediated thiol-yne reaction typically proceeds through a step-growth mechanism involving a thiyl radical. The reaction can be initiated by radical initiators such as AIBN or through UV irradiation.[9][10] The generally accepted mechanism involves two sequential additions of a thiol to the alkyne, forming a dithioether product.
Caption: Radical-mediated thiol-yne reaction mechanism.
A Comparative Look at Reaction Kinetics
The rate of the thiol-yne reaction is influenced by the structure of both the thiol and the alkyne. Computational studies have shown that the stabilities of the propagating sulfur radicals and the intermediate alkenyl radicals are key determinants of the reaction rate.[1][2] Experimental kinetic data for various thiol-yne systems, while not specific to this compound, provide valuable benchmarks for comparison.
Table 2: Experimental Kinetic Data for Selected Thiol-Yne Reactions
| Thiol | Alkyne | Initiator/Conditions | Rate Constant (k) | Reference |
| 1,4-Benzenedithiol | 1,4-Diethynylbenzene | Radical initiator | Not specified | [9] |
| Tetrafunctional thiol | Difunctional alkyne | Photopolymerization | Not specified | [11] |
| Thiophenol | Phenylacetylene | Visible light, Eosin Y | Yields up to 92% | [7] |
Experimental Protocols: A Guide to Validation
Reproducible and reliable experimental data are the bedrock of scientific inquiry. Below are detailed methodologies for key experiments used in the validation of thiol-yne reaction mechanisms.
Protocol 1: Real-time FTIR for Kinetic Analysis
-
Sample Preparation: Prepare a solution of this compound and a suitable radical initiator (e.g., 0.1 wt% AIBN) in an appropriate solvent (e.g., toluene).
-
FTIR Setup: Place a small aliquot of the reaction mixture between two NaCl plates.
-
Data Acquisition: Record FTIR spectra at regular time intervals while irradiating the sample with a UV lamp (if photoinitiation is used) or heating to the desired reaction temperature.
-
Analysis: Monitor the decrease in the absorbance of the thiol S-H stretching peak (around 2570 cm⁻¹) and the alkyne C≡C stretching peak (around 2100-2260 cm⁻¹) over time to determine the reaction rate.[5][6]
Protocol 2: NMR Spectroscopy for Product Characterization
-
Reaction: Perform the thiol-yne reaction on a preparative scale.
-
Work-up: After the reaction is complete (as monitored by TLC or FTIR), quench the reaction and purify the product using column chromatography.
-
NMR Analysis: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the vinyl sulfide product, including its stereochemistry (E/Z isomers).[5]
Computational Workflow for Mechanism Validation
The validation of a proposed reaction mechanism through computational modeling follows a structured workflow.
Caption: Computational workflow for reaction mechanism validation.
Alternative Approaches and Future Directions
While radical-mediated reactions are common, thiol-yne additions can also proceed via a nucleophilic mechanism, particularly with activated alkynes and in the presence of a base.[1] Computational studies comparing the energetics of the radical versus the nucleophilic pathways can provide crucial insights into the preferred reaction mechanism under different conditions.[3][4]
Furthermore, the development of new catalysts and reaction conditions continues to expand the scope and utility of the thiol-yne reaction. For instance, visible-light photoredox catalysis has emerged as a mild and efficient method for promoting these transformations with high selectivity.[7] Future research will likely focus on developing even more selective and sustainable methods for carbon-sulfur bond formation, with computational modeling playing an increasingly integral role in catalyst design and reaction optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insight into the Thiol-yne Kinetics via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides. | Semantic Scholar [semanticscholar.org]
- 4. Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Thermal and Photochemical Initiation for the Thiol-Yne Reaction of Pent-2-yne-1-thiol
For researchers and professionals in drug development and materials science, the thiol-yne "click" reaction is a powerful tool for covalent ligation, offering high efficiency and orthogonality. The choice between thermal and photochemical initiation methods for this reaction can significantly impact reaction speed, yield, and experimental setup. This guide provides an objective comparison of these two initiation techniques for the reaction of pent-2-yne-1-thiol, supported by representative experimental data and detailed protocols.
Performance Comparison: Thermal vs. Photochemical Initiation
The initiation of the thiol-yne reaction between a thiol and an alkyne, such as this compound, can be achieved through either thermal decomposition of a radical initiator or photochemical activation of a photoinitiator. Both methods generate thiyl radicals, which then propagate the reaction. However, they differ significantly in terms of reaction conditions, efficiency, and potential side reactions.
Photochemical initiation is generally faster and proceeds at milder conditions, typically room temperature, leading to higher yields in shorter timeframes.[1][2] Thermal initiation, while straightforward, often requires elevated temperatures for prolonged periods to achieve comparable conversions, which can sometimes lead to undesired side reactions.[3][4]
Here is a summary of the key performance differences, using illustrative data typical for the reaction of an aliphatic thiol and alkyne like this compound:
| Parameter | Thermal Initiation | Photochemical Initiation |
| Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |
| Temperature | Typically 70-80 °C | Room Temperature |
| Reaction Time | 4 - 24 hours | 0.5 - 4 hours |
| Typical Yield | 75-90% | >95% |
| Key Advantages | Simple setup, no specialized equipment | Faster, higher yields, milder conditions |
| Key Disadvantages | Longer reaction times, higher temperatures, potential for side reactions | Requires a UV light source |
Note: The quantitative data presented for this compound are illustrative and based on typical results observed for similar aliphatic thiol-yne reactions. Actual results may vary depending on specific experimental conditions.
Reaction Mechanisms
Both thermal and photochemical thiol-yne reactions proceed through a free-radical chain mechanism. The key difference lies in the initial step of radical generation.
Thermal Initiation Mechanism
In thermal initiation, a radical initiator like AIBN decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the thiol to form a thiyl radical.
Caption: Thermal initiation of the thiol-yne reaction.
Photochemical Initiation Mechanism
Photochemical initiation utilizes a photoinitiator that, upon absorption of UV light, generates radicals that initiate the reaction cascade.
Caption: Photochemical initiation of the thiol-yne reaction.
Experimental Protocols
The following are detailed protocols for the thermal and photochemical initiation of the reaction between this compound and a suitable alkyne.
General Experimental Workflow
The overall workflow for both methods is similar, with the main difference being the initiation step.
Caption: General experimental workflow for thiol-yne reactions.
Protocol 1: Thermal Initiation with AIBN
Materials:
-
This compound
-
An alkyne (e.g., 1-octyne)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for work-up and purification
Procedure:
-
In a Schlenk flask or a sealable reaction tube, dissolve this compound (1.0 equiv) and the alkyne (1.1 equiv) in the anhydrous solvent.
-
Add AIBN (0.1 equiv) to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the reaction vessel in a preheated oil bath at 80°C.
-
Stir the reaction mixture for the desired time (e.g., 4-24 hours), monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl sulfide product.[5]
Protocol 2: Photochemical Initiation with DMPA
Materials:
-
This compound
-
An alkyne (e.g., 1-octyne)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Quartz reaction vessel or a borosilicate glass vial transparent to UV light
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a quartz reaction vessel or a UV-transparent vial, dissolve this compound (1.0 equiv) and the alkyne (1.1 equiv) in the anhydrous solvent.
-
Add the photoinitiator DMPA (0.05 equiv) to the solution and stir until it dissolves.
-
Position the reaction vessel at a fixed distance from the UV lamp. For consistent results, ensure the setup is shielded from ambient light.
-
Irradiate the stirred solution with UV light at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 0.5 to 4 hours.
-
Upon completion, turn off the UV lamp.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Conclusion
Both thermal and photochemical initiation methods are effective for the thiol-yne reaction of this compound. The choice of method will depend on the specific requirements of the application. For rapid, high-yielding syntheses at mild conditions, photochemical initiation is the superior choice.[1][2] However, for situations where a UV light source is not available or for larger-scale reactions where uniform irradiation might be challenging, thermal initiation provides a reliable, albeit slower, alternative.[3] Researchers should consider the trade-offs between reaction time, temperature, yield, and equipment availability when selecting the appropriate initiation method for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Pent-2-yne-1-thiol Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of modern chemistry and drug discovery. For molecules containing the unique functionality of a terminal alkyne and a thiol group, such as pent-2-yne-1-thiol and its derivatives, a precise understanding of their three-dimensional arrangement is crucial for predicting their reactivity, biological activity, and potential applications. While single-crystal X-ray crystallography stands as the definitive method for determining molecular structure, a range of spectroscopic techniques offer complementary and often more accessible means of characterization.
This guide provides a comparative overview of X-ray crystallography and alternative analytical methods for the characterization of this compound derivatives. Due to a lack of publicly available crystallographic data for this specific class of compounds, this guide utilizes data from a structurally analogous propargyl-containing molecule, 3-(prop-2-yn-1-yloxy)phthalonitrile , to illustrate the principles and data obtained from an X-ray diffraction study. This is juxtaposed with the expected outcomes from spectroscopic analyses of a hypothetical this compound derivative.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Unambiguous determination of absolute and relative stereochemistry. Provides the most detailed structural information. | Requires a high-quality single crystal of sufficient size. Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOE). | Non-destructive. Provides detailed information about the molecule's structure in solution. Can be used for a wide range of compounds. | Does not provide precise bond lengths and angles. Interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on their characteristic vibrational frequencies. | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and determination of their molecular weight and fragmentation pattern. | High sensitivity and selectivity for volatile compounds. Can identify and quantify components in a mixture. | Limited to thermally stable and volatile compounds. Does not provide detailed structural information of the intact molecule. |
Experimental Protocols
Synthesis and Crystallization of a this compound Derivative (Hypothetical)
A hypothetical derivative, S-(pent-2-yn-1-yl) thioacetate, could be synthesized via the reaction of pent-2-yn-1-ol with phosphorus tribromide to yield 1-bromopent-2-yne, followed by nucleophilic substitution with potassium thioacetate.
Crystallization: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at a constant temperature.
X-ray Diffraction Analysis of an Analogous Compound: 3-(prop-2-yn-1-yloxy)phthalonitrile
The following protocol outlines the general steps for single-crystal X-ray diffraction analysis, as would be applied to a suitable crystal of a this compound derivative.
-
Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[1]
Spectroscopic Analysis of a this compound Derivative
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer in a deuterated solvent (e.g., CDCl₃).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
GC-MS Analysis: The volatile derivative would be injected into a gas chromatograph coupled to a mass spectrometer.
Data Presentation
Crystallographic Data for the Analogous Compound: 3-(prop-2-yn-1-yloxy)phthalonitrile[2][3]
| Parameter | Value |
| Chemical Formula | C₁₁H₆N₂O |
| Molecular Weight | 182.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 4.014(4) Å |
| b | 6.833(7) Å |
| c | 33.85(3) Å |
| β | 90.77(2)° |
| Volume | 928.1(16) ų |
| Z | 4 |
Selected Bond Lengths (Å)
| Bond | Length |
| C1≡C2 | 1.179(6) |
| C2-C3 | 1.461(6) |
| C3-O1 | 1.455(4) |
**Selected Bond Angles (°) **
| Angle | Value |
| C1-C2-C3 | 177.3(5) |
| C2-C3-O1 | 108.5(3) |
Expected Spectroscopic Data for a Hypothetical this compound Derivative
¹H NMR (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.0 | t | 1H | ≡C-H |
| ~3.2 | d | 2H | -S-CH₂- |
| ~2.2 | m | 2H | -CH₂-CH₃ |
| ~1.1 | t | 3H | -CH₂-CH₃ |
¹³C NMR (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~80 | -C≡ |
| ~70 | ≡C-H |
| ~20 | -S-CH₂- |
| ~15 | -CH₂- |
| ~13 | -CH₃ |
IR (neat, cm⁻¹)
| Frequency | Intensity | Assignment |
| ~3300 | strong, sharp | ≡C-H stretch |
| ~2550 | weak | S-H stretch |
| ~2120 | medium | C≡C stretch |
| ~2950 | medium | C-H stretch (sp³) |
GC-MS
| Technique | Expected Result |
| Retention Time | A characteristic retention time for the specific derivative. |
| Mass Spectrum | A molecular ion peak corresponding to the molecular weight of the derivative, along with characteristic fragmentation patterns. |
Visualization of Experimental Workflow
References
Navigating the Solvent Maze: A Comparative Guide to Reaction Outcomes
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of a chemical reaction. This guide provides a comparative analysis of solvent effects on three fundamental organic reactions: the SN1 solvolysis of tert-butyl chloride, the SN2 Williamson ether synthesis, and the Diels-Alder cycloaddition. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions in solvent selection for optimized reaction outcomes.
The polarity of the solvent, its ability to stabilize charged intermediates, and its capacity for hydrogen bonding are key factors that dictate the course of many chemical transformations. Understanding these solvent properties is paramount in controlling reaction pathways and achieving desired products in high yields and purity. This guide will delve into the mechanistic underpinnings of how solvents exert their influence and provide practical data to illustrate these principles.
The Unimolecular Nucleophilic Substitution (SN1): Solvolysis of tert-Butyl Chloride
The SN1 reaction is a stepwise process involving the formation of a carbocation intermediate. The stability of this intermediate is crucial to the reaction rate, and solvents play a pivotal role in its stabilization. Polar protic solvents, with their ability to solvate both the carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions, are particularly effective at accelerating SN1 reactions.
Data Presentation: Solvent Effects on the Rate of Solvolysis of tert-Butyl Chloride
The following table summarizes the relative rates of solvolysis of tert-butyl chloride in various aqueous solvent mixtures. The data clearly demonstrates the significant impact of solvent composition on the reaction rate. An increase in the water content, a highly polar protic solvent, leads to a marked acceleration of the reaction.
| Solvent (v/v) | Dielectric Constant (approx.) | Relative Rate |
| 100% Ethanol | 24.3 | 1 |
| 50% Ethanol / 50% Water | 55.3 | 1,400 |
| 40% Ethanol / 60% Water | 61.2 | 4,000 |
| 20% Acetone / 80% Water | 68.0 | 30,000 |
| 100% Water | 78.5 | 150,000 |
The Bimolecular Nucleophilic Substitution (SN2): Williamson Ether Synthesis
In contrast to the SN1 mechanism, the SN2 reaction is a concerted, one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. Polar aprotic solvents are generally preferred for SN2 reactions. These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and, therefore, more nucleophilic. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.
Data Presentation: Solvent Effects on the Williamson Ether Synthesis
The reaction of sodium β-naphthoxide with benzyl bromide provides a clear example of how solvent choice can influence the product distribution in a Williamson ether synthesis, where O-alkylation is the desired pathway and C-alkylation is a competing side reaction.
| Solvent | O-alkylation : C-alkylation Product Ratio (at 298 K) |
| Acetonitrile | 97 : 3[1][2] |
| Methanol | 72 : 28[1][2] |
The [4+2] Cycloaddition: Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While often considered less sensitive to solvent effects than ionic reactions, the solvent can still influence the reaction rate and, notably, the stereoselectivity (the ratio of endo to exo products). Polar solvents can accelerate the reaction and often favor the formation of the endo product, which is generally the kinetically controlled product.
Data Presentation: Solvent Effects on the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
The following table illustrates the effect of solvent on the reaction rate and the endo/exo selectivity of the Diels-Alder reaction between cyclopentadiene and methyl acrylate.
| Solvent | Second-Order Rate Constant (x 10-5 L mol-1 s-1) at 20°C | Initial endo:exo Ratio |
| n-Hexane | ~1 | ~1.6 : 1 |
| Methanol | ~5[3] | ~4 : 1[3] |
| Ethanol (at 30°C) | - | 5.2 : 1[4] |
| Water (at room temp) | - | 3.5 : 1[4] |
Experimental Workflows and Logical Relationships
To provide a clearer understanding of the experimental and logical processes involved in a comparative solvent effect study, the following diagrams were generated using Graphviz.
Experimental Protocols
Solvolysis of tert-Butyl Chloride (SN1)
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in different aqueous solvent mixtures.
Materials:
-
tert-Butyl chloride
-
Ethanol, Acetone
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, pipettes, stopwatch
Procedure:
-
Prepare the desired solvent mixture (e.g., 50:50 ethanol:water by volume).
-
Add a known volume of the solvent mixture to an Erlenmeyer flask and allow it to equilibrate to a constant temperature (e.g., 25°C) in a water bath.
-
Add a few drops of bromothymol blue indicator to the solvent.
-
Initiate the reaction by adding a small, known volume of tert-butyl chloride to the flask, starting the stopwatch simultaneously. Swirl the flask to ensure mixing.
-
At regular time intervals, withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture and quench it in a separate flask containing a known volume of a solvent that slows the reaction (e.g., acetone).
-
Titrate the quenched sample with the standardized NaOH solution to the endpoint (color change from yellow to blue).
-
Repeat the quenching and titration process at several time intervals to obtain a series of data points.
-
To determine the concentration at "infinite" time ([HCl]∞), heat a separate sample of the reaction mixture in a sealed container at an elevated temperature (e.g., 60°C) for an extended period to ensure the reaction goes to completion, then titrate as before.
-
Calculate the concentration of HCl produced at each time point. The rate constant (k) can be determined from the slope of a plot of ln([HCl]∞ - [HCl]t) versus time.
Williamson Ether Synthesis (SN2)
Objective: To synthesize an ether via an SN2 reaction and compare the product ratio in different solvents.
Materials:
-
β-Naphthol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Acetonitrile, Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve β-naphthol and sodium hydroxide in the chosen solvent (acetonitrile or methanol).
-
Add benzyl bromide to the solution and attach a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the products (O-alkylated and C-alkylated) and determine their ratio using 1H NMR spectroscopy.
Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
Objective: To perform a Diels-Alder reaction and determine the endo:exo product ratio in different solvents.
Materials:
-
Dicyclopentadiene
-
Methyl acrylate
-
n-Hexane, Methanol
-
Distillation apparatus, reaction flask, magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the thermal retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to ~170°C. Collect the cyclopentadiene monomer, which distills at 40-42°C, in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
In a reaction flask equipped with a magnetic stirrer, dissolve methyl acrylate in the chosen solvent (n-hexane or methanol).
-
Cool the solution in an ice bath and add the freshly prepared cyclopentadiene dropwise with stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Analyze the crude product mixture by GC-MS to determine the ratio of the endo and exo isomers.
References
A Comparative Guide to Quantitative Analysis of Reaction Kinetics: UV-Vis Spectroscopy and Its Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of reaction kinetics is paramount for understanding reaction mechanisms, optimizing processes, and developing novel therapeutics. This guide provides an objective comparison of UV-Visible (UV-Vis) spectroscopy with other powerful techniques—Stopped-flow spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence spectroscopy—for the quantitative analysis of reaction kinetics. We will delve into detailed experimental protocols, present comparative data, and visualize workflows to aid in the selection of the most appropriate method for your research needs.
Comparing the Powerhouses of Kinetic Analysis
The choice of analytical technique for studying reaction kinetics is dictated by several factors, including the timescale of the reaction, the nature of the reactants and products, and the information required. While UV-Vis spectroscopy is a widely accessible and versatile tool, other methods offer distinct advantages for specific applications.
| Technique | Principle | Typical Timescale | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the change in absorbance of a chromophore over time. | Seconds to hours | Widely available, cost-effective, simple to use, suitable for a broad range of reactions with colored or UV-active species.[1][2][3][4][5] | Limited to reactions involving a change in absorbance, can be affected by interfering substances that absorb at the same wavelength.[5] |
| Stopped-Flow Spectroscopy | Rapidly mixes reactants and monitors the reaction progress using absorbance or fluorescence detection. | Milliseconds to seconds | Ideal for studying fast reactions, provides pre-steady-state kinetic data, high temporal resolution.[6][7][8][9][10][11] | Requires specialized equipment, may not be suitable for very slow reactions.[10] |
| NMR Spectroscopy | Tracks the change in the concentration of specific nuclei (e.g., ¹H, ¹³C, ³¹P) over time. | Seconds to days | Provides detailed structural information about reactants, intermediates, and products; non-invasive.[12][13] | Lower sensitivity compared to other methods, not suitable for very fast reactions, requires more expensive instrumentation. |
| Fluorescence Spectroscopy | Measures the change in fluorescence intensity or lifetime of a fluorophore as the reaction proceeds. | Milliseconds to hours | Extremely sensitive, highly specific, suitable for studying binding events and conformational changes.[9][14][15] | Requires a fluorescent probe or a naturally fluorescent species, susceptible to quenching and inner filter effects. |
Case Study 1: The Reaction of Crystal Violet with Sodium Hydroxide
The reaction between crystal violet (CV), a purple dye, and sodium hydroxide (NaOH) results in a colorless product, making it an ideal candidate for monitoring with UV-Vis spectroscopy. The reaction is typically studied under pseudo-first-order conditions where the concentration of NaOH is in large excess compared to CV.
Quantitative Data from UV-Vis Spectroscopy
| [CV] (M) | [NaOH] (M) | Observed Rate Constant (k_obs) (s⁻¹) | Reference |
| 1.0 x 10⁻⁴ | 0.05 | ~0.0004 | [1][16] |
| 1.0 x 10⁻⁴ | 0.1 | ~0.0008 | [1][16] |
| 1.0 x 10⁻⁴ | 0.3 | ~0.0025 | [1][16] |
| 1.0 x 10⁻⁴ | 0.5 | ~0.0042 | [1][16] |
| 2.6 x 10⁻⁵ | 0.008 | ~0.00012 (at 21°C) | [17] |
| 2.6 x 10⁻⁵ | 0.016 | ~0.00023 (at 21°C) | [17] |
| 2.6 x 10⁻⁵ | 0.024 | ~0.00034 (at 21°C) | [17] |
The reaction orders with respect to crystal violet and hydroxide are determined to be 1 and approximately 1.08, respectively, with a rate constant (k) of 0.054 M⁻¹⁰⁸s⁻¹.[1][18] The overall reaction order is approximately 2.[16][18]
Case Study 2: Hydrolysis of p-Nitrophenyl Acetate (pNPA)
The hydrolysis of p-nitrophenyl acetate is a widely studied reaction, often used as a model for enzyme kinetics. The reaction produces p-nitrophenolate, which has a strong absorbance at 400 nm, allowing for easy monitoring by UV-Vis and stopped-flow spectroscopy.
Quantitative Data from Stopped-Flow Spectroscopy
The hydrolysis of p-nitrophenyl acetate catalyzed by enzymes like α-chymotrypsin can be effectively studied using stopped-flow spectroscopy to measure pre-steady-state kinetics.[6][7] The formation of the p-nitrophenolate product allows for spectroscopic monitoring of the reaction progress.[7]
Experimental Protocols
UV-Vis Spectroscopy for Reaction Kinetics
Objective: To determine the rate law and rate constant of a reaction by monitoring the change in absorbance over time.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes (quartz for UV measurements)
-
Reactant solutions of known concentrations
-
Constant temperature water bath (optional, for temperature-dependent studies)
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored. This is done by scanning the absorbance of a solution of the species of interest across a range of wavelengths.
-
Blank Measurement: Fill a cuvette with the solvent or buffer used in the reaction and measure its absorbance at the chosen λ_max. This will serve as the blank to zero the spectrophotometer.
-
Initiate Reaction: Mix the reactant solutions in a separate container or directly in the cuvette. The timing of the reaction starts at the moment of mixing.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen λ_max at regular time intervals.
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
To determine the reaction order, plot:
-
ln(Absorbance) vs. Time for a first-order reaction.
-
1/Absorbance vs. Time for a second-order reaction.
-
-
The plot that yields a straight line indicates the order of the reaction with respect to the monitored species. The rate constant (k) can be determined from the slope of the linear plot.[2]
-
Stopped-Flow Spectroscopy
Objective: To measure the kinetics of fast reactions in the millisecond to second timescale.
Materials:
-
Stopped-flow instrument coupled with a spectrophotometer or fluorometer
-
Syringes for reactant solutions
-
Mixing chamber
-
Observation cell
Procedure:
-
Instrument Setup: Load the reactant solutions into separate syringes. The instrument is programmed to rapidly inject and mix the solutions.
-
Rapid Mixing: The drive mechanism pushes the plungers of the syringes, forcing the reactants into a high-efficiency mixing chamber.
-
Flow and Stop: The mixed solution flows through an observation cell. The flow is abruptly stopped by a stop syringe.
-
Data Acquisition: As soon as the flow stops, the detector (spectrophotometer or fluorometer) starts recording the signal (absorbance or fluorescence) as a function of time.[8][9]
-
Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single exponential, double exponential) to extract the rate constants.[8]
NMR Spectroscopy for Reaction Kinetics
Objective: To monitor the progress of a reaction by quantifying the concentration of reactants and products over time using their unique NMR signals.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Reactant solutions and a deuterated solvent
-
Internal standard (optional, for quantitative measurements)
Procedure:
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent and transfer it to an NMR tube. An internal standard with a known concentration can be added for accurate quantification.
-
Initial Spectrum: Acquire an initial NMR spectrum before initiating the reaction to identify the peaks corresponding to the reactants.
-
Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or changing the temperature).
-
Time-course Measurement: Acquire a series of NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the peaks corresponding to the reactants and products in each spectrum.
-
The integral values are proportional to the concentration of each species.
-
Plot the concentration of a reactant or product as a function of time to obtain the kinetic profile.
-
Fit the data to the appropriate integrated rate law to determine the rate constant and reaction order.
-
Fluorescence Spectroscopy for Enzyme Kinetics
Objective: To determine enzyme kinetic parameters (e.g., K_m and V_max) by monitoring the fluorescence change of a substrate or product.
Materials:
-
Fluorometer
-
Cuvettes
-
Enzyme solution
-
Fluorogenic substrate solution
-
Buffer solution
Procedure:
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for the fluorogenic substrate or product.
-
Reaction Mixture Preparation: Prepare a series of reaction mixtures with a fixed enzyme concentration and varying substrate concentrations in a suitable buffer.
-
Kinetic Assay:
-
Place a reaction mixture in the fluorometer.
-
Initiate the reaction by adding the enzyme or substrate.
-
Record the fluorescence intensity over time.
-
-
Initial Rate Determination: Calculate the initial reaction velocity (v₀) from the initial linear portion of the fluorescence vs. time plot for each substrate concentration.
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (K_m) and the maximum velocity (V_max).
-
Visualizing the Workflow and Data Analysis
The following diagrams, generated using Graphviz, illustrate the experimental workflow for UV-Vis kinetic analysis and the logical process of data interpretation.
Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.
Caption: Logical workflow for determining reaction order from UV-Vis kinetic data.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Rate Law Determination of [staff.buffalostate.edu]
- 3. scitechnol.com [scitechnol.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid–liquid phase reaction between crystal violet and sodium hydroxide: kinetic study and precipitate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 8. Stopped-flow - Wikipedia [en.wikipedia.org]
- 9. edinst.com [edinst.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Flow-Based Systems for Rapid and High-Precision Enzyme Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution NMR of Nanoparticles in Serum: Protein Competition Influences Binding Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV-Vis and NMR study of the formation of gold nanoparticles by citrate reduction: observation of gold-citrate aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stopped-flow fluorescence kinetic study of protein sliding and intersegment transfer in the target DNA search process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Kinetics and thermodynamics of hydrolysis of crystal violet at ambient and below ambient temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid-liquid phase reaction between crystal violet and sodium hydroxide: kinetic study and precipitate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pent-2-yne-1-thiol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for pent-2-yne-1-thiol was not found. The following disposal procedures are based on the known hazards of its structural components—an alkyne (flammability) and a thiol (stench and toxicity)—and information from SDSs of similar chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This compound is presumed to be a flammable liquid with a strong, unpleasant odor characteristic of thiols. Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A flame-retardant lab coat.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure to its vapors and to control its potent odor.[1][2]
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[3]
-
Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition such as heat, sparks, and open flames.[3][4]
-
-
Solid Waste:
2. Decontamination of Glassware and Equipment:
-
Due to the persistent and powerful odor of thiols, all glassware and equipment that has come into contact with this compound must be decontaminated.
-
Prepare a decontamination solution of 10% household bleach (sodium hypochlorite solution) in water.[1][2][5]
-
Procedure:
-
Inside a chemical fume hood, rinse the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the thiol. Collect this rinseate as hazardous waste.
-
Submerge the rinsed items in the bleach solution. For larger items that cannot be submerged, fill them with the bleach solution.[5]
-
Allow the items to soak for at least 24 hours to ensure complete oxidation of the thiol to a less odorous sulfonic acid.[1][2][6]
-
After soaking, the bleach solution should be collected and disposed of as hazardous waste. Do not pour it down the drain.
-
The decontaminated glassware can then be washed using standard laboratory procedures.
-
3. Final Disposal:
-
Never dispose of this compound or its waste down the sink or in the regular trash.[3][7] This can lead to environmental contamination and may create a fire or explosion hazard in the drainage system.[3]
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department or a licensed hazardous waste disposal company.[3] Ensure all containers are properly labeled and sealed before transport.[3][8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Decontamination Solution | 10% Household Bleach in Water | [1][2][5] |
| Soaking Time for Decontamination | Minimum 24 hours | [2] |
| Flashpoint Classification | Likely < 140°F (60°C) - Flammable | [8] |
Experimental Protocols
Protocol for Decontamination of Thiol-Contaminated Glassware:
-
Preparation: Work in a certified chemical fume hood. Prepare a 10% bleach solution by diluting one part household bleach with nine parts water in a suitable container (e.g., a plastic bucket).
-
Initial Rinse: Rinse the contaminated glassware with a minimal amount of an appropriate organic solvent (e.g., ethanol) to remove residual this compound. Transfer the solvent rinse to the designated liquid hazardous waste container.
-
Bleach Soak: Carefully place the rinsed glassware into the bleach solution, ensuring it is fully submerged. For larger items, fill them with the bleach solution.
-
Soaking: Cover the container to the extent possible and let the glassware soak for at least 24 hours.
-
Final Cleaning: After the soaking period, decant the bleach solution into a hazardous waste container. The decontaminated glassware can now be washed with soap and water as per standard laboratory practice.
Logical Relationship Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 4. synerzine.com [synerzine.com]
- 5. How To [chem.rochester.edu]
- 6. epfl.ch [epfl.ch]
- 7. Flammable Liquid Disposal · NYC311 [portal.311.nyc.gov]
- 8. triumvirate.com [triumvirate.com]
Personal protective equipment for handling pent-2-yne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling pent-2-yne-1-thiol in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Immediate Safety and Hazard Information
Primary Hazards:
-
High Flammability: Thiols are often flammable liquids and vapors.[1][2] Vapors can form explosive mixtures with air.[1] All work should be conducted away from heat, sparks, open flames, and other ignition sources.[1][2] Use explosion-proof electrical equipment and non-sparking tools.[1][2]
-
Toxicity: Thiols can be harmful if swallowed, inhaled, or in contact with skin.[1][2] May cause skin and serious eye irritation.[3] Aspiration of the liquid may be fatal if it enters the airways.[1]
-
Stench: Thiols possess an extremely foul and pervasive odor, detectable at very low concentrations (parts per billion).[4][5] This odor can cause nausea and headaches and may trigger public alarm due to its similarity to natural gas odorants.[4][5]
-
Environmental Hazard: This compound may be harmful to aquatic life.[1]
| Hazard Data for Similar Thiols | |
| Property | Value |
| 1-Pentanethiol Boiling Point | 127 - 128 °C |
| 1-Pentanethiol Melting Point | -80 °C |
| 1-Pentanethiol Density | 0.747 g/cm³ at 25 °C |
| 2-Propene-1-thiol Boiling Point | Not specified in search results |
| 2-Propene-1-thiol Flash Point | Not specified in search results |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to protect against the chemical and physical hazards of this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Inner and outer chemical-resistant gloves (e.g., Silver Shield or Neoprene).[6][7] | Prevents skin contact with the thiol. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[8] | Protects against splashes and vapors. |
| Body Protection | Flame-retardant and chemical-resistant lab coat or coveralls.[7] | Protects skin and clothing from contamination. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[9][10] For spills or emergencies, a full-face air-purifying respirator with a multi-sorbent cartridge (protecting against organic vapors and acid gases) or a self-contained breathing apparatus (SCBA) may be necessary.[6][7] | Prevents inhalation of harmful and malodorous vapors. |
| Footwear | Chemical-resistant, steel-toed boots.[6][11] | Protects feet from spills and physical hazards. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must occur within a certified chemical fume hood to contain its volatile and malodorous nature.[9][10]
-
Preparation:
-
Inform colleagues in the vicinity that you will be working with a potent stench chemical.[5]
-
Ensure a bleach bath (a 1:1 mixture of bleach and water in a plastic container) is prepared and readily accessible within the fume hood.[12][13]
-
Set up a bleach trap connected to any apparatus that will be under vacuum or have an effluent stream to neutralize thiol vapors.[9]
-
-
Handling and Reactions:
-
Use the minimum amount of this compound necessary for the experiment.[9][10]
-
Perform all liquid transfers using syringes or cannulas to minimize exposure to air and release of vapor.[9] Never pour or pipette solutions of volatile thiols.[9]
-
Keep all containers of this compound tightly sealed when not in use. Seal bottle caps with Teflon tape for storage.[4][9]
-
If using a rotary evaporator, it must be located inside a fume hood, and the vacuum exhaust should be passed through a cold trap and a bleach trap.[4][9]
-
-
Post-Reaction Work-up:
Disposal Plan
Proper disposal is critical to neutralize the odor and toxicity of this compound waste.
-
Liquid Waste:
-
All aqueous layers from extractions and washes that may contain thiols should be collected for treatment.[14]
-
Treat liquid thiol waste by slowly adding an excess of bleach (sodium hypochlorite solution) in the fume hood.[9][14] The reaction can be exothermic.[14]
-
Allow the treated waste to sit for at least 24 hours to ensure complete oxidation of the thiol.[4][14] After this period, if no thiol odor is present, the decontaminated solution can be disposed of as hazardous waste through your institution's environmental health and safety (EH&S) department.[9]
-
-
Solid Waste:
-
Glassware Decontamination:
Below is a workflow diagram illustrating the key stages of handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. safetymom.ca [safetymom.ca]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
- 14. chemistry.mtu.edu [chemistry.mtu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
